Product packaging for 4-(2-Piperidin-2-ylethyl)morpholine(Cat. No.:CAS No. 216985-68-1)

4-(2-Piperidin-2-ylethyl)morpholine

Cat. No.: B1362214
CAS No.: 216985-68-1
M. Wt: 198.31 g/mol
InChI Key: FUJBQZFRRCQXTB-UHFFFAOYSA-N
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Description

4-(2-Piperidin-2-ylethyl)morpholine is a chemical compound of significant interest in pharmaceutical research and development, serving as a key structural motif and building block in the design of novel bioactive molecules. Its structure incorporates two privileged pharmacophores—piperidine and morpholine—that are frequently employed in medicinal chemistry to fine-tune the properties of drug candidates . Piperidine rings are one of the most common nitrogen-containing heterocycles found in FDA-approved drugs, underscoring their fundamental role in drug discovery . The morpholine ring, known for its ability to improve aqueous solubility and influence metabolic stability, is a valuable scaffold for enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds . This dual heterocyclic system is highly relevant in the exploration of new therapeutic agents. Research indicates that compounds featuring piperidine and morpholine moieties are frequently investigated for a range of biological activities. These include potential applications in central nervous system (CNS) drug discovery, where the morpholine ring can contribute to favorable blood-brain barrier penetration , as well as in the development of antidiabetic agents and anticancer therapies . Furthermore, similar structural frameworks have been studied as inhibitors for enzymes like acetylcholinesterase, a target for Alzheimer's disease research . As a sophisticated building block, this compound provides researchers with a versatile starting point for synthesizing complex molecules, enabling structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and drug-like properties in their chemical entities. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O B1362214 4-(2-Piperidin-2-ylethyl)morpholine CAS No. 216985-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-piperidin-2-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJBQZFRRCQXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378244
Record name 4-(2-piperidin-2-ylethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216985-68-1
Record name 4-(2-piperidin-2-ylethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Prospective Synthesis of 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines plausible synthetic strategies for the novel heterocyclic compound, 4-(2-Piperidin-2-ylethyl)morpholine. This molecule incorporates both a piperidine and a morpholine scaffold, two privileged structures in medicinal chemistry known for their prevalence in a wide range of pharmaceuticals.[1][2][3][4][5] The presence of these moieties suggests potential applications in various therapeutic areas, including but not limited to oncology, diabetes, and central nervous system disorders.[3][4][6] This document provides a detailed exploration of two primary retrosynthetic approaches, offering step-by-step experimental protocols grounded in established chemical principles and supported by relevant literature. The causality behind experimental choices, potential challenges, and analytical validation points are discussed to provide a comprehensive framework for its synthesis and characterization.

Introduction and Significance

The piperidine ring is a fundamental structural motif in numerous natural products and FDA-approved drugs.[5][7] Similarly, the morpholine ring is a common heterocycle in pharmaceuticals, often introduced to improve physicochemical properties such as aqueous solubility and metabolic stability.[8][9][10] The target molecule, this compound, combines these two important pharmacophores via an ethyl linker at the 2-position of the piperidine ring. This unique arrangement presents an interesting scaffold for library synthesis in drug discovery programs. The development of a robust and efficient synthesis for this compound is, therefore, of significant interest to the medicinal chemistry community.

This guide explores two logical and scientifically sound synthetic pathways:

  • Route A: N-Alkylation of a Piperidine Precursor. This approach focuses on the late-stage introduction of the morpholine moiety onto a pre-functionalized piperidine ring.

  • Route B: Reductive Amination for Piperidine Ring Formation. This strategy involves the construction of the piperidine ring with the morpholinoethyl side chain already in place.

Proposed Synthetic Pathways

Route A: Synthesis via N-Alkylation of a Piperidine Precursor

This synthetic route is predicated on the nucleophilic substitution reaction between a piperidine derivative bearing a leaving group on the ethyl side chain and morpholine. A key consideration in this approach is the potential for steric hindrance at the 2-position of the piperidine ring, which may influence reaction conditions.[11]

Workflow for Route A:

Route A start 2-Pyridineethanol intermediate1 2-Piperidineethanol start->intermediate1 Catalytic Hydrogenation (e.g., H2, PtO2) intermediate2 2-(2-Bromoethyl)piperidine (N-Protected) intermediate1->intermediate2 1. N-Protection (e.g., Boc2O) 2. Bromination (e.g., PBr3) intermediate3 N-Protected-4-(2-Piperidin-2-ylethyl)morpholine intermediate2->intermediate3 N-Alkylation with Morpholine (e.g., K2CO3, DMF) product This compound intermediate3->product Deprotection (e.g., TFA or HCl)

Caption: Synthetic workflow for Route A, proceeding through N-alkylation of a piperidine intermediate.

Step 1: Synthesis of 2-Piperidineethanol

  • To a solution of 2-pyridineethanol (1.0 eq) in acetic acid, add Platinum(IV) oxide (Adam's catalyst, 0.05 eq).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be basified with aqueous NaOH and extracted with dichloromethane to yield 2-piperidineethanol.

Step 2: N-Protection and Bromination

  • Dissolve 2-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate. Concentrate in vacuo to obtain N-Boc-2-piperidineethanol.

  • To a solution of N-Boc-2-piperidineethanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-(2-bromoethyl)piperidine.

Step 3: N-Alkylation with Morpholine

  • In a round-bottom flask, combine N-Boc-2-(2-bromoethyl)piperidine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).[12]

  • Heat the mixture to 70-80 °C and stir for 12-16 hours, monitoring by TLC.[12]

  • After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(2-piperidin-2-ylethyl)morpholine.

Step 4: Deprotection

  • Dissolve the purified N-Boc protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in water, basify with NaOH, and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by distillation or crystallization to obtain the final product, this compound.

Route B: Synthesis via Reductive Amination

This alternative strategy constructs the piperidine ring through an intramolecular reductive amination of a linear precursor containing the morpholine moiety. This approach can offer good control over stereochemistry if chiral starting materials are used.

Workflow for Route B:

Route B start N-(2-Morpholinoethyl)amine intermediate1 Linear Amino Aldehyde Precursor start->intermediate1 Michael Addition to Acrolein product This compound intermediate1->product Intramolecular Reductive Amination (e.g., NaBH(OAc)3)

Caption: Synthetic workflow for Route B, featuring piperidine ring formation via reductive amination.

Step 1: Synthesis of the Linear Amino Aldehyde Precursor

  • To a solution of 4-(2-aminoethyl)morpholine (1.0 eq) in a suitable solvent like methanol at 0 °C, add acrolein (1.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • The formation of the intermediate amino aldehyde can be monitored by NMR. This intermediate is often used in the next step without purification.

Step 2: Intramolecular Reductive Amination

  • To the solution containing the crude amino aldehyde from the previous step, add acetic acid (1.2 eq).

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions at room temperature.[11]

  • Stir the reaction mixture for 12-24 hours. Monitor the cyclization by GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Data Summary and Characterization

As this is a prospective synthesis, experimental data is not available. However, the following table outlines the expected analytical data for the final product.

Analysis Expected Results
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
¹H NMR Signals corresponding to the morpholine and piperidine ring protons, as well as the ethyl linker.
¹³C NMR Resonances for all 11 carbon atoms in the molecule.
Mass Spectrometry [M+H]⁺ at m/z 199.18
Purity (HPLC) >95% after purification

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • In-Process Controls: Each step of the proposed syntheses should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure complete conversion of starting materials and to identify any potential side products.

  • Final Product Validation: The identity and purity of the final compound, this compound, must be unequivocally confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

By adhering to these analytical practices, the integrity of the synthetic process and the quality of the final product can be assured.

Conclusion

This technical guide provides two robust and plausible synthetic routes for the preparation of this compound, a novel compound with potential applications in drug discovery. Both the N-alkylation and reductive amination strategies are based on well-established and reliable chemical transformations. The detailed experimental protocols and analytical guidelines presented here offer a solid foundation for researchers to successfully synthesize and characterize this promising heterocyclic scaffold. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide focuses on 4-(2-Piperidin-2-ylethyl)morpholine , a molecule incorporating two key pharmacophoric scaffolds: piperidine and morpholine.

It is important to note that as of the date of this publication, specific experimental data for this compound is not extensively available in public databases. Therefore, this document serves a dual purpose. Firstly, it provides a theoretical and predictive analysis of its key physicochemical properties, drawing upon data from structurally similar compounds and the known characteristics of its constituent moieties. Secondly, and more critically, it offers a detailed, practical guide to the experimental methodologies required to empirically determine these properties. This approach ensures that while we operate at the edge of available data, we are firmly grounded in established scientific principles and laboratory practices.

The structure of this guide is designed to be fluid and logical, mirroring the process of chemical characterization in a drug development setting. We will begin by examining the molecule's fundamental structural and electronic properties, then progress to its behavior in biological systems, and finally, provide detailed protocols for the experimental validation of these characteristics.

Molecular Structure and Inferred Physicochemical Properties

The foundational step in characterizing any potential therapeutic agent is a detailed analysis of its structure. The molecular structure of this compound dictates its fundamental physicochemical attributes.

Caption: Molecular Structure of this compound.

The presence of both a piperidine and a morpholine ring suggests a compound with a complex acid-base character and the potential for a range of intermolecular interactions. The piperidine moiety typically imparts a higher basicity compared to the morpholine nitrogen, due to the electron-withdrawing effect of the oxygen atom in the morpholine ring[1].

Predicted Physicochemical Parameters

In the absence of experimental data, in silico prediction tools, which use algorithms based on fragment contributions and quantitative structure-property relationships (QSPR), provide valuable initial estimates[2].

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C11H22N2ODefines the elemental composition and molecular weight.
Molecular Weight 198.31 g/mol Influences diffusion and permeability; generally, lower molecular weight is preferred for oral bioavailability.
pKa Piperidine N: ~10-11, Morpholine N: ~7-8Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding.
logP 1.0 - 2.5A measure of lipophilicity, which is critical for membrane permeability and ADME properties. A balanced logP is often sought.[2][3]
Aqueous Solubility Moderate to HighEssential for absorption and formulation. Low solubility can be a major hurdle in drug development.[4][5][6]

Note: These values are estimations and require experimental verification.

The Role of Piperidine and Morpholine Moieties in ADME Properties

The piperidine and morpholine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in approved drugs.[7][8][9] Their inclusion in a molecule can significantly enhance its "drug-like" properties.

  • Piperidine: This motif often improves metabolic stability and can be tailored to modulate lipophilicity and basicity.[7][10][11] The substitution pattern on the piperidine ring is crucial for its pharmacokinetic profile.[10]

  • Morpholine: The morpholine ring is frequently introduced to enhance aqueous solubility and metabolic stability.[8][12][13][14] Its presence can also influence interactions with metabolic enzymes like Cytochrome P450s.[12]

The combination of these two rings in this compound suggests a compound with potentially favorable ADME characteristics, although this must be confirmed experimentally.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa

The pKa, the pH at which a molecule is 50% ionized, is a critical parameter. Given the two basic nitrogen atoms in this compound, two pKa values are expected. Potentiometric titration and UV-Vis spectrophotometry are standard methods for pKa determination.[15][16]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

  • Solution Preparation: Prepare a ~1-5 mM solution of this compound in deionized water or a suitable co-solvent if solubility is low.

  • Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points in the titration curve.[15]

G cluster_0 pKa Determination by Potentiometric Titration A Prepare Analyte Solution C Titrate with Standardized Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Inflection Points (pKa) E->F

Caption: Workflow for pKa determination via potentiometric titration.

This method is suitable if the ionized and neutral forms of the molecule have different UV-Vis absorbance spectra.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

  • Sample Preparation: Dissolve a constant amount of this compound in each buffer solution.

  • Spectral Acquisition: Measure the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The resulting sigmoidal curve will have an inflection point at the pKa.[15][16]

Determination of Lipophilicity (logP)

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water.[2] The shake-flask method is the traditional and most accurate approach.[2][15]

Methodology:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separation funnel and shake vigorously to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate logP using the formula: logP = log10([Concentration in octanol] / [Concentration in aqueous phase]).[2]

G cluster_1 logP Determination by Shake-Flask Method G Prepare Saturated Octanol and Water Phases H Dissolve Compound and Mix Phases G->H I Allow for Phase Separation H->I J Quantify Compound in Each Phase I->J K Calculate logP J->K

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability.[4][5][17] Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[6][18]

This high-throughput method is often used in early drug discovery.[5][6][17][18]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Dilution: Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Detection: After a short incubation period, detect any precipitate formed. Nephelometry (light scattering) is a common detection method.[5][6]

  • Quantification: The highest concentration that does not show precipitation is reported as the kinetic solubility.

This method measures the equilibrium solubility and is considered the "gold standard".[17][18]

Methodology:

  • Equilibration: Add an excess of the solid compound to an aqueous buffer.

  • Agitation: Agitate the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS.[5][18]

Conclusion and Future Directions

This compound is a molecule of interest due to its composite structure of two privileged medicinal chemistry scaffolds. While its precise physicochemical properties await experimental determination, this guide provides a robust framework for both predicting these characteristics and empirically measuring them. The outlined protocols are standard in the pharmaceutical industry and will yield the necessary data to evaluate its potential as a drug candidate. Future work should focus on the synthesis of this compound and the subsequent application of the described experimental methodologies to build a comprehensive physicochemical profile. This will be the foundational step in understanding its pharmacokinetic behavior and potential therapeutic utility.

References

"structure-activity relationship of morpholine-containing compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Morpholine-Containing Compounds

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including high polarity, water solubility, and metabolic stability, render it a "privileged scaffold" for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine-containing compounds across various therapeutic areas. We will delve into the causal relationships behind synthetic modifications and their impact on biological activity, supported by detailed experimental protocols, data-driven case studies, and visual workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of the morpholine scaffold in their discovery programs.

The Morpholine Scaffold: Physicochemical Properties and Significance in Drug Design

The morpholine moiety is a saturated heterocyclic ring with the chemical formula O(CH₂)₄NH. Its prevalence in drug design is not coincidental but is rooted in a unique combination of properties that make it an ideal building block for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Physicochemical Properties: The presence of the oxygen atom introduces polarity and enhances water solubility, which can improve the aqueous solubility of a parent molecule. The nitrogen atom typically acts as a base (pKa of a protonated morpholine is ~8.5), allowing for salt formation and further modulation of solubility and formulation properties.

  • Metabolic Stability: The cyclic ether linkage is generally resistant to metabolic degradation, contributing to an improved in vivo half-life of drug candidates.

  • Synthetic Tractability: The secondary amine of the morpholine ring provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.

  • "Privileged" Scaffold Status: The morpholine ring is considered a "privileged scaffold" because it is a structural motif that can bind to a variety of biological targets with high affinity. This versatility has led to its incorporation into a wide array of approved drugs and clinical candidates targeting different receptors and enzymes.

Core Principles of Morpholine SAR: A Mechanistic Overview

The biological activity of a morpholine-containing compound is profoundly influenced by the nature and position of substituents on the morpholine ring itself and the manner in which it is connected to the larger molecular scaffold.

Substitution on the Morpholine Nitrogen

The nitrogen atom is the most common point of attachment for the morpholine ring to the rest of the molecule. The nature of this linkage is a critical determinant of activity.

  • Amide and Sulfonamide Linkages: These are frequently used to connect the morpholine to aromatic or heteroaromatic systems. These linkages can act as hydrogen bond donors and acceptors, facilitating interactions with target proteins.

  • Direct Arylation/Alkylation: Direct attachment to aryl or alkyl groups can position the morpholine ring to occupy specific hydrophobic pockets within a binding site.

Substitution on the Morpholine Carbon Atoms

While less common than N-substitution, modification of the carbon backbone of the morpholine ring can have a significant impact on SAR.

  • Stereochemistry: The introduction of chiral centers on the morpholine ring can lead to stereospecific interactions with the target, often resulting in one enantiomer being significantly more active than the other. For example, in the development of PI3K inhibitors, the stereochemistry of methyl groups on the morpholine ring was found to be crucial for potency and selectivity.

  • Gem-Dimethyl Substitution: The introduction of gem-dimethyl groups adjacent to the ring oxygen or nitrogen can induce a specific ring conformation and improve metabolic stability by blocking potential sites of oxidation.

The following diagram illustrates the general workflow for a typical SAR study involving morpholine-containing compounds.

SAR_Workflow A Lead Compound (Morpholine-containing) B SAR Hypothesis Generation (e.g., Target a specific pocket) A->B Analyze Structure C Design Library of Analogs (Vary N-substituents, C-substituents) B->C Propose Modifications D Chemical Synthesis C->D Synthesize Analogs E In Vitro Biological Evaluation (e.g., Enzyme assays, Cell-based assays) D->E Test Compounds F Data Analysis & SAR Elucidation E->F Collect & Analyze Data F->B Refine Hypothesis G Identification of Optimized Lead F->G Select Candidate H In Vivo Studies (PK/PD, Efficacy) G->H Advance to In Vivo PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine-Containing PI3K Inhibitor Inhibitor->PI3K Inhibits

Navigating the Synthesis and Application of Piperidine-Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise identification and characterization of novel chemical entities are paramount. This guide provides a comprehensive overview of a specific morpholine derivative, clarifying its nomenclature, chemical identity, and providing insights into its synthesis and potential applications.

Part 1: Core Identification and Nomenclature

The compound of interest, 4-(2-Piperidin-2-ylethyl)morpholine, and its related isomers represent a class of molecules with significant potential in medicinal chemistry. The core structure features a piperidine ring linked to a morpholine ring via an ethyl bridge. However, slight variations in this linkage can lead to different isomers with distinct chemical properties and biological activities.

A critical first step is the unambiguous identification of the target molecule using its Chemical Abstracts Service (CAS) number. While the name "this compound" is specific, a closely related and more commonly referenced isomer is 4-(2-Piperidin-4-ylethyl)morpholine , which has the CAS number 500357-64-2 . This guide will focus on this specific isomer while also providing context on other related structures to prevent ambiguity.

For clarity, the key structural differences between these related compounds are outlined below:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
4-(2-Piperidin-4-ylethyl)morpholine500357-64-2C11H22N2O198.31Ethyl bridge connecting the 4-position of the piperidine ring to the morpholine nitrogen.
4-(2-Piperazin-1-ylethyl)morpholine4892-89-1C10H21N3O199.29Contains a piperazine ring instead of a piperidine ring.
4-(Piperidin-4-ylmethyl)morpholine81310-62-5C10H20N2O184.28A methylene bridge connects the 4-position of the piperidine ring to the morpholine nitrogen.
4-(Piperidin-4-yl)morpholine53617-35-9C9H18N2O170.25A direct bond between the 4-position of the piperidine ring and the morpholine nitrogen.

Part 2: Physicochemical Properties and Characterization

Understanding the physicochemical properties of 4-(2-Piperidin-4-ylethyl)morpholine is essential for its application in research and development.

Predicted Physicochemical Properties for 4-(2-Piperidin-4-ylethyl)morpholine (CAS: 500357-64-2)

PropertyValueSource
Boiling Point293.3±15.0 °C
Density0.969±0.06 g/cm3
pKa10.65±0.10

These predicted values provide a baseline for handling and experimental design. For instance, the predicted pKa suggests that the compound will be protonated at physiological pH, which has implications for its solubility and interaction with biological targets.

Part 3: Synthesis and Methodologies

A common strategy involves the reductive amination of a suitable ketone precursor. For example, the synthesis of 4-Morpholinopiperidine can be achieved by the deprotection of N-tert-butoxycarbonyl-4-piperidone with morpholine.

A generalized synthetic workflow for such compounds can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Purification cluster_3 Final Product A Piperidine Precursor (e.g., 4-Piperidone derivative) C Reductive Amination A->C B Morpholine B->C D Column Chromatography C->D E 4-(Substituted)Piperidinyl-morpholine D->E G cluster_0 Preparation cluster_1 Handling cluster_2 Storage cluster_3 Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) C Avoid inhalation of dust/vapors A->C B Work in a well-ventilated fume hood B->C E Store in a tightly sealed container C->E D Prevent contact with skin and eyes D->E G Dispose of in accordance with local regulations E->G F Keep in a cool, dry place F->G

"4-(2-Piperidin-2-ylethyl)morpholine literature review"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Piperidin-2-ylethyl)morpholine

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule this compound (CAS: 216985-68-1) represents a compelling conjunction of two such "privileged structures": the piperidine and morpholine rings.[1][2] While specific literature on this exact molecule is sparse, an analysis of its constituent parts provides a strong foundation for proposing its synthesis, predicting its properties, and postulating its potential biological activities.

The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, particularly those targeting the central nervous system (CNS).[2][3][4] Its saturated, six-membered structure allows it to adopt well-defined chair conformations, presenting substituents in precise three-dimensional orientations ideal for receptor binding.[2] The basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds within biological targets.[2]

The morpholine moiety is frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[5][6] The presence of the ether oxygen and the tertiary amine gives the ring a unique polarity profile, often enhancing aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB) compared to more lipophilic amines.[5][7][8] This guide will provide a comprehensive technical overview of this compound, offering a proposed synthetic route, predicted characteristics, and a discussion of its potential as a scaffold for drug discovery.

Synthetic Strategy and Methodologies

The synthesis of this compound can be logically approached through the coupling of a pre-functionalized piperidine core with a morpholine unit. A robust and versatile strategy would commence from a commercially available pyridine derivative, leveraging well-established transformations for ring saturation and functional group interconversion.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway identifies 2-(2-hydroxyethyl)piperidine and morpholine as key precursors. The piperidine nitrogen would require protection to prevent side reactions during the activation of the hydroxyl group.

Retrosynthesis target This compound intermediate1 N-Protected-2-(2-haloethyl)piperidine target->intermediate1 SN2 Substitution intermediate2 N-Protected-2-(2-hydroxyethyl)piperidine intermediate1->intermediate2 Halogenation / Sulfonylation precursor2 Morpholine intermediate1->precursor2 Coupling precursor1 2-(2-Hydroxyethyl)piperidine intermediate2->precursor1 N-Protection start 2-(2-Hydroxyethyl)pyridine precursor1->start Pyridine Reduction Hypothetical Binding cluster_receptor Receptor Binding Pocket cluster_ligand This compound anionic_site Anionic Residue (e.g., Asp, Glu) h_bond_acceptor H-Bond Acceptor (e.g., Asn, Gln) hydrophobic_pocket Hydrophobic Pocket pip_N pip_N->anionic_site Ionic Bond pip_N->h_bond_acceptor H-Bond (Donor) morph_O ethyl_chain ethyl_chain->hydrophobic_pocket Hydrophobic Interaction

References

The Piperidine Scaffold: A Historical and Pharmacological Odyssey in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Potency of a Six-Membered Ring

In the vast lexicon of medicinal chemistry, few structures are as foundational and versatile as the piperidine ring. This simple, six-membered nitrogen-containing heterocycle is a quintessential example of a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets, thereby serving as a cornerstone for numerous therapeutic agents.[1][2] Its conformational flexibility, combined with the basicity of its nitrogen atom, allows for a diverse array of molecular interactions, making it an ideal building block in the rational design of novel drugs.[3][4]

The piperidine motif is not merely a synthetic convenience; it is a structural theme that nature itself has employed in numerous alkaloids, from the pungent piperine in black pepper to the toxic coniine of hemlock.[5] This natural prevalence hinted at its biological significance long before its synthetic potential was fully realized. Today, the piperidine scaffold is embedded in the structure of over seventy FDA-approved drugs, spanning a remarkable breadth of therapeutic areas including psychiatry, pain management, allergy relief, and oncology.[6][7] This guide delves into the discovery and history of piperidine derivatives in pharmacology, tracing their evolution from natural curiosities to some of the most impactful medicines of the modern era. We will explore the key breakthroughs, the scientific rationale behind the development of major drug classes, and the experimental methodologies that propelled their journey from the laboratory to the clinic.

Chapter 1: From Pepper and Hemlock - The Early History of Piperidine

The story of piperidine begins not in a pharmaceutical lab, but in the annals of 19th-century organic chemistry. The compound was first isolated and named in the 1850s, independently, by the Scottish chemist Thomas Anderson and the French chemist Auguste Cahours.[5] They both derived the substance from piperine, the alkaloid responsible for the sharp taste of black pepper (Piper nigrum), which logically led to the name "piperidine".[8]

These early chemists obtained piperidine by reacting piperine with nitric acid, a process that broke down the complex natural alkaloid into its simpler heterocyclic core.[5] Industrially, the more common production method became the hydrogenation of pyridine, a reaction that reduces the aromatic pyridine ring to the saturated piperidine ring, often using a catalyst like molybdenum disulfide.[5][8]

For decades, piperidine remained largely a subject of academic interest. Its presence was identified in a variety of natural sources, including the toxins of fire ants (solenopsin) and the infamous poison hemlock (coniine), the substance used in the execution of Socrates.[5] This natural association with potent biological activity was a crucial, albeit initially unexploited, clue to its future pharmacological importance. It was the methodical exploration of synthetic organic chemistry in the 20th century that would unlock the therapeutic potential dormant within the piperidine scaffold.

Chapter 2: The Dawn of a Pharmacological Revolution: Synthetic Opioid Analgesics

The transition of piperidine from a chemical curiosity to a therapeutic powerhouse began in the 1930s, driven by the search for new pain-relieving drugs. This era marked the birth of the first major class of piperidine-based pharmaceuticals: the synthetic opioids.

Pethidine (Meperidine): The First Fully Synthetic Opioid

The first landmark discovery was pethidine, also known as meperidine (Demerol®). It was synthesized in 1938 by the German chemist Otto Eisleb at IG Farben.[9][10] Intriguingly, Eisleb was not initially searching for an analgesic. His goal was to create a new anticholinergic agent, a drug that blocks the neurotransmitter acetylcholine. The piperidine structure was chosen for its similarity to other known anticholinergics.

The true potential of pethidine was recognized shortly after its synthesis by pharmacologist Otto Schaumann, also at IG Farben.[9][10] While testing the new compound, he observed analgesic effects in mice. This serendipitous discovery revealed that the 4-phenylpiperidine core was a potent pharmacophore for opioid receptor activity. Pethidine became the first fully synthetic opioid, offering an alternative to morphine and other opium-derived alkaloids.[9] Its development was particularly spurred by World War II, as Germany sought a reliable supply of analgesics independent of imported opium.[11]

The synthesis of pethidine involves a multi-step process, typically starting with the reaction of benzyl cyanide and a bis-(2-chloroethyl)amine to form the piperidine ring, followed by hydrolysis and esterification to yield the final product.[12][13]

Fentanyl and its Progeny: The Quest for Potency

The clinical success of pethidine validated the piperidine scaffold as a template for opioid analgesics. This spurred further research to create even more potent compounds. In 1959, Dr. Paul Janssen and his team at Janssen Pharmaceutica synthesized fentanyl, a derivative of the 4-phenylpiperidine class that was approximately 100 times more potent than morphine.

This dramatic increase in potency was achieved through specific structural modifications that enhanced the molecule's affinity for the μ-opioid receptor. The development of fentanyl was a masterclass in structure-activity relationship (SAR) studies, demonstrating how subtle changes to the piperidine scaffold could lead to profound differences in pharmacological activity. This line of research eventually led to the development of an entire family of ultra-potent fentanyl analogs used in anesthesia and for the management of severe pain.

Chapter 3: A New Era in Psychiatry: The Butyrophenone Antipsychotics

While the 4-phenylpiperidine scaffold was revolutionizing pain management, another line of research at Janssen Pharmaceutica was about to transform the treatment of psychiatric disorders. This work, also an extension of the company's research into pethidine-related analgesics, led to the discovery of the butyrophenone class of antipsychotics.[14]

Haloperidol: A Cornerstone of Antipsychotic Therapy

In 1958, while investigating analogs of pethidine, Paul Janssen's team synthesized a compound designated R-1625.[14][15] This molecule, a phenylbutylpiperidine derivative, showed powerful neuroleptic properties (effects on nerve function) but lacked the morphine-like analgesic activity they had been pursuing.[14] Recognizing its potential, they named the compound haloperidol .[16]

Clinical trials quickly confirmed its efficacy in treating the symptoms of psychosis, such as delusions and hallucinations.[15][16] Haloperidol, marketed as Haldol®, was approved by the U.S. FDA in 1967 and became a cornerstone of antipsychotic therapy for decades.[17] Its discovery was a pivotal moment in biological psychiatry, providing a powerful tool to manage severe mental illness and lending strong support to the "dopamine hypothesis" of schizophrenia.[14]

The mechanism of action of haloperidol involves potent antagonism of dopamine D2 receptors in the brain.[17] By blocking these receptors, it reduces the excessive dopaminergic activity believed to underlie psychotic symptoms.

Workflow: Typical Butyrophenone Antipsychotic Discovery

The discovery of haloperidol exemplified a rational, yet exploratory, approach to drug development. The workflow illustrates the iterative process of synthesis and pharmacological screening.

G cluster_0 Lead Identification & Synthesis cluster_1 Pharmacological Screening cluster_2 Candidate Selection Lead Lead Compound (e.g., Pethidine) SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Synthesis Synthesize Novel Piperidine Analogs SAR->Synthesis InVitro In Vitro Assays (Receptor Binding) Synthesis->InVitro Test new compounds InVivo In Vivo Animal Models (Behavioral Tests) InVitro->InVivo Tox Toxicity Screening InVivo->Tox Candidate Identify Lead Candidate (e.g., Haloperidol) Tox->Candidate Select optimal profile Candidate->SAR Feedback for further optimization Clinical Clinical Trials Candidate->Clinical

Caption: A generalized workflow for the discovery of piperidine-based CNS drugs.

Chapter 4: Combating Allergic Reactions: The Rise of Non-Sedating Antihistamines

The versatility of the piperidine scaffold was further demonstrated in the 1980s with the development of a new class of antihistamines. First-generation antihistamines, while effective, were plagued by a significant side effect: drowsiness. This occurred because they could cross the blood-brain barrier and interact with histamine H1 receptors in the central nervous system. The challenge for medicinal chemists was to design a molecule that retained its peripheral H1-blocking activity without causing sedation.

Loratadine (Claritin®): A Blockbuster Success

Researchers at Schering-Plough (now part of Merck & Co.) took up this challenge, leading to the development of loratadine . Patented in 1980 and approved by the FDA in 1993, loratadine (Claritin®) was a second-generation antihistamine that revolutionized allergy treatment.[18][19][20]

The key to its success lay in its chemical structure. The loratadine molecule was designed to be more lipophobic and a substrate for P-glycoprotein, an efflux pump in the blood-brain barrier. These properties significantly limit its ability to enter the central nervous system, thereby preventing the sedative side effects common with older antihistamines.[21]

Loratadine became a massive commercial success, eventually transitioning from a prescription-only medication to an over-the-counter staple in 2002.[18][19] Its development showcased a sophisticated understanding of pharmacokinetics and the rational design of drugs with improved safety profiles.

Data Summary: Key Milestones in Piperidine Pharmacology

Drug Name (Brand Name)Therapeutic ClassDiscoverer / CompanyYear of Discovery/PatentKey Innovation
Pethidine (Demerol®)Opioid AnalgesicOtto Eisleb (IG Farben)1938First fully synthetic opioid; established the 4-phenylpiperidine pharmacophore.[9][10]
Haloperidol (Haldol®)AntipsychoticPaul Janssen (Janssen)1958Landmark butyrophenone antipsychotic; validated dopamine D2 receptor antagonism.[14][17][22]
Fentanyl (Sublimaze®)Opioid AnalgesicPaul Janssen (Janssen)1959Ultra-potent synthetic opioid, ~100x stronger than morphine.
Loratadine (Claritin®)AntihistamineSchering-Plough1980Second-generation non-sedating antihistamine; designed to limit CNS penetration.[18][19]

Chapter 5: Methodologies in Piperidine Drug Discovery

The successful development of piperidine-based drugs relies on a robust set of experimental methodologies. These protocols are essential for synthesizing novel candidates, evaluating their pharmacological activity, and determining their mechanism of action.

Core Synthesis: Hydrogenation of Pyridine Derivatives

A common and foundational method for creating the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative. This reaction adds hydrogen atoms across the aromatic ring, converting it to a saturated heterocycle.

Experimental Protocol: Platinum-Catalyzed Hydrogenation of a Substituted Pyridine

  • Preparation: A solution of the substituted pyridine (1.0 eq) is prepared in a suitable solvent, such as ethanol or acetic acid, within a high-pressure reaction vessel (Parr hydrogenator).

  • Catalyst Addition: A catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%, is carefully added to the solution.[23]

  • Reaction Setup: The vessel is sealed, purged with nitrogen gas to remove oxygen, and then pressurized with hydrogen gas (H₂) to a pressure of 50-100 psi.

  • Reaction Execution: The mixture is agitated vigorously at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude piperidine derivative is then purified, typically by column chromatography or crystallization, to yield the final product.

Causality: The choice of a heterogeneous catalyst like PtO₂ is crucial as it provides a surface for the reaction to occur efficiently and can be easily removed by filtration, simplifying the purification process. The use of a pressure vessel is necessary to achieve the high concentration of hydrogen required to reduce the stable aromatic pyridine ring.[23]

Pharmacological Evaluation: Radioligand Binding Assay

To determine how strongly a new drug candidate binds to its target receptor (e.g., the dopamine D2 receptor for an antipsychotic), a radioligand binding assay is a standard and essential technique.

Experimental Protocol: Dopamine D2 Receptor Competition Binding Assay

  • Tissue Preparation: A membrane preparation rich in the target receptor is required. This is typically obtained from cultured cells engineered to express the human dopamine D2 receptor or from specific brain regions (e.g., striatum) of laboratory animals. The cells or tissue are homogenized in a buffer and centrifuged to isolate the cell membranes, which are then stored at -80 °C.

  • Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:

    • Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂).

    • A known, fixed concentration of a "radioligand" (e.g., [³H]-spiperone), which is a radioactive molecule that binds with high affinity to the D2 receptor.

    • Varying concentrations of the unlabeled "test compound" (the new piperidine derivative being evaluated).

  • Controls:

    • Total Binding: Wells containing only the radioligand and membrane preparation (no test compound).

    • Non-specific Binding (NSB): Wells containing the radioligand, membrane preparation, and a very high concentration of a known D2 blocker (e.g., unlabeled haloperidol) to saturate all specific binding sites.

  • Incubation: The plate is incubated for a set period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Quantification: The filters are washed with ice-cold buffer, dried, and placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. This value is used to calculate the binding affinity (Ki) of the test compound for the receptor.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Haloperidol and other butyrophenone antipsychotics exert their primary therapeutic effect by blocking the signaling cascade initiated by dopamine at the D2 receptor, a G-protein coupled receptor (GPCR).

G Dopamine Dopamine Haloperidol Haloperidol D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Neuronal Excitability PKA->Response Leads to

Caption: Simplified signaling pathway of the dopamine D2 receptor and its inhibition by haloperidol.

Conclusion: The Enduring Legacy and Future of the Piperidine Scaffold

From its humble origins in the essence of black pepper, the piperidine ring has journeyed through the landscape of pharmacology to become one of the most important structural motifs in modern medicine. Its history is a testament to the power of observation, serendipity, and rational drug design. The discovery of pethidine opened the door to synthetic pain relief, haloperidol provided a critical tool for managing psychosis, and loratadine offered a safer alternative for allergy sufferers.

Today, the exploration of piperidine derivatives is more vibrant than ever. Researchers are leveraging this privileged scaffold to design novel therapeutics for an ever-expanding range of conditions, including cancer, infectious diseases, and neurodegenerative disorders.[8][24][25] The fundamental principles of modifying the piperidine core to fine-tune potency, selectivity, and pharmacokinetic properties—principles established through the historical breakthroughs detailed in this guide—continue to drive innovation. The simple six-membered ring, first isolated over 170 years ago, remains a cornerstone of drug discovery, promising a future of new and improved therapies for generations to come.

References

"pharmacophore analysis of 4-(2-Piperidin-2-ylethyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Pharmacophore Analysis of 4-(2-Piperidin-2-ylethyl)morpholine for Sigma-1 Receptor Targeting

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are designated as "privileged structures."[1][2] Their recurrent presence in a vast array of biologically active compounds underscores their importance in establishing favorable interactions with biological targets, enhancing pharmacokinetic properties, and providing robust scaffolds for chemical modification.[1] The molecule this compound, which elegantly combines both of these key pharmacophoric moieties, presents a compelling case for investigation as a potential modulator of critical protein targets.

While direct biological data for this specific molecule is not extensively documented in public literature, its core architecture strongly suggests a plausible interaction with the Sigma-1 Receptor (S1R). The established pharmacophore for S1R ligands consists of a basic, positive ionizable amine flanked by two hydrophobic regions.[3][4][5] The protonatable piperidine nitrogen and the adjacent aliphatic and morpholine rings in this compound map perfectly onto this model.

This guide, therefore, presents a comprehensive, in-depth technical workflow for a pharmacophore analysis of this compound, framed within the context of targeting the S1R. As a Senior Application Scientist, my objective is not merely to outline a procedure, but to provide a self-validating, logical framework that explains the causality behind each experimental and computational choice. This document is designed for researchers, scientists, and drug development professionals seeking to apply rigorous pharmacophore modeling techniques to discover and optimize novel CNS-active compounds.

Part 1: Foundational Strategy - Targeting the Sigma-1 Receptor

The Sigma-1 Receptor (S1R): An Enigmatic and Pluripotent Drug Target

The Sigma-1 Receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that has no homology with other mammalian proteins.[3] It plays a crucial role in regulating calcium signaling, ion channel activity, and cellular survival, making it a key modulator of numerous physiological functions.[3][4] The S1R is a highly sought-after target for therapeutic intervention in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[5] The publication of its crystal structure in 2016 (PDB ID: 5HK1) was a landmark event, enabling a shift from purely ligand-based design to more accurate, structure-based approaches.[3][6]

The Evolution of S1R Pharmacophore Models

Historically, the design of S1R ligands was guided by qualitative, 2D pharmacophore models, such as the Glennon model, which identified the essential positive ionizable group and two hydrophobic regions.[3] While useful, these early models lacked 3D spatial constraints. The advent of advanced computational software and the availability of the receptor's crystal structure have allowed for the development of highly predictive, 3D pharmacophore models that incorporate precise geometric constraints and excluded volumes, significantly improving their utility in virtual screening and lead optimization.[7][8][9]

Strategic Workflow for Pharmacophore Elucidation

The following sections detail a robust, multi-step workflow designed to generate and validate a pharmacophore model for S1R activity, using this compound as our foundational query structure. This process simulates a typical drug discovery scenario where a novel chemical scaffold is being investigated.

G cluster_0 Model Generation cluster_1 Model Validation cluster_2 Application A Ligand Preparation (3D Structure & Conformations) B Feature Identification (PI, HYD, HBA) A->B C Hypothesis Generation (Alignment & Common Feature ID) B->C D Internal Validation (e.g., Fischer Randomization) C->D Generated Model E External Test Set (Actives & Inactives) D->E F Performance Metrics (Sensitivity, Specificity, ROC-AUC) E->F G Virtual Screening F->G Validated Model H Lead Optimization G->H G PI PI HYD1 HYD PI->HYD1 3.7 Å HYD2 HYD PI->HYD2 7.5 Å

References

Methodological & Application

Application Note & Protocol: Pharmacological Characterization of 4-(2-Piperidin-2-ylethyl)morpholine, a Novel CNS-Active Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial pharmacological investigation of 4-(2-Piperidin-2-ylethyl)morpholine, a novel chemical entity (NCE). The structural motif, combining both piperidine and morpholine rings, is prevalent in compounds targeting the central nervous system (CNS).[1][2][3] Specifically, this scaffold shares features with known ligands for sigma receptors (σR), which are implicated in a wide range of neurological and psychiatric conditions including depression, anxiety, neurodegenerative diseases, and cancer.[4][5][6][7] This guide outlines detailed, self-validating protocols for characterizing the compound's binding affinity and functional activity at the sigma-1 receptor (σ1R), a key therapeutic target.[5][6] We present a step-by-step radioligand binding assay to determine inhibitory constants (Ki) and a functional cell-based assay to measure downstream signaling events (cAMP modulation). These protocols are designed for researchers in drug discovery and development to establish a foundational pharmacological profile for this and structurally related compounds.

Introduction and Scientific Background

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds with favorable pharmacokinetic properties.[1][2][3] The combination of a piperidine ring, common in neurotropic drugs, and a morpholine ring, known to improve drug-like properties, suggests that this compound is a promising candidate for CNS-targeted research.[1][2]

The structural similarity of this NCE to a wide spectrum of compounds that bind to sigma receptors makes these receptors a primary hypothetical target.[4] Sigma receptors, particularly the σ1R subtype, are unique ligand-regulated molecular chaperones located at the endoplasmic reticulum (ER).[6][8] They modulate various cellular processes, including ion channel function, calcium signaling, and neurotransmitter release, making them attractive targets for therapeutic intervention in numerous CNS disorders.[4][6][8]

This application note provides the necessary framework to test the hypothesis that this compound is a σ1R ligand. The described protocols will enable researchers to:

  • Determine the binding affinity of the compound for the human σ1R.

  • Characterize the compound as a potential agonist or antagonist at σ1R by measuring its effect on intracellular signaling.

  • Establish a robust, reproducible methodology for screening similar novel compounds.

Compound Profile: this compound

A thorough understanding of the test article's chemical and physical properties is critical for accurate and reproducible experimental results.

PropertyValueSource / Notes
IUPAC Name 4-(2-(Piperidin-2-yl)ethyl)morpholine-
Molecular Formula C11H22N2O-
Molecular Weight 198.31 g/mol -
CAS Number Not broadly available; treat as NCE.A related compound, 4-[2-(4-Piperidinyl)ethyl]morpholine, has CAS 500357-64-2.[9]
Predicted pKa 10.65 ± 0.10Predicted. Critical for buffer selection.
Predicted LogP ~1.5 - 2.5Predicted. Suggests moderate lipophilicity and potential for BBB penetration.
Solubility To be determined empirically.Recommended starting solvent: DMSO for stock solutions. Test solubility in aqueous assay buffers.
Stability To be determined empirically.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Design & Rationale

The initial characterization of a novel compound requires a two-pronged approach: assessing its ability to physically interact with the target (binding) and its ability to elicit a biological response upon binding (function).

Workflow for Pharmacological Characterization

The following diagram illustrates the logical flow of experiments described in this guide.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Outcome prep Compound Preparation (Stock Solution in DMSO) assay_bind Protocol 1: Radioligand Competition Binding Assay prep->assay_bind data_bind Data Analysis: Calculate IC50 and Ki assay_bind->data_bind assay_func Protocol 2: Cell-Based Functional (cAMP) Assay data_bind->assay_func Proceed if Ki < 10 µM data_func Data Analysis: Determine EC50/IC50 and Agonist/Antagonist Profile assay_func->data_func profile Establish Pharmacological Profile of NCE data_func->profile

Caption: Workflow for characterizing a novel chemical entity (NCE).

Rationale for Target and Assay Selection
  • Target: The human sigma-1 receptor (σ1R) is selected based on the structural properties of the NCE.

  • Binding Assay: A radioligand competition binding assay is the gold standard for determining the affinity of an unlabeled compound.[10][11][12] It measures the ability of the NCE to displace a radiolabeled ligand with known high affinity for σ1R, allowing for the calculation of the inhibitory constant (Ki).

  • Functional Assay: σ1R activation can modulate G-protein signaling, including the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP).[13] A cAMP assay is a robust method to determine if the NCE acts as an agonist (inhibits cAMP production) or an antagonist (blocks the effect of a known agonist).[14][15]

Protocol 1: σ1R Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human σ1R. The assay measures the displacement of the high-affinity σ1R radioligand, --INVALID-LINK---pentazocine, from membranes prepared from cells overexpressing the receptor.

Materials & Reagents
  • Test Compound: this compound

  • Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing human σ1R.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Positive Control (Displacer): Haloperidol (a high-affinity σ1R ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Ecolite(+) or similar.

  • Equipment: 96-well filter plates (e.g., Millipore MultiScreen HTS), vacuum manifold, liquid scintillation counter, multi-channel pipettors.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Haloperidol in 100% DMSO.

    • Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane suspension. (Represents maximum binding).

    • Non-Specific Binding (NSB): 50 µL Haloperidol (final conc. 10 µM) + 50 µL Radioligand + 100 µL Membrane suspension. (Represents binding to non-receptor components).

    • Test Compound Wells: 50 µL of each test compound dilution + 50 µL Radioligand + 100 µL Membrane suspension.

  • Reagent Addition:

    • Prepare the radioligand solution by diluting --INVALID-LINK---pentazocine in Assay Buffer to a working concentration of 2x the final desired concentration (e.g., 4 nM for a 2 nM final concentration, which is near its Kd).

    • Prepare the membrane suspension by diluting the stock in Assay Buffer to a concentration that provides a sufficient signal (e.g., 10-20 µg protein per well).

    • Add reagents to the 96-well plate in the order specified above.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking.

  • Harvesting:

    • Pre-wet the filter plate with Wash Buffer.

    • Rapidly transfer the incubation mixture to the filter plate and aspirate using a vacuum manifold.

    • Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Detection:

    • Allow the filter mat to dry completely.

    • Add 200 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Normalize Data: Express the CPM for each test compound concentration as a percentage of the maximal specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

  • Determine IC50: Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).[10]

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: GloSensor™ cAMP Functional Assay

This protocol determines if the test compound acts as an agonist or antagonist at σ1R by measuring its effect on forskolin-stimulated cAMP production in cells. This assay is suitable for Gi-coupled receptors, where agonist activation leads to a decrease in cAMP.[16][17]

Hypothetical Signaling Pathway

G cluster_cell Cell Membrane s1r σ1R gi Gi Protein s1r->gi Agonist Binding ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac downstream Bioluminescence (GloSensor™) camp->downstream Downstream Effects forskolin Forskolin (Activator) forskolin->ac compound Test Compound (Potential Agonist) compound->s1r

Caption: Gi-coupled receptor signaling pathway and assay principle.

Materials & Reagents
  • Cells: HEK293 or CHO cells stably co-expressing human σ1R and the pGloSensor™-22F cAMP Plasmid (Promega).

  • Assay Kit: cAMP-Glo™ Assay kit (Promega, Cat. V1501) or similar.[14][17]

  • Stimulant: Forskolin (a direct activator of adenylyl cyclase).

  • Positive Controls: A known σ1R agonist and antagonist.

  • Culture Medium: DMEM/F-12 with 10% FBS, appropriate selection antibiotics.

  • Assay Plates: White, opaque, sterile 96-well or 384-well plates.

  • Equipment: Luminometer, CO2 incubator.

Step-by-Step Methodology
  • Cell Preparation:

    • The day before the assay, seed cells into white, opaque 96-well plates at a density that will result in a ~90% confluent monolayer on the day of the experiment (e.g., 2 x 10⁴ cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Execution (Agonist Mode):

    • Prepare serial dilutions of the test compound and a known agonist control.

    • Remove culture medium from cells. Add 20 µL of compound dilutions to the wells.

    • Add 20 µL of a forskolin solution (at a concentration that gives ~80% of its maximal response, e.g., EC80) to all wells.

    • Incubate for 15-20 minutes at room temperature.

    • Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.

    • Add 40 µL of Kinase-Glo® Reagent to detect remaining ATP. Incubate for 10 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Assay Execution (Antagonist Mode):

    • Prepare serial dilutions of the test compound and a known antagonist control.

    • Pre-incubate the cells with the test compound dilutions for 15-20 minutes.

    • Add a known σ1R agonist at its EC80 concentration to all wells, followed immediately by the EC80 forskolin solution.

    • Proceed with the lysis, detection, and luminescence reading steps as described for the agonist mode.

Data Analysis
  • Normalize Data: Convert the raw luminescence units (RLU) to percent activity.

    • For Agonist Mode: % Inhibition = 100 * (1 - [(RLU_forskolin - RLU_compound) / (RLU_forskolin - RLU_max_inhibition)]). A lower RLU value indicates higher cAMP production inhibition (agonist effect).

    • For Antagonist Mode: % Activity = 100 * [(RLU_compound - RLU_agonist) / (RLU_basal - RLU_agonist)].

  • Determine EC50/IC50: Plot the normalized data against the log concentration of the test compound. Use non-linear regression to fit the data and determine the EC50 (for agonists) or IC50 (for antagonists).

Interpretation of Results & Troubleshooting

ResultInterpretationNext Steps
Binding Assay: Ki < 1 µMCompound is a potent binder to σ1R.Proceed to functional assays.
Binding Assay: Ki > 10 µMCompound has low or no affinity for σ1R.Consider screening against other targets or modifying the chemical structure.
Functional (Agonist): EC50 < 1 µMCompound is a potent agonist.Characterize potency and efficacy (Emax).
Functional (Antagonist): IC50 < 1 µMCompound is a potent antagonist.Confirm antagonism and determine the mode of inhibition (e.g., competitive).
No functional activity Compound may be a neutral ligand or act via a different signaling pathway.Consider alternative functional assays (e.g., calcium imaging, electrophysiology).

Troubleshooting:

  • High NSB in Binding Assay: May indicate issues with membrane quality, insufficient washing, or radioligand degradation.

  • Low Signal-to-Background in Functional Assay: Optimize cell number, forskolin concentration, and incubation times. Ensure cell health.

  • Poor Curve Fits: Check dilution series accuracy. Ensure the concentration range is wide enough to define the top and bottom plateaus of the curve.

References

"in vitro assay design for 4-(2-Piperidin-2-ylethyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Strategic Approach to In Vitro Assay Design for Novel Piperidine-Morpholine Scaffolds: A Case Study with 4-(2-Piperidin-2-ylethyl)morpholine

Abstract

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their favorable pharmacokinetic properties and versatile binding capabilities.[1][2] This guide addresses the critical challenge of designing an in vitro assay strategy for a novel compound, This compound , for which no specific biological target has been elucidated. We forgo a rigid, target-specific approach and instead present a comprehensive, tiered assay cascade designed for target identification, validation, and mechanistic characterization. This framework begins with essential physicochemical and safety profiling to ensure data integrity, progresses to broad phenotypic screening to identify biological effects, and culminates in specific target deconvolution and mechanistic studies. Each step is supported by detailed, field-proven protocols and explanations of the scientific rationale, providing a robust roadmap for the early-stage evaluation of novel chemical entities containing these prevalent scaffolds.

Introduction: The Significance of Privileged Scaffolds

In the landscape of drug discovery, the morpholine and piperidine rings are ubiquitous. Their three-dimensional structures and physicochemical properties allow them to engage with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antidiabetic, and neurotropic effects.[3][4][5] The morpholine ring, with its ether oxygen, often enhances metabolic stability and aqueous solubility, while the basic nitrogen of the piperidine ring provides a key interaction point for many receptors and enzymes.[6]

The compound this compound combines both of these critical scaffolds. As a novel chemical entity, it represents a common starting point in a discovery program: a promising structure with unknown biological potential. The primary challenge is not to test its activity against a known target, but to discover that target in an efficient, logical, and scientifically rigorous manner. This document outlines such a strategy, using this compound as a case study.

Foundational Profiling: Pre-Assay Essentials

Before investigating the biological activity of a compound, it is imperative to establish its fundamental physicochemical properties and safety profile. These assays are self-validating systems; they prevent common pitfalls such as compound precipitation (false positives/negatives) and unforeseen toxicity that can confound the results of downstream biological screens.

Physicochemical Property Assessment

A. Aqueous Kinetic Solubility

  • Causality: Insoluble compounds can produce false results through aggregation, light scattering in optical assays, or simply failing to reach the target at the intended concentration. This assay determines the concentration at which the compound remains dissolved in aqueous buffer.

  • Protocol: Nephelometry-Based Kinetic Solubility

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well clear-bottom plate, perform a serial dilution of the stock solution into aqueous phosphate-buffered saline (PBS), pH 7.4, to achieve final concentrations ranging from 200 µM down to 0.1 µM. Include a DMSO-only control.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure turbidity by reading the plate on a nephelometer or a plate reader capable of measuring light scattering at ~620 nm.

    • The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.

B. Metabolic Stability

  • Causality: A compound's susceptibility to metabolism by liver enzymes (primarily Cytochrome P450s) dictates its potential in vivo half-life. The morpholine ring is generally more stable than piperidine, making this an important early assessment.[6]

  • Protocol: Human Liver Microsomal (HLM) Stability Assay

    • Reagents: Pooled HLM (e.g., from Corning), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), ice-cold acetonitrile with an internal standard (e.g., warfarin).

    • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a 96-well plate containing ice-cold acetonitrile with the internal standard.

    • Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining compound vs. time.

Preliminary Safety & Toxicity Assessment

A. General Cytotoxicity

  • Causality: This assay establishes the concentration window for subsequent cell-based assays, distinguishing between specific pharmacological effects and general cell death.

  • Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well white-walled plate at 10,000 cells/well and incubate for 24 hours.

    • Treat cells with a serial dilution of this compound (e.g., 100 µM to 1 nM) for 48-72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent equal to the volume of media in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, indicating the number of viable cells.

B. Hemolytic Activity

  • Causality: Hemolysis, the rupture of red blood cells, is a critical indicator of membrane-damaging toxicity and is essential for compounds intended for intravenous administration.[7][8]

  • Protocol: Red Blood Cell Lysis Assay

    • Obtain fresh human red blood cells (RBCs) and wash them three times with 10 volumes of cold PBS, centrifuging at 500 x g for 5 minutes and discarding the supernatant.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

    • In a 96-well V-bottom plate, add the test compound at various concentrations (e.g., 1-100 µM).

    • Use PBS as a negative control (0% lysis) and 1% Triton™ X-100 as a positive control (100% lysis).

    • Add the 2% RBC suspension to each well and incubate at 37°C for 1 hour.

    • Centrifuge the plate at 800 x g for 10 minutes.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

    • Calculate the percentage of hemolysis relative to the positive control.

The Assay Cascade: A Funnel for Target Discovery

With foundational data secured, the investigation proceeds through a logical funnel, starting with broad, unbiased screening and progressively narrowing the focus toward a specific target and mechanism.

Assay_Cascade cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Target Validation & MoA Pheno High-Content Imaging (Cell Morphology, Viability) Kinase Broad Kinase Panel (e.g., >400 kinases) Pheno->Kinase Identifies Biological Effect GPCR GPCR Profiling (e.g., Calcium Flux) Pheno->GPCR Identifies Biological Effect Other Other Panels (Ion Channels, Proteases) Pheno->Other Identifies Biological Effect Binding Direct Target Engagement (SPR, ITC) Kinase->Binding Identifies Putative Target (e.g., Kinase X) Functional Biochemical Assay (IC50 Determination) Binding->Functional Confirms Direct Interaction Cellular Cellular Target Engagement (Western Blot, Reporter Assay) Functional->Cellular Quantifies Potency Start Compound: This compound Start->Pheno Initial Screen

Caption: A tiered workflow for target identification and validation.

Tier 1: Broad Phenotypic Screening
  • Rationale: Without a known target, the first step is to determine if the compound has any observable effect on whole cells. High-Content Imaging (HCI) is a powerful, unbiased method to detect changes in cellular morphology, proliferation, or organelle health.

  • Protocol: Multiparameter HCI Assay

    • Seed A549 (human lung carcinoma) cells in a 96- or 384-well imaging plate (e.g., Corning #3985).

    • Treat with the test compound at 3-4 concentrations (chosen based on cytotoxicity data, e.g., 0.1, 1, and 10 µM) for 24 hours. Include positive (e.g., staurosporine for apoptosis) and negative (DMSO) controls.

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton™ X-100, and block with 2% BSA in PBS.

    • Stain with a cocktail of fluorescent dyes:

      • Nucleus: DAPI (405 nm excitation)

      • Actin Cytoskeleton: Phalloidin-Alexa Fluor 488 (488 nm excitation)

      • Mitochondria: MitoTracker™ Red CMXRos (561 nm excitation)

    • Acquire images using an automated high-content imaging system (e.g., a Thermo Fisher CellInsight™ CX7).

    • Analyze images using integrated software to quantify dozens of parameters, including cell count, nuclear size/shape, mitochondrial integrity, and cytoskeletal arrangement. A significant change in any parameter constitutes a "hit."

Tier 2: Target Deconvolution
  • Rationale: A phenotypic hit (e.g., cell cycle arrest) provides a clue to the underlying mechanism. The next step is to screen the compound against large panels of common drug targets to find a molecular interaction that could explain the phenotype. Given their prevalence as targets for morpholine and piperidine-containing drugs, kinase and GPCR panels are logical starting points.[4][5]

  • Protocol: Broad Kinase Panel Screen (Example)

    • Note: This is typically performed as a service by companies like Eurofins Discovery or Promega. The principle is described here.

    • The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of purified kinases (>400).

    • The assay measures the ability of the compound to inhibit the kinase-mediated phosphorylation of a substrate. A common format is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced in the kinase reaction.

    • Principle:

      • The kinase reaction is performed.

      • ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

      • Kinase Detection Reagent is added to convert the newly produced ADP into ATP.

      • The new ATP is used by a luciferase/luciferin reaction to generate light, which is measured on a luminometer.

    • Result: A percent inhibition value for each kinase in the panel. "Hits" are typically defined as >50% inhibition.

Tier 3: Target Validation and Mechanism of Action (MoA)
  • Rationale: Once a putative target is identified (e.g., the compound inhibits "Kinase X" by 95%), the interaction must be rigorously validated. This involves confirming direct binding, quantifying the potency of the functional effect, and demonstrating target engagement in a cellular context.

A. Direct Target Engagement: Surface Plasmon Resonance (SPR)

  • Protocol:

    • Immobilize purified, recombinant Kinase X onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface, followed by a dissociation phase with running buffer.

    • The binding of the compound to the kinase causes a change in the refractive index at the surface, which is measured in real-time as a Response Unit (RU).

    • Fit the resulting sensorgrams (RU vs. time) to a kinetic binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A low K_D value indicates high-affinity binding.

B. Functional Potency: IC50 Determination

  • Protocol:

    • Perform the same kinase assay as in Tier 2 (e.g., ADP-Glo™), but this time using only Kinase X.

    • Test the compound over a wide range of concentrations (e.g., 11-point, 3-fold serial dilution from 100 µM down to 1.7 nM).

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound required to inhibit kinase activity by 50%.

C. Cellular Target Engagement: Western Blot

  • Rationale: This crucial experiment confirms that the compound inhibits the target inside a living cell, linking the biochemical activity to a cellular outcome.

  • Protocol:

    • Select a cell line known to have an active signaling pathway involving Kinase X.

    • Treat the cells with the compound at concentrations around its determined IC50 (e.g., 0.1x, 1x, 10x IC50) for a suitable time (e.g., 2 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of Kinase X's known substrate (e.g., anti-phospho-Substrate Y).

    • Also probe for total Substrate Y and a loading control (e.g., GAPDH).

    • Apply HRP-conjugated secondary antibodies and visualize bands using an ECL reagent and imaging system.

    • A dose-dependent decrease in the phospho-Substrate Y signal indicates successful target engagement and inhibition in the cell.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Response Cellular Response (e.g., Proliferation) pSubstrateY->Response Leads to Inhibitor 4-(2-Piperidin-2-ylethyl) morpholine Inhibitor->KinaseX Inhibits

Caption: Inhibition of a hypothetical Kinase X signaling pathway.

Data Presentation & Interpretation

Quantitative data from the described assays should be summarized for clear comparison and decision-making.

Table 1: Summary of Foundational Profiling Data

Assay Parameter Result Interpretation
Kinetic Solubility Solubility (µM) > 150 µM High solubility, low risk of assay artifacts.
HLM Stability t½ (min) 45 min Moderately stable, suitable for in vitro studies.
Cytotoxicity (HepG2) CC50 (µM) > 50 µM Low general toxicity, wide window for assays.

| Hemolysis | HC50 (µM) | > 100 µM | Non-hemolytic at tested concentrations. |

Table 2: Summary of Target Validation Data for "Kinase X"

Assay Parameter Result Interpretation
Kinase Panel % Inhibition @ 10 µM 95% Potent and potentially selective inhibitor.
SPR K_D (nM) 85 nM Confirms direct, high-affinity binding.
Biochemical Assay IC50 (nM) 120 nM Potent functional inhibition of the enzyme.

| Western Blot | Cellular IC50 (nM) | ~250 nM | Confirms target engagement in a cellular context. |

Conclusion

The journey from a novel chemical structure to a validated lead compound with a known mechanism of action requires a systematic and evidence-based approach. For compounds like this compound, which leverage privileged medicinal chemistry scaffolds but lack a defined target, the tiered assay cascade presented here provides a robust framework. By first establishing a foundation of physicochemical and safety data, researchers can ensure the integrity of subsequent biological investigations. Progressing from broad phenotypic screening to specific target deconvolution and rigorous MoA studies allows for the efficient and logical discovery of the compound's therapeutic potential, transforming an unknown molecule into a valuable tool for research and drug development.

References

Application Notes & Protocols: A Framework for In Vivo Evaluation of Novel Piperidine-Morpholine Scaffolds, Exemplified by 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, there is a notable absence of peer-reviewed, publicly accessible in vivo studies specifically investigating 4-(2-Piperidin-2-ylethyl)morpholine. This document, therefore, serves as a comprehensive framework and guiding protocol for initiating in vivo research on this, or structurally related novel chemical entities. The methodologies outlined are based on established best practices in preclinical drug development and pharmacology. All experimental designs must be adapted and validated based on preliminary in vitro data and are subject to rigorous ethical review and approval by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Part 1: Foundational Concepts & Pre-Clinical Dossier

Before embarking on in vivo studies, a robust pre-clinical data package is essential to inform study design, ensure animal welfare, and maximize the likelihood of obtaining meaningful results. The piperidine and morpholine moieties are prevalent in centrally active compounds, suggesting a potential neurological application. However, without specific data, the initial characterization must remain broad.

Physicochemical and In Vitro Characterization

A thorough understanding of the compound's fundamental properties is the bedrock of any in vivo program. Key parameters to establish include:

  • Solubility: Determines appropriate vehicle selection for formulation. Poor aqueous solubility is a common hurdle for in vivo administration and may necessitate the use of co-solvents or complex formulations.

  • LogP/LogD: Provides an indication of the compound's lipophilicity, which influences its ability to cross biological membranes, including the blood-brain barrier (BBB).

  • pKa: Helps predict the charge of the molecule at physiological pH, affecting its absorption and distribution.

  • In Vitro ADME (Absorption, Distribution, Metabolism, Excretion):

    • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the compound's half-life in vivo. High metabolic instability may necessitate more frequent dosing.

    • CYP450 Inhibition: Identifies potential drug-drug interactions.

    • Plasma Protein Binding: The extent of binding to plasma proteins affects the free fraction of the compound available to exert its pharmacological effect.

    • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an early indication of BBB penetration potential.

Target Engagement and Mechanism of Action (MoA)

The rationale for advancing a compound in vivo is predicated on its in vitro potency and selectivity.

  • Primary Target Identification: What is the molecular target (e.g., receptor, enzyme, ion channel)? This is often identified through screening campaigns.

  • Potency and Efficacy: Dose-response curves should be generated to determine the EC50 or IC50 at the primary target.

  • Selectivity Profiling: The compound should be screened against a panel of off-target proteins to identify potential side effects. A high degree of selectivity is a desirable characteristic.

The workflow for these initial stages can be visualized as follows:

G cluster_0 Phase 1: In Vitro Characterization A Compound Synthesis & Purification B Physicochemical Profiling (Solubility, LogP, pKa) A->B D Target Identification & Primary Screening A->D C In Vitro ADME (Metabolic Stability, PPB) B->C F Decision Gate 1: Proceed to In Vivo? C->F E Potency & Selectivity (EC50/IC50, Off-Target Panel) D->E E->F G cluster_1 Phase 2: In Vivo PK & Safety G Vehicle Formulation & Route Selection H Single-Dose PK Study (IV and PO) G->H I Calculate Key PK Parameters (Cmax, AUC, t½, F%) H->I J Dose-Range Finding & Maximum Tolerated Dose (MTD) I->J K Decision Gate 2: Proceed to Efficacy? J->K G cluster_pathway Hypothetical Anxiolytic Signaling cluster_drug Drug Intervention Stress Stress (Endogenous Ligand) AR1 Anxiety Receptor 1 (GPCR) Stress->AR1 Activates AC Adenylyl Cyclase AR1->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB pCREB PKA->CREB Anxiety Anxiogenic Gene Expression CREB->Anxiety Drug This compound Drug->AR1 Antagonizes

Application Notes and Protocols for the Analytical Quantification of Morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine (tetrahydro-2H-1,4-oxazine) and its derivatives are versatile organic compounds utilized across a spectrum of industries. They serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs) like the antibiotic Linezolid, corrosion inhibitors in steam boiler systems, emulsifiers for protective wax coatings on fruits, and vulcanization accelerators in the rubber industry.[1][2][3][4] However, the utility of morpholine is shadowed by significant safety concerns. As a secondary amine, morpholine can react with nitrating agents to form N-nitrosomorpholine (NMOR), a compound classified as a probable human carcinogen.[2] This necessitates rigorous and sensitive analytical methods to quantify residual morpholine in final products to ensure consumer safety and comply with stringent regulatory guidelines for genotoxic impurities.[5]

The analytical quantification of morpholine presents distinct challenges due to its physicochemical properties. Its high polarity and low molecular weight make it difficult to retain on traditional reversed-phase chromatography columns, while its lack of a strong chromophore complicates detection by UV-Vis spectrophotometry.[4][6][7] To overcome these hurdles, a range of analytical strategies have been developed, often involving derivatization to enhance detectability or specialized chromatographic techniques tailored for polar analytes.

This guide provides a comprehensive overview of the principal analytical methods for the quantification of morpholine derivatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and summarize key performance data to empower researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific application.

Logic of Method Selection

The choice of an analytical method for morpholine quantification is not arbitrary; it is a decision guided by a confluence of factors including the sample matrix, the required level of sensitivity, the chemical nature of the analyte, and available instrumentation.[6] For instance, analyzing morpholine as a potential genotoxic impurity in an API requires far greater sensitivity (at the parts-per-million level) than its determination as a component in a water treatment formulation.[5][8] The complexity of the sample matrix—be it a pharmaceutical formulation, a fruit peel, or an aqueous solution—dictates the extent of sample preparation required to eliminate interferences.

The following decision-making framework illustrates the logical process for selecting an appropriate analytical technique.

MethodSelection start Define Analytical Goal: Sample Matrix & Required Sensitivity matrix_decision Complex Matrix? (e.g., Fruit, API) start->matrix_decision sensitivity_decision_1 Trace Level Required? (e.g., Genotoxic Impurity) matrix_decision->sensitivity_decision_1 Yes sensitivity_decision_2 Aqueous Matrix? (e.g., Boiler Water) matrix_decision->sensitivity_decision_2 No method_lcms LC-MS/MS (HILIC) High Selectivity & Sensitivity No Derivatization Needed sensitivity_decision_1->method_lcms Yes method_gcms GC-MS with Derivatization Excellent for Volatile Derivatives High Sensitivity sensitivity_decision_1->method_gcms No (Derivatization OK) method_hplc HPLC-UV with Derivatization Requires Chromophore Addition Good for QC Labs sensitivity_decision_2->method_hplc No (Derivatization OK) method_ic Ion Chromatography (IC) Ideal for Cations in Aqueous Solution Selective & Robust sensitivity_decision_2->method_ic Yes GCMS_Workflow cluster_prep Sample Preparation cluster_derivatize Derivatization cluster_extract Extraction dissolve Dissolve Ibuprofen in Water centrifuge Centrifuge (10,000 rpm) dissolve->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter acidify Acidify with HCl filter->acidify add_nitrite Add NaNO₂ acidify->add_nitrite react React at 40°C add_nitrite->react add_dcm Add Dichloromethane react->add_dcm vortex Vortex to Extract add_dcm->vortex collect Collect Organic Layer vortex->collect analysis GC-MS Analysis (SIM Mode) collect->analysis LCMS_Workflow cluster_prep Sample Preparation homogenize Homogenize Apple Sample extract Extract with Acidified Methanol homogenize->extract centrifuge Centrifuge (4000 rpm) extract->centrifuge filter Filter Supernatant (0.22 µm PTFE) centrifuge->filter analysis HILIC-LC-MS/MS Analysis (MRM Mode) filter->analysis data Data Processing & Quantification analysis->data

References

Topic: A Robust GC-MS Protocol for the Identification and Quantification of 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

The synthesis and analysis of novel heterocyclic compounds are cornerstones of modern pharmaceutical and forensic sciences. Compounds incorporating both piperidine and morpholine moieties are of significant interest due to their prevalence in bioactive molecules and new psychoactive substances (NPS). 4-(2-Piperidin-2-ylethyl)morpholine is a specific isomer within this class, the analysis of which requires a robust, selective, and sensitive method. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive technique for such analyses, offering superior chromatographic separation and highly specific mass-based detection.[1]

However, the inherent polarity of the secondary amine in the piperidine ring and the tertiary amine in the morpholine structure can present analytical challenges, such as poor peak shape (tailing) and potential thermal degradation in the GC inlet.[2] This application note details a comprehensive protocol for the GC-MS analysis of this compound. We provide a complete workflow from sample preparation and instrument setup to data interpretation, including a discussion of the predicted mass spectral fragmentation patterns. The methodologies presented are grounded in established principles for the analysis of analogous heterocyclic amines and are designed to be a self-validating system for any research or quality control laboratory.[1][3]

Principle of the Method

The analytical strategy hinges on the unique capabilities of Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC): The sample, dissolved in a volatile organic solvent, is injected into a heated port where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analytes onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase, which is primarily governed by their boiling points and polarity. For the target analyte, a non-polar column like a 5% phenyl-methylpolysiloxane is ideal.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In the source, they are bombarded with high-energy electrons (typically 70 eV for Electron Impact ionization), causing them to ionize and fragment in a reproducible manner.[4] These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," enabling definitive identification of the analyte.

While direct analysis is often feasible, some polar amines benefit from a derivatization step to increase their volatility and improve peak shape.[5] This protocol focuses on a direct injection method but acknowledges that derivatization (e.g., acylation or silylation) can be employed as a troubleshooting or optimization step.[6]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: HPLC-grade or GC-MS grade Methanol, Dichloromethane, Ethyl Acetate.[7]

  • Reagents for Extraction (if applicable): Sodium hydroxide (NaOH) solution (1M), Hydrochloric acid (HCl) solution (1M), Anhydrous sodium sulfate.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[8]

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with methanol.

  • Calibration Standards (0.1 - 5.0 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Working Standard Solution with methanol. This range is typical for achieving good linearity in GC-MS analysis.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of the analyte from a complex aqueous matrix (e.g., biological fluids for research purposes).

  • pH Adjustment: To 1 mL of the sample in a glass tube, add 1 mL of 1M NaOH solution to basify the sample to pH > 10. This ensures the amine groups are deprotonated, maximizing their solubility in an organic solvent.

  • Extraction: Add 4 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Vortex vigorously for 2 minutes to ensure thorough mixing.[7]

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying & Evaporation: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water. Gently evaporate the solvent under a stream of nitrogen gas.[9]

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol. Vortex briefly and transfer the final extract to an amber autosampler vial for GC-MS analysis.[3]

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds, including amines.[3]
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides good separation efficiency and is inert.
Injector Split/SplitlessAllows for flexibility in concentration.
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temperature 280 °CEnsures rapid and complete vaporization of the analyte without significant thermal degradation.
Injection Mode Splitless (with a 0.75 min purge delay)Maximizes the transfer of analyte to the column, which is ideal for trace-level analysis.
Oven Program Initial: 100°C (hold 1 min)Ramp 1: 25°C/min to 200°CRamp 2: 15°C/min to 300°C (hold 5 min)The initial hold allows for solvent focusing. The ramps are designed to elute the analyte as a sharp peak in a reasonable timeframe while separating it from potential contaminants.[3]
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[4]
MS Ion Source Temp 230 °CStandard temperature for stable ionization and fragmentation.[4]
MS Quadrupole Temp 150 °CStandard temperature for stable mass filtering.[4]
Ionization Mode Electron Impact (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to library spectra.[4]
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full Scan mode is used for initial identification and method development. SIM mode can be used for higher sensitivity and quantitative analysis by monitoring characteristic ions.[4]

Experimental Workflow and Data Interpretation

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a logical sequence designed to ensure data integrity and accuracy.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Perform Liquid-Liquid Extraction Sample->SamplePrep StdPrep Prepare Calibration Standards Sequence Build & Run Analysis Sequence StdPrep->Sequence SamplePrep->Sequence GCMS_Setup GC-MS System Suitability Check GCMS_Setup->Sequence Acquisition Data Acquisition (Scan/SIM Mode) Sequence->Acquisition Processing Process Data: Integration & Calibration Acquisition->Processing Review Qualitative & Quantitative Review Processing->Review Report Generate Final Report Review->Report

Caption: High-level workflow for the GC-MS analysis of this compound.
Expected Chromatographic and Mass Spectral Results

  • Analyte Information:

    • Chemical Formula: C₁₁H₂₂N₂O

    • Molecular Weight: 198.31 g/mol

  • Chromatography: Under the proposed GC conditions, the analyte is expected to elute as a symmetrical peak. Peak tailing, if observed, may indicate active sites in the GC inlet or column, which can be mitigated by using an ultra-inert liner or by derivatizing the sample.

  • Mass Spectrometry: The Electron Impact (EI) mass spectrum will be the key to identification. The molecular ion (M⁺˙) at m/z 198 may be observed, but it is often weak for aliphatic amines. The fragmentation pattern is predicted to be dominated by cleavages at the bonds alpha to the nitrogen atoms and charge-stabilized ring openings.[10]

Predicted Fragmentation Pathway

The structure of this compound offers several likely points of fragmentation under EI conditions. The most probable cleavages will result in stable fragment ions.

  • Alpha-Cleavage at the Piperidine Ring: The bond between the piperidine ring and the ethyl side chain is a likely point of cleavage, leading to a resonance-stabilized piperidinylmethyl cation.

  • Alpha-Cleavage at the Morpholine Nitrogen: Cleavage of the C-C bond in the ethyl linker adjacent to the morpholine nitrogen is also highly probable.

  • Ring Fragmentation: Both the piperidine and morpholine rings can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethylene.[11]

Fragmentation_Pathway Parent Parent Ion (M+) m/z 198 FragA [C5H10NCH2]+ m/z 98 Parent->FragA - C5H12NO• FragB [C4H8NOCH2CH2]+ m/z 100 Parent->FragB - C6H12N• FragD [C5H10N]+ m/z 84 FragA->FragD - CH2 FragC [C4H8NOCH2]+ m/z 86 FragB->FragC - CH2

Caption: Predicted major EI fragmentation pathways for this compound.

Method Validation and Quality Control

To ensure the trustworthiness of the results, any laboratory implementing this method should perform a validation study.[1] Key parameters to assess include:

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the analyte concentration.Correlation coefficient (R²) > 0.995 over the defined concentration range.[12]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.[12]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be accurately and precisely quantified.S/N ≥ 10, with acceptable precision and accuracy.[12]
Precision The closeness of agreement between a series of measurements (assessed as intra- and inter-day precision).Relative Standard Deviation (RSD) ≤ 15%.
Accuracy The closeness of the measured value to the true value (assessed via recovery studies in spiked matrix).Mean recovery between 85-115%.
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte in blank matrix samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry. By detailing the experimental procedures, instrument parameters, and expected fragmentation patterns, this guide serves as a robust starting point for researchers in pharmaceutical, forensic, and chemical synthesis laboratories. The inclusion of method validation criteria underscores the importance of generating reliable and defensible data. Proper optimization and validation of this method will ensure its successful implementation for the routine identification and quantification of this and structurally related compounds.

References

"protocol for sigma receptor binding assay with novel compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Pharmacological Characterization of Novel Compounds at Sigma-1 and Sigma-2 Receptors Using Radioligand Binding Assays

Introduction: The Significance of Sigma Receptors

Sigma receptors, comprising the Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are unique, non-opioid intracellular proteins primarily located in the endoplasmic reticulum (ER).[1][2] They are not typical G-protein coupled receptors (GPCRs) but function as ligand-operated molecular chaperones, modulating a variety of cellular signaling pathways.[3] S1R, in particular, forms complexes with the ER chaperone BiP and, upon ligand activation, translocates to other cellular compartments to regulate calcium signaling, ion channel function, and cellular stress responses.[4]

Given their widespread expression and modulatory roles, both S1R and S2R have emerged as compelling therapeutic targets for a range of pathologies. They are implicated in numerous central nervous system (CNS) disorders, including Alzheimer's disease, neuropathic pain, and depression, as well as in cancer, where S2R is considered a biomarker for proliferating tumor cells.[2][4][5] Consequently, the accurate determination of the binding affinity of novel chemical entities for these receptors is a cornerstone of modern drug discovery and development programs.[6][7]

This guide provides a comprehensive, field-proven protocol for characterizing the binding properties of novel compounds at S1R and S2R using classical radioligand binding assays. We will detail the necessary steps for both saturation assays, to validate the receptor preparation, and competitive inhibition assays, to determine the affinity of test compounds.

The Pillars of Receptor Binding: Assay Principles

Radioligand binding assays are the gold standard for directly quantifying the interaction between a ligand and a receptor.[8] The methodology relies on a radiolabeled ligand (radioligand) with known high affinity and specificity for the target receptor. The experiments are designed to measure the amount of radioligand bound to the receptor at equilibrium.

Defining Binding Components

A critical concept in these assays is distinguishing between specific and non-specific binding.

  • Total Binding: The total amount of radioligand bound to the membrane preparation, including binding to both the target receptors and other non-specific sites.

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as lipids, proteins in the membrane, or the filter itself.[9] This binding is typically of low affinity and is considered a source of background noise. NSB is measured by including a high concentration of an unlabeled ligand that completely saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[9][10]

  • Specific Binding: The true measure of ligand-receptor interaction. It is calculated by subtracting the non-specific binding from the total binding.[9] For an assay to be robust, specific binding should account for at least 80% of the total binding at the radioligand's Kd concentration.[11]

Core Experimental Approaches

Two primary types of experiments are essential for characterizing novel compounds:

  • Saturation Binding Assay: This experiment is performed to characterize the receptor preparation itself. Increasing concentrations of a radioligand are incubated with a fixed amount of receptor membrane until equilibrium is reached. The resulting data are used to determine two key parameters:

    • Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity—a lower Kd signifies higher affinity.[12]

    • Bmax (Maximum Receptor Density): The total concentration of receptors in the preparation, typically expressed as fmol/mg of protein.[12]

    • Causality: Performing a saturation assay is a mandatory first step. It validates that the membrane preparation contains a viable, single population of the target receptor and establishes the Kd of the radioligand, which is essential for designing the subsequent competitive binding assays.[13]

  • Competitive Inhibition Assay: This experiment determines the binding affinity of a novel, unlabeled test compound. A fixed concentration of radioligand (typically at or below its Kd) is incubated with the receptor preparation in the presence of increasing concentrations of the novel compound. The unlabeled compound competes with the radioligand for binding to the receptor.

    • IC50 (Half Maximal Inhibitory Concentration): The concentration of the novel compound that displaces 50% of the specific binding of the radioligand.

    • Ki (Inhibition Constant): The equilibrium dissociation constant for the novel compound, representing its true binding affinity. It is calculated from the IC50 value using the Cheng-Prusoff equation , which corrects for the concentration and affinity of the radioligand used in the assay.[12][14]

    • Causality: This is the ultimate goal for screening novel compounds. By determining the Ki, researchers can rank compounds by potency and establish structure-activity relationships.

Materials and Reagents

Properly sourced and prepared reagents are critical for reproducible results.

Category Item Typical Supplier / Notes
Biological Material Guinea Pig Liver (for S1R) or Rat Liver (for S2R)Fresh or frozen from a reputable supplier (e.g., Pel-Freez Biologicals). Guinea pig liver has a very high density of S1R.[1][6]
Radioligands [³H]-(+)-pentazocine (for S1R)PerkinElmer, American Radiolabeled Chemicals. Specific activity ~30-50 Ci/mmol.[5]
[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for S2R)PerkinElmer, American Radiolabeled Chemicals. Specific activity ~30-60 Ci/mmol. Note: This ligand is non-selective for S1R/S2R.[2]
Unlabeled Ligands (+)-Pentazocine (for S1R positive control and S2R masking)Sigma-Aldrich, Tocris Bioscience.
Haloperidol (for defining NSB)Sigma-Aldrich, Tocris Bioscience. A high concentration (e.g., 10 µM) is used.[15]
Novel Test CompoundsSynthesized in-house or sourced externally. Must be dissolved in a suitable vehicle (e.g., DMSO), with final concentration in the assay ≤1%.
Buffers & Reagents Tris-HCl (50 mM, pH 8.0 at 25°C)Assay buffer for both S1R and S2R assays.[5]
Sucrose (0.32 M in 10 mM Tris-HCl, pH 7.4)Homogenization buffer for membrane preparation.[16]
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmer, Fisher Scientific. For liquid scintillation counting.
Apparatus & Disposables Glass-Teflon Potter-Elvehjem homogenizerFor tissue homogenization.
High-speed refrigerated centrifugeCapable of >30,000 x g.
Brandel or PerkinElmer Cell HarvesterFor rapid vacuum filtration.
Glass Fiber Filters (e.g., Whatman GF/B or GF/C)Pre-soaked in buffer or 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
Liquid Scintillation CounterFor quantifying radioactivity.
96-well polypropylene plates, scintillation vials, standard lab equipmentN/A

Experimental Workflows & Protocols

The following diagram illustrates the overall experimental process from tissue preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay Incubation cluster_tubes cluster_sep Phase 3: Separation & Quantification cluster_analysis Phase 4: Data Analysis Tissue Source Tissue (e.g., Guinea Pig Liver) Homogenize Homogenization (Sucrose Buffer) Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Membranes Isolated Membrane Pellet (Receptor Source) Centrifuge->Membranes ProteinAssay Protein Quantification (e.g., BCA Assay) Membranes->ProteinAssay Total Total Binding (Membranes + Radioligand) NSB Non-Specific Binding (Membranes + Radioligand + Excess Haloperidol) Compete Competitive Binding (Membranes + Radioligand + Novel Compound) Incubate Incubate at RT or 37°C Harvest Rapid Vacuum Filtration (Glass Fiber Filters) Incubate->Harvest Wash Wash Filters (Ice-Cold Buffer) Harvest->Wash Count Scintillation Counting (CPM Measurement) Wash->Count Calc_Specific Calculate Specific Binding (Total - NSB) Count->Calc_Specific Sat_Curve Saturation Curve (Non-linear Regression) Calc_Specific->Sat_Curve Comp_Curve Inhibition Curve (Non-linear Regression) Calc_Specific->Comp_Curve Kd_Bmax Determine Kd & Bmax Sat_Curve->Kd_Bmax IC50_Ki Determine IC50 & Calculate Ki (Cheng-Prusoff) Comp_Curve->IC50_Ki

Caption: Workflow for Radioligand Binding Assays.

Support Protocol: Membrane Preparation

This protocol describes the preparation of a crude membrane fraction enriched with receptors. All steps should be performed at 4°C.

  • Tissue Collection: Weigh the frozen tissue (e.g., 1 gram of guinea pig liver).

  • Homogenization: Place the tissue in 10 volumes (i.e., 10 mL for 1 g tissue) of ice-cold homogenization buffer (10 mM Tris-HCl, 0.32 M sucrose, pH 7.4). Homogenize with a Potter-Elvehjem homogenizer until the tissue is uniformly dispersed.[16]

  • Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes to remove nuclei and large debris.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to fresh high-speed centrifuge tubes.

  • High-Speed Centrifugation: Centrifuge the supernatant at 31,000 x g for 20 minutes to pellet the membranes.[16]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in 10 volumes of fresh, ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Final Pelleting: Repeat the high-speed centrifugation (31,000 x g for 20 minutes).

  • Storage: Discard the final supernatant. Resuspend the pellet in a small volume of 50 mM Tris-HCl buffer, aliquot into cryovials, and store at -80°C.

  • Protein Quantification: Before storage, reserve a small aliquot to determine the total protein concentration using a standard method like the BCA or Bradford assay. This value is crucial for normalizing the binding data (e.g., fmol/mg protein).

Basic Protocol 1: S1R Competitive Inhibition Assay

This protocol determines the Ki of a novel compound for the S1R.

  • Plate Setup: Assays are typically performed in a 96-well plate with a final volume of 150-200 µL per well.[5] Design the plate to include wells for:

    • Total Binding: Contains membranes, buffer, vehicle (e.g., DMSO), and [³H]-(+)-pentazocine.

    • Non-Specific Binding (NSB): Contains membranes, buffer, a saturating concentration of unlabeled Haloperidol (10 µM final), and [³H]-(+)-pentazocine.

    • Competition: Contains membranes, buffer, varying concentrations of the novel compound, and [³H]-(+)-pentazocine.

  • Reagent Preparation:

    • Thaw the S1R membrane preparation (guinea pig liver) on ice and dilute in assay buffer (50 mM Tris-HCl, pH 8.0) to a final concentration of ~100-300 µg protein per well.[3][5] The optimal amount should be determined empirically to ensure that less than 10% of the added radioligand is bound.[11]

    • Prepare serial dilutions of your novel compound in the appropriate vehicle.

    • Dilute the [³H]-(+)-pentazocine stock in assay buffer to a final concentration near its Kd (typically 3-5 nM).[3][5]

  • Incubation:

    • To each well, add the components in the following order: assay buffer, unlabeled ligand (vehicle for total binding, 10 µM Haloperidol for NSB, or novel compound), and membrane preparation.

    • Initiate the binding reaction by adding the [³H]-(+)-pentazocine to all wells.

    • Incubate the plate at 37°C for 90 minutes or at 25°C for 120 minutes with gentle agitation.[15][16]

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat, add scintillation cocktail to each well (or transfer filters to vials), and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Basic Protocol 2: S2R Competitive Inhibition Assay

This protocol is similar to the S1R assay but includes a critical "masking" step due to the non-selective nature of the radioligand [³H]-DTG.

  • Assay Principle Variation: The radioligand [³H]-DTG binds to both S1R and S2R.[1] To specifically measure binding to S2R, a high concentration of an unlabeled, S1R-selective ligand must be included in every well (except those for total S1R+S2R binding, if desired) to occupy, or "mask," all S1R sites. (+)-Pentazocine (100 nM - 1 µM) is commonly used for this purpose.[6][16]

  • Plate Setup & Reagent Preparation:

    • Follow the same setup as the S1R assay.

    • Use rat liver membrane preparation (~30-60 µg protein/well).[17]

    • Use [³H]-DTG as the radioligand at a final concentration near its Kd for S2R (typically 3-5 nM).[16]

    • Crucially, add the S1R masking agent (e.g., 100 nM (+)-pentazocine) to all wells for Total Binding, NSB, and Competition. [17]

  • Incubation: Incubate at room temperature (25°C) for 120 minutes.[16][17]

  • Termination and Quantification: Follow the same filtration and counting steps as described for the S1R assay.

A Critical Note on S2R Assays: The use of masking agents is standard but can introduce artifacts. High concentrations of the masking agent may have some low-affinity interaction with the S2R, and the radioligand may not be fully competed from the masked S1R site, potentially leading to an overestimation of S2R density.[18][19] Researchers should be aware of these limitations and consider using newer, more S2R-selective radioligands like [¹²⁵I]RHM-4 if available.[16][17]

Data Analysis and Interpretation

Data analysis is performed using a non-linear regression software package such as GraphPad Prism.

  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Analyze Saturation Data (from a separate experiment):

    • Plot Specific Binding (Y-axis, converted to fmol/mg protein) against the concentration of free radioligand (X-axis, nM).

    • Fit the data to a one-site binding (hyperbola) model to determine the Kd and Bmax.[20]

  • Analyze Competitive Inhibition Data:

    • Plot the percentage of specific binding (Y-axis) against the log concentration of the novel compound (X-axis).

    • Fit the resulting sigmoidal curve using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50 value.

  • Calculate the Ki Value: Convert the experimentally determined IC50 to the Ki using the Cheng-Prusoff equation :[12]

    Ki = IC50 / (1 + ([L] / Kd))

    Where:

    • [L] = The concentration of the radioligand used in the assay.

    • Kd = The dissociation constant of the radioligand for the receptor (determined from your saturation experiment).

    Causality: This equation is essential because the measured IC50 value is dependent on the conditions of the assay (specifically, how much radioligand was used). The Ki is an intrinsic, assay-independent measure of the novel compound's affinity.[14]

Parameter Description Determined From
Kd Affinity of the radioligand for the receptor.Saturation Assay
Bmax Total number of receptors in the membrane preparation.Saturation Assay
IC50 Concentration of novel compound that inhibits 50% of specific binding.Competitive Inhibition
Ki Affinity of the novel compound for the receptor.Calculated from IC50, [L], & Kd

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-Piperidin-2-ylethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic scaffold. We will explore common synthetic challenges, provide in-depth troubleshooting solutions, and present optimized protocols grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is not as widely documented as its 4-substituted piperidine isomer. However, its construction can be reliably achieved through two primary synthetic routes, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Nucleophilic Substitution (Alkylation) : This is a classical and direct approach involving the formation of the C-N bond between the morpholine nitrogen and the ethyl side chain of the piperidine ring. This typically requires a piperidine precursor with a suitable leaving group and, critically, a protecting group on the piperidine nitrogen to ensure regioselectivity.

  • Route B: Reductive Amination : This strategy involves forming an iminium ion intermediate between morpholine and a piperidine-2-yl acetaldehyde derivative, which is then reduced in situ. This method is often high-yielding and is a cornerstone of amine synthesis.[1][2][3]

The diagram below illustrates these two divergent pathways originating from a common precursor.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Route A: Nucleophilic Substitution cluster_2 Route B: Reductive Amination Start 2-(Piperidin-2-yl)ethanol Protect_B 1. N-Protection (e.g., Boc-anhydride) Start->Protect_B Protect 1. N-Protection (e.g., Boc-anhydride) Activate 2. Activate Alcohol (e.g., MsCl, TsCl) Protect->Activate Alkylate 3. Alkylation (Morpholine, Base) Activate->Alkylate Deprotect_A 4. Deprotection (e.g., TFA, HCl) Alkylate->Deprotect_A Final_Product This compound Deprotect_A->Final_Product Oxidize 2. Oxidation (e.g., DMP, Swern) Protect_B->Oxidize Reductive_Amination 3. Reductive Amination (Morpholine, NaBH(OAc)₃) Oxidize->Reductive_Amination Deprotect_B 4. Deprotection (e.g., TFA, HCl) Reductive_Amination->Deprotect_B Deprotect_B->Final_Product

Caption: Divergent synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The solutions are based on fundamental principles and validated practices in organic synthesis.

Category 1: Low or No Product Yield

Q1: I am attempting a direct alkylation of 2-(2-chloroethyl)piperidine with morpholine and see very low conversion to the desired product. What is the primary issue?

A: The most likely cause is the lack of nitrogen protection on the piperidine ring. The secondary amine of the piperidine is nucleophilic and can react with the chloroethyl side chain of another molecule, leading to oligomerization or polymerization. Furthermore, the piperidine nitrogen can act as a base, complicating the reaction.

  • Causality: The piperidine nitrogen (pKa of conjugate acid ~11.2) is more basic and often more nucleophilic than morpholine (pKa of conjugate acid ~8.5). Without protection, it will preferentially react.

  • Solution: Protect the piperidine nitrogen before the alkylation step. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under the basic conditions required for alkylation and its straightforward removal with acid.

Q2: After protecting the piperidine nitrogen and activating the alcohol (to a tosylate), my substitution reaction with morpholine is still slow and low-yielding. How can I improve this step?

A: Several factors could be at play here. Let's troubleshoot them systematically.

  • Leaving Group Efficacy: While tosylates (OTs) are excellent leaving groups, their formation and subsequent substitution can be sterically hindered. Ensure the tosylation step went to completion. For the substitution, consider converting the alcohol to a better leaving group if tosylate fails, such as a bromide (using PBr₃ or CBr₄/PPh₃) or iodide (via Finkelstein reaction on the tosylate/mesylate). The reactivity order is generally I > Br > OTs > Cl.

  • Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are superior as they solvate the cation of the base but not the nucleophile (morpholine), thus increasing its effective nucleophilicity. If you are using a protic solvent like ethanol, it can hydrogen-bond with the morpholine, reducing its reactivity.

  • Base and Stoichiometry: An excess of morpholine (2-3 equivalents) can serve as both the nucleophile and the base to neutralize the generated acid (e.g., H-OTs). However, using a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often cleaner and prevents the formation of morpholinium salts that might complicate the workup.

  • Temperature: SN2 reactions are often accelerated by heat. If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C and monitor by TLC or LC-MS. Be cautious, as excessive heat can promote the competing E2 elimination side reaction.

Category 2: Side Product Formation

Q3: My reaction mixture shows multiple spots on TLC, and the final product is impure after workup. What are the likely side products and how can I avoid them?

A: Side product formation is a common challenge. The most probable culprits are:

  • Elimination Product: The activated ethyl side chain can undergo E2 elimination to form N-protected 2-vinylpiperidine, especially with a strong, sterically hindered base or at high temperatures.

    • Solution: Use a milder base (like K₂CO₃ instead of t-BuOK), ensure the temperature is not excessively high, and use a less-hindered nucleophile if possible.

  • Over-alkylation (Quaternization): The desired product, a tertiary amine, can be further alkylated by the starting material to form a quaternary ammonium salt. This is more common if the reaction is run for an extended period with a large excess of the electrophile.

    • Solution: Use a slight excess of the nucleophile (morpholine) relative to the piperidine electrophile. Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reactions.

  • Incomplete Deprotection: If you observe a product with a higher molecular weight than expected, it could be the N-Boc protected final product.

    • Solution: Ensure deprotection conditions are sufficient. For Boc groups, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane or methanol is typically effective and complete within 1-2 hours at room temperature.

Section 3: Optimized Experimental Protocol (Route A)

This protocol details a reliable, multi-step synthesis via the nucleophilic substitution pathway.

Step 1: N-Boc Protection of 2-(Piperidin-2-yl)ethanol
  • Dissolve 2-(Piperidin-2-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

  • Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and perform a standard aqueous workup. Extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.

Step 2: Activation of the Alcohol (Mesylation)
  • Dissolve the N-Boc protected alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting mesylate is often used directly in the next step without further purification.

Step 3: Nucleophilic Substitution with Morpholine
  • Dissolve the crude mesylate (1.0 eq) in acetonitrile or DMF (0.3 M).

  • Add morpholine (2.0-3.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield tert-butyl 2-(2-morpholinoethyl)piperidine-1-carboxylate.

Step 4: N-Boc Deprotection
  • Dissolve the purified N-Boc protected product (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the solution to warm to room temperature and stir for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 2 M NaOH.

  • Extract the free amine product with DCM or another suitable organic solvent (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved by distillation under reduced pressure or crystallization of a salt (e.g., hydrochloride).

Section 4: Data Summary & Strategy Comparison

The choice between the two primary synthetic routes involves a trade-off between reagent availability, reaction robustness, and potential challenges.

FeatureRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Key Transformation SN2 displacement of a leaving groupIn-situ formation and reduction of an iminium ion
Pros - Utilizes common and stable reagents.- Conceptually straightforward.- Often very high-yielding and clean.- Tolerant of many functional groups.
Cons - Risk of E2 elimination side product.- Requires activation of an alcohol.- Requires synthesis of an aldehyde, which may be unstable.- Oxidation step can be sensitive.
Key Reagents MsCl/TsCl, PBr₃; Morpholine, K₂CO₃DMP, SO₃•Py; Morpholine, NaBH(OAc)₃, NaBH₃CN
Typical Overall Yield 40-60%50-75%

Section 5: Frequently Asked Questions (FAQs)

Q: Which N-protecting group is best for this synthesis, Boc or Cbz? A: The Boc group is generally preferred for this sequence. It is stable to the basic conditions of the alkylation step and is easily removed without the need for hydrogenation, which could be complicated by the presence of other functional groups in more complex derivatives. The Cbz (benzyloxycarbonyl) group requires hydrogenolysis (H₂/Pd-C) for removal, which is also a clean method but requires specialized equipment (hydrogenator).

Q: What is the most effective method for purifying the final product? A: The final product is a relatively polar diamine. Purification can be challenging.

  • Flash Column Chromatography: Using a polar solvent system (e.g., DCM/Methanol with a small amount of NH₄OH to prevent streaking on silica) is effective but can be difficult on a large scale.

  • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.

  • Salt Crystallization: Forming a salt, such as the dihydrochloride (by adding HCl in ether or dioxane), can allow for purification by crystallization, which is highly effective at removing minor impurities. The free base can then be regenerated if needed.

Q: Is a one-pot synthesis from the N-Boc protected alcohol possible? A: A "one-pot" procedure combining the alcohol activation and substitution steps is feasible but can be lower yielding. For instance, after forming the mesylate in DCM (Step 2), one could attempt to add morpholine and a non-nucleophilic base directly to the same pot and heat. However, this can lead to more side products. A sequential, telescoped synthesis with minimal purification of intermediates is a more robust scale-up strategy.

Section 6: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving low-yield issues in the Nucleophilic Substitution pathway (Route A).

Troubleshooting_Workflow Start Low Yield in Step 3 (Alkylation) Check_SM Check Purity/Identity of Activated Intermediate (Mesylate) Start->Check_SM SM_OK Intermediate is Correct and Pure? Check_SM->SM_OK Redo_Activation Re-run Activation (Step 2). Ensure anhydrous conditions. Check reagent quality. SM_OK->Redo_Activation No Check_Conditions Review Alkylation Conditions SM_OK->Check_Conditions Yes Redo_Activation->Check_SM Solvent_Issue Is solvent polar aprotic (DMF, MeCN)? Check_Conditions->Solvent_Issue Change_Solvent Switch to DMF or MeCN Solvent_Issue->Change_Solvent No Temp_Issue Was reaction heated (60-80°C)? Solvent_Issue->Temp_Issue Yes Change_Solvent->Check_Conditions Increase_Temp Increase temperature. Monitor for elimination. Temp_Issue->Increase_Temp No Base_Issue Is base appropriate (K₂CO₃)? Temp_Issue->Base_Issue Yes Increase_Temp->Check_Conditions Check_Base Use fresh, dry K₂CO₃. Base_Issue->Check_Base No LG_Issue Still low yield. Consider a better leaving group. Base_Issue->LG_Issue Yes Check_Base->Check_Conditions Convert_LG Convert alcohol to -Br or -I. LG_Issue->Convert_LG

Caption: A step-by-step workflow for troubleshooting low alkylation yield.

References

Technical Support Center: Troubleshooting Low Conversion in N-Alkylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet sometimes problematic transformation. As a Senior Application Scientist, I've compiled this resource based on both fundamental chemical principles and field-proven insights to help you diagnose and resolve issues leading to low conversion in your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: My N-alkylation of morpholine with an alkyl halide is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion in the N-alkylation of a secondary amine like morpholine is a frequent issue.[1] The underlying cause often relates to the reactivity of your substrates, the choice of reagents, or the reaction conditions. Let's break down the potential culprits and their solutions.

1.1. Inadequate Reactivity of the Alkylating Agent

The N-alkylation of morpholine with an alkyl halide typically proceeds via an SN2 mechanism.[2] The success of this reaction is highly dependent on the leaving group ability of the halide.

  • Expert Insight: The reactivity order for alkyl halides in SN2 reactions is I > Br > Cl > F. If you are using an alkyl chloride, you may see significantly lower conversion compared to an alkyl bromide or iodide under the same conditions.

  • Troubleshooting Steps:

    • Switch to a More Reactive Halide: If possible, substitute your alkyl chloride or bromide with the corresponding alkyl iodide. This will significantly accelerate the reaction rate.

    • Consider a Better Leaving Group: For even greater reactivity, consider using an alkyl triflate or tosylate. These are excellent leaving groups and can often drive sluggish reactions to completion.

1.2. Suboptimal Base Selection and Stoichiometry

The role of the base is to neutralize the hydrohalic acid (HX) byproduct of the reaction. An inappropriate base or incorrect stoichiometry can halt the reaction.

  • Expert Insight: A common mistake is using a base that is too weak or not sufficiently non-nucleophilic. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often good choices.[3] Using a stoichiometric amount of base is crucial; an insufficient amount will result in the formation of morpholinium salts, which are unreactive.

  • Troubleshooting Steps:

    • Verify Base Strength and Type: Ensure you are using a base that is strong enough to deprotonate the morpholinium salt that forms. For most applications, K₂CO₃ is a reliable and cost-effective choice.

    • Check Stoichiometry: Use at least a stoichiometric equivalent of the base to the alkylating agent. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.

1.3. Inappropriate Solvent Choice

The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile (morpholine), thus enhancing its reactivity.

  • Expert Insight: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for N-alkylation reactions.[4] Using a non-polar or protic solvent can significantly slow down the reaction.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a solvent like toluene, dichloromethane (DCM), or an alcohol, consider switching to MeCN, DMF, or DMSO.

    • Ensure Anhydrous Conditions: Water can compete with morpholine as a nucleophile and can also react with some bases. Ensure your solvent and reagents are dry.

1.4. Insufficient Reaction Temperature or Time

Some N-alkylation reactions, particularly with less reactive alkylating agents or sterically hindered substrates, require higher temperatures and longer reaction times to proceed to completion.[1]

  • Expert Insight: While many N-alkylations of morpholine proceed readily at room temperature, heating the reaction is a common strategy to increase the rate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.

  • Troubleshooting Steps:

    • Increase the Reaction Temperature: If the reaction is sluggish at room temperature, try heating it to 50-80°C. The choice of solvent will dictate the maximum temperature you can use.

    • Extend the Reaction Time: Some reactions may require several hours to 24 hours to reach completion. Monitor the reaction periodically to track its progress.

Below is a troubleshooting workflow to guide your decision-making process when faced with low conversion.```dot digraph "Troubleshooting_Low_Conversion" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Low Conversion in N-Alkylation of Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; check_alkylating_agent [label="1. Check Alkylating Agent\n(R-X)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reactive_enough [label="Is it reactive enough?\n(I > Br > Cl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; switch_halide [label="Switch to R-I or\nconsider R-OTf/OTs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="2. Check Base", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_ok [label="Is it a strong, non-nucleophilic base?\n(e.g., K₂CO₃, Et₃N)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; change_base [label="Use a more suitable base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="3. Check Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_ok [label="Is it a polar aprotic solvent?\n(e.g., MeCN, DMF, DMSO)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; change_solvent [label="Switch to a polar aprotic solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="4. Check Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conditions_ok [label="Are temperature and time sufficient?", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; increase_temp_time [label="Increase temperature and/or\nextend reaction time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Improved Conversion", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_alkylating_agent; check_alkylating_agent -> reactive_enough [label="Evaluate"]; reactive_enough -> switch_halide [label="No"]; reactive_enough -> check_base [label="Yes"]; switch_halide -> check_base; check_base -> base_ok [label="Evaluate"]; base_ok -> change_base [label="No"]; base_ok -> check_solvent [label="Yes"]; change_base -> check_solvent; check_solvent -> solvent_ok [label="Evaluate"]; solvent_ok -> change_solvent [label="No"]; solvent_ok -> check_conditions [label="Yes"]; change_solvent -> check_conditions; check_conditions -> conditions_ok [label="Evaluate"]; conditions_ok -> increase_temp_time [label="No"]; conditions_ok -> success [label="Yes"]; increase_temp_time -> success; }

Caption: General experimental workflow for the synthesis of N-benzylmorpholine.

References

Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis and optimization of piperidine derivatives. As a privileged scaffold in medicinal chemistry, the piperidine ring is a cornerstone of numerous pharmaceuticals.[1][2] However, its synthesis is often fraught with challenges ranging from low yields and side reactions to complex purification. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues encountered during their experiments. It provides in-depth, field-proven insights and detailed protocols in a direct question-and-answer format to help you navigate these challenges effectively.

General FAQs & Troubleshooting

This section addresses overarching issues that can occur regardless of the specific synthetic route employed.

Q1: My isolated piperidine product has a yellow or brown tint. What is the cause and how can I remove it?

A: A yellow or brown discoloration in piperidine derivatives is typically due to the formation of oxidation products.[3][4] While minor oxidation may not affect all downstream applications, high-purity material is essential for analytical standards and biological assays.

  • Causality: The lone pair on the piperidine nitrogen is susceptible to oxidation, especially when exposed to air and light over time.

  • Solution: The most effective method for removing these colored impurities is distillation for liquids or recrystallization for solids.[3] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (nitrogen or argon), protect it from light using an amber vial, and store at a reduced temperature.[3]

Q2: I'm struggling to separate my piperidine product from a pyridine starting material impurity by distillation. Why is this so difficult?

A: This is a classic challenge caused by the formation of a constant-boiling azeotropic mixture between piperidine and pyridine.[3][5] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine, makes complete separation by fractional distillation nearly impossible.[3]

  • Causality: Azeotropes form when intermolecular interactions (like hydrogen bonding) between the two components cause the mixture to have a constant boiling point and vapor composition.

  • Solution: A highly effective chemical separation technique involves selective salt formation. Piperidine, being a more basic secondary amine, readily reacts with carbon dioxide (CO₂) to form a solid, non-volatile piperidinium carbonate salt. Pyridine, a weaker base, does not react under these conditions. The solid salt can be filtered off and the free piperidine regenerated by treatment with a strong base.[3][6]

Protocol 1: Purification of Piperidine from Pyridine via Carbonate Salt Formation[3][5]
  • Salt Formation: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent (e.g., diethyl ether, acetone).[6] Bubble CO₂ gas through the solution while stirring. A white precipitate of piperidinium carbonate will form. Continue until precipitation is complete.

  • Isolation: Filter the solid salt from the solution and wash the filter cake with a small amount of the cold solvent to remove residual pyridine.

  • Regeneration: Suspend the collected piperidinium salt in water and add a strong base, such as aqueous sodium hydroxide (NaOH), until the solution is strongly alkaline. This will liberate the free piperidine base.

  • Extraction & Drying: Extract the free piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract over solid potassium hydroxide (KOH), filter, and remove the solvent under reduced pressure to yield purified piperidine.[5]

Q3: My solution of piperidine in DMF crystallized during storage. What happened?

A: This is a common occurrence with amine solutions. The crystallization is almost certainly due to the formation of a salt.[3][7]

  • Causality: The basic piperidine nitrogen can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic gases (e.g., HCl, which can be liberated from other stored reagents like thionyl chloride or trimethylsilyl chloride) to form piperidine hydrochloride.[3][7][8]

  • Solution: To prevent this, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.[3] To salvage the solution, you can attempt to redissolve the crystals, but preparing a fresh solution is often the most reliable approach.

Q4: When is it necessary to use a protecting group on the piperidine nitrogen?

A: The use of an N-protecting group is a critical strategic decision. It is highly recommended when performing reactions with reagents that are electrophilic or can react with the basic piperidine nitrogen.[3][9]

  • Causality: The nucleophilic and basic nature of the secondary amine can lead to a host of side reactions, including N-acylation, N-alkylation, or acid-base reactions that consume reagents and lower yields.

  • When to Protect:

    • When performing reactions on other parts of the molecule with strong electrophiles.

    • During multi-step syntheses where the piperidine nitrogen must remain unreactive through several transformations.[9]

    • When using organometallic reagents or strong bases that would be quenched by the N-H proton.

  • Choosing a Group: The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.

Table 1: Comparison of Common N-Protecting Groups for Piperidines[9]
Protecting GroupIntroduction ReagentDeprotection ConditionStabilityKey Advantages
Boc (tert-Butoxycarbonyl)(Boc)₂OStrong acids (e.g., TFA, HCl)[9]Stable to base, hydrogenolysisRobust, high-yielding, volatile byproducts[9]
Cbz (Carboxybenzyl)Cbz-ClCatalytic hydrogenolysis (H₂, Pd/C)[9]Stable to mild acid and base[9]Orthogonal to Boc and Fmoc
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-ClBase (e.g., 20% piperidine in DMF)[9][10]Stable to acid and hydrogenolysis[9]Very mild, basic removal conditions[9]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is the most direct route to piperidines but is challenging due to the aromaticity of the pyridine ring.[11][12][13]

Q: My pyridine hydrogenation is very slow or incomplete. What are the potential causes and solutions?

A: This is a frequent issue that can stem from catalyst, substrate, or system problems.

  • Potential Causes & Solutions:

    • Catalyst Poisoning: Impurities in the starting material (e.g., sulfur compounds) or solvent can poison the catalyst.[3]

      • Solution: Ensure high-purity starting materials and anhydrous, degassed solvents. If necessary, purify the pyridine substrate before hydrogenation.

    • Low Catalyst Activity: The catalyst may be old, have been improperly handled, or simply be insufficient for the transformation.

      • Solution: Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Perform a small-scale test reaction to confirm catalyst activity.[14]

    • Insufficient Activation: The aromatic pyridine ring requires significant activation to undergo reduction.[3][12]

      • Solution: Increase hydrogen pressure (e.g., 50-70 bar).[12][13] Adding an acid like glacial acetic acid or HCl can protonate the pyridine nitrogen, facilitating reduction.[11]

    • Inappropriate Catalyst Choice: Not all catalysts are equally effective.

      • Solution: Platinum(IV) oxide (PtO₂, Adams' catalyst) in acetic acid is highly effective.[12][13] Rhodium on carbon (Rh/C) can also be more effective than Palladium on carbon (Pd/C) for certain substrates.[3] Recently, iridium-based catalysts have shown excellent activity under mild conditions.[15]

Q: I'm observing ring-opened byproducts (e.g., pentylamines). How can I prevent this over-reduction?

A: Over-reduction, or hydrogenolysis of the C-N bond, is caused by overly harsh reaction conditions.[14]

  • Causality: High temperatures, high pressures, and highly active catalysts can provide enough energy to cleave the C-N bond in the newly formed piperidine ring.

  • Solution:

    • Milder Conditions: Reduce the reaction temperature and/or pressure.

    • Catalyst Selection: Choose a catalyst less prone to hydrogenolysis. For example, if using Pd/C at high temperatures, consider switching to PtO₂ at room temperature.[12][14]

    • Monitor the Reaction: Closely monitor the reaction's progress (e.g., by GC-MS or NMR) and stop it as soon as the starting material is consumed.

Protocol 2: General Procedure for Catalytic Hydrogenation using PtO₂[11][12]
  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Execution: Securely seal the reactor. Purge the system multiple times with an inert gas (e.g., nitrogen) before carefully introducing hydrogen gas to the desired pressure (e.g., 50-70 bar).[12] Begin vigorous stirring at room temperature.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete in 4-24 hours.

  • Workup: Once complete, carefully vent the excess hydrogen and purge the reactor with inert gas. Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air. Quench the filter cake with water immediately after filtration.[11]

  • Isolation: Basify the filtrate and extract the product into an organic solvent for subsequent purification.

N-Alkylation of Piperidines

This common reaction can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[16]

Q: I'm getting a significant amount of di-alkylation byproduct. How can I favor selective mono-alkylation?

A: This side reaction occurs because the product, a tertiary amine, can be more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.[16]

  • Causality: The electron-donating effect of the first alkyl group increases the nucleophilicity of the nitrogen, making the second alkylation competitive.

  • Solutions:

    • Control Stoichiometry: Use the piperidine as the excess reagent (2-3 equivalents) and add the alkyl halide slowly to the reaction mixture, for instance, using a syringe pump.[16][17] This ensures the alkyl halide is more likely to encounter the starting secondary amine.

    • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or a solid-supported inorganic base like potassium carbonate (K₂CO₃).[16][17] These bases will neutralize the acid byproduct (e.g., HBr) without competing in the alkylation.

    • Alternative Method: Consider reductive amination . Reacting the piperidine with an aldehyde or ketone followed by in-situ reduction with a mild agent like sodium triacetoxyborohydride (STAB) is an excellent method that completely avoids the possibility of over-alkylation with alkyl halides.[16][18]

dot

cluster_alkylation N-Alkylation Pathways cluster_control Optimization Strategy Start Piperidine (2° Amine) + Alkyl Halide (R-X) Mono Desired Product (3° Amine) Start->Mono k1 (Desired Reaction) Di Side Product (Quaternary Salt) Mono->Di k2 (Over-alkylation) Strategy To favor Mono-Alkylation, ensure Reaction Rate k1 >> k2 Point1 1. Use excess Piperidine Point2 2. Slow addition of R-X Point3 3. Use non-nucleophilic base Start Low Yield / Incomplete Reaction Check_Reagents Are reagents pure & dry? Is catalyst fresh? Start->Check_Reagents Step 1: Reagent Quality Check_Conditions Are temp/pressure/time optimal? Start->Check_Conditions Step 2: Reaction Parameters Check_Setup Is the system sealed? Is stirring efficient? Start->Check_Setup Step 3: System Integrity Reagent_Sol Purify starting materials. Use fresh catalyst. Check_Reagents->Reagent_Sol If No Condition_Sol Screen solvents. Optimize temp/pressure. Check_Conditions->Condition_Sol If No Setup_Sol Check seals & gauges. Increase stir rate. Check_Setup->Setup_Sol If No Crude Crude Product Mixture Is_Solid Is the target compound a solid? Crude->Is_Solid Is_Liquid Is the target compound a liquid? Is_Solid->Is_Liquid No Recrystallize Recrystallization Is_Solid->Recrystallize Yes Is_Basic Is the target compound basic? Is_Liquid->Is_Basic No Distill Distillation Is_Liquid->Distill Yes Chromatography Column Chromatography Is_Basic->Chromatography No / or for non-basic impurities Extraction Acid/Base Extraction Is_Basic->Extraction Yes Distill->Chromatography If boiling points are too close

References

Technical Support Center: Purification Strategies for Crude 4-(2-(Piperidin-4-yl)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-(2-(Piperidin-4-yl)ethyl)morpholine. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

I. Understanding the Molecule and Purification Challenges

4-(2-(Piperidin-4-yl)ethyl)morpholine is a tertiary amine containing both a piperidine and a morpholine moiety. The presence of two basic nitrogen atoms dictates its physicochemical properties and presents unique challenges during purification. Standard purification techniques often need to be adapted to counteract the basicity of the molecule, which can lead to issues like streaking on silica gel columns and poor separation.

Common synthetic routes, such as the reductive amination of 4-(2-morpholinoethyl)piperidine with a suitable carbonyl compound, can result in a crude product containing unreacted starting materials, partially reacted intermediates (secondary amines), and other by-products. Effective purification is therefore critical to ensure the integrity of subsequent biological assays or synthetic steps.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 4-(2-(Piperidin-4-yl)ethyl)morpholine in a question-and-answer format.

Q1: My crude product is a complex mixture. Where do I even begin with purification?

A1: A logical first step is to perform a liquid-liquid extraction to remove non-basic impurities. Since your target compound is a tertiary amine, it will be protonated and soluble in an acidic aqueous solution.

  • Step-by-Step Protocol:

    • Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product and other basic impurities will move to the aqueous layer.

    • Wash the organic layer with brine and set it aside. This layer contains your non-basic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide (NaOH) until it is strongly basic (pH > 12).

    • Extract the now basic aqueous layer with fresh organic solvent. Your purified amine should now be in the organic layer.

    • Dry the organic layer with a drying agent like anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

This acid-base extraction should provide a significantly cleaner product, which can then be further purified by chromatography, distillation, or crystallization. A buffer-based extraction can also be employed to selectively separate primary, secondary, and tertiary amines if your crude mixture contains them.

Q2: I'm trying to purify my compound using silica gel chromatography, but I'm seeing significant streaking and poor separation. What's going wrong?

A2: The basic nature of your amine is the likely culprit. The acidic silanol groups on the surface of the silica gel can strongly interact with your basic compound, leading to tailing and poor resolution.

  • Troubleshooting Strategies:

    • Amine Additive in Eluent: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, minimizing unwanted interactions.

    • Amine-Functionalized Silica: Consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface, which is more compatible with basic compounds and can provide excellent separation without the need for mobile phase additives.

    • Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Q3: My compound has a high boiling point, and I'm concerned about decomposition during distillation. What are my options?

A3: For high-boiling point amines, vacuum distillation is the recommended method to avoid thermal degradation. By reducing the pressure, you lower the boiling point of your compound to a temperature where it is more stable.

  • Key Considerations for Vacuum Distillation:

    • Pressure: The pressure should be low enough to allow your compound to boil at a temperature below its decomposition point.

    • Heating: Use a stable heat source like an oil bath and ensure even heating to prevent bumping.

    • Fractional Distillation: If your crude product contains impurities with close boiling points, a fractional distillation setup with a Vigreux or packed column may be necessary.

Q4: Can I purify 4-(2-(Piperidin-4-yl)ethyl)morpholine by crystallization? What solvents should I try?

A4: Crystallization can be a very effective method for obtaining highly pure material, especially for solid compounds. The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Solvent Screening Strategy:

    • Start with small-scale solubility tests in a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, hexanes).

    • Look for a solvent that dissolves your compound when hot but gives crystals upon cooling.

    • If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a good solvent and then add a poor solvent (in which it is insoluble) dropwise until you see turbidity. Then, heat the mixture until it becomes clear and allow it to cool slowly.

For morpholine derivatives, recrystallization from solvents like ethanol or through the formation of a hydrochloride salt which is then recrystallized, can be effective.

III. Comparative Overview of Purification Strategies

The choice of purification method depends on the nature of the impurities, the scale of your synthesis, and the required final purity.

Purification MethodProsConsBest For
Acid-Base Extraction - Removes non-basic impurities- Scalable- Cost-effective- Does not separate basic impurities from the productInitial cleanup of crude reaction mixtures
Column Chromatography - High resolution for complex mixtures- Adaptable to different scales- Can be time-consuming- Requires solvent and stationary phase- Potential for product loss on the columnSeparating structurally similar impurities
Vacuum Distillation - Effective for removing non-volatile impurities- Scalable- Requires specialized equipment- Not suitable for thermally unstable compoundsPurifying high-boiling point liquids
Crystallization - Can yield very high purity material- Scalable- Requires the compound to be a solid- Finding a suitable solvent can be trial-and-errorFinal purification step to obtain highly pure, crystalline solid

IV. Visualizing the Purification Workflow

A well-planned purification workflow is essential for maximizing yield and purity.

PurificationWorkflow Crude_Product Crude 4-(2-(Piperidin-4-yl)ethyl)morpholine Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Further_Purification Further Purification Options Acid_Base_Extraction->Further_Purification Column_Chromatography Column Chromatography Further_Purification->Column_Chromatography Vacuum_Distillation Vacuum Distillation Further_Purification->Vacuum_Distillation Crystallization Crystallization Further_Purification->Crystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow for 4-(2-(Piperidin-4-yl)ethyl)morpholine.

V. Logical Decision Tree for Purification Method Selection

The following diagram can help guide your choice of purification strategy based on the properties of your crude product.

DecisionTree Start Start: Crude Product Analysis Is_Solid Is the crude product a solid? Start->Is_Solid High_Boiling Is the compound high-boiling? Is_Solid->High_Boiling No (Liquid) Crystallize Attempt Crystallization Is_Solid->Crystallize Yes Complex_Mixture Is it a complex mixture of basic compounds? High_Boiling->Complex_Mixture No (Low-boiling) Distill Vacuum Distillation High_Boiling->Distill Yes Complex_Mixture->Distill No Chromatography Column Chromatography (with amine additive or amine-silica) Complex_Mixture->Chromatography Yes End Pure Product Crystallize->End Distill->End Chromatography->End

Caption: Decision tree for selecting a suitable purification method.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives. Retrieved from BenchChem website.

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from Biotage website.

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89.

  • ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again [Video]. YouTube.

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from Reddit.

  • Google Patents. (n.d.). Process for the purification of tertiary amines. Retrieved from Google Patents.

  • Not Voodoo. (n.d.). How to Purify by Distillation. Retrieved from Not Voodoo.

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from PubMed Central.

  • Google Patents. (n.d.). Method for preparing morpholine derivative. Retrieved from Google Patents.

  • Doubtnut. (n.d.). Although the literature contains numerous references to the boiling po. Retrieved from Doubtnut.

  • AlTamiemi, E. O., & Sameaa, J. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.

  • Cram.com. (n.d.). Amines Flashcards. Retrieved from Cram.com.

  • Rehman, A., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from Cheresources.com Community.

  • PubMed Central. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-

"side-product formation in the synthesis of morpholine compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with side-product formation during the synthesis of morpholine and its derivatives. By understanding the mechanistic origins of these impurities, you can better troubleshoot and optimize your experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My morpholine synthesis via diethanolamine (DEA) dehydration resulted in a low yield and a dark, viscous product. What is happening and how can I fix it?

This is a very common issue stemming from several critical reaction parameters. The dark, viscous appearance typically points to charring and the formation of high-molecular-weight condensation products, or "heavies," at elevated temperatures.[1][2]

Root Cause Analysis:

  • Inadequate Temperature Control: This is the most frequent cause. The dehydration of diethanolamine requires a high temperature (typically 180-210°C) to proceed efficiently.[2] If the temperature is too low, the cyclization will be incomplete. Conversely, if it's too high, you risk charring the material and promoting polymerization side reactions. A temperature drop of just 10-15°C can significantly reduce your yield.[2]

  • Insufficient Reaction Time: This reaction is slow. Complete cyclization often requires prolonged heating, sometimes for 15 hours or more.[2][3] Cutting the time short will leave unreacted starting material and intermediates.

  • Improper Acid Concentration: Strong acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) act as both the catalyst and dehydrating agent.[2][4][5] Using an insufficient amount or incorrect concentration of the acid will lead to an incomplete reaction.

  • Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][6] The crude product is often a thick paste of morpholine hydrochloride.[2] Incomplete drying before the final distillation will contaminate the product and lead to an inaccurate yield calculation.

Troubleshooting Workflow:

Problem Low Yield / Dark Viscous Product Cause1 Inadequate Temperature Problem->Cause1 Cause2 Insufficient Reaction Time Problem->Cause2 Cause3 Improper Acid Conc. Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Use calibrated high-temp thermometer. Maintain stable heating at 180-210°C. Cause1->Solution1 Solution Solution2 Ensure reaction runs for at least 15 hours. Cause2->Solution2 Solution Solution3 Verify acid concentration and stoichiometry. Cause3->Solution3 Solution Solution4 Thoroughly dry crude product (e.g., with KOH). Perform careful fractional distillation. Cause4->Solution4 Solution

Caption: Troubleshooting workflow for DEA dehydration.

Experimental Protocol: Lab-Scale Synthesis of Morpholine from Diethanolamine [1][3]

  • Acidification: In a 500mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine. While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[1][3]

  • Dehydration: Heat the mixture to drive off the water. Once the water is removed, continue to heat until the internal temperature reaches 200-210°C. Maintain this temperature for at least 15 hours to ensure complete cyclization.[2][3]

  • Neutralization: Allow the reaction mixture to cool. Neutralize the resulting morpholine hydrochloride paste with a strong base, such as calcium oxide or sodium hydroxide, to liberate the free morpholine.[3]

  • Purification:

    • Perform a preliminary distillation to separate the crude morpholine.

    • Dry the crude morpholine by stirring it over potassium hydroxide (KOH) pellets.[1][3]

    • Decant the morpholine and perform a final fractional distillation, collecting the fraction that boils between 126-129°C.[1]

Question 2: My analysis shows a significant amount of 2-(2-aminoethoxy)ethanol (AEE) in my final product. Where is this coming from?

The presence of AEE is a hallmark of an incomplete reaction specifically in the diethylene glycol (DEG) with ammonia synthesis route.[1] This industrial method has largely replaced the DEA/sulfuric acid process and involves reacting DEG with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][4][7]

Mechanistic Explanation:

In this process, AEE is the primary intermediate formed before the final intramolecular cyclization to morpholine. Its presence in your product mix directly indicates that the conversion was not driven to completion.

DEG Diethylene Glycol (DEG) AEE 2-(2-aminoethoxy)ethanol (AEE Intermediate) DEG->AEE + NH3 - H2O NH3 Ammonia (NH3) Morpholine Morpholine (Final Product) AEE->Morpholine Cyclization - H2O H2O H2O

Caption: Simplified reaction pathway for the DEG route.

Troubleshooting & Optimization:

  • Increase Reaction Temperature/Time: To promote the full conversion of AEE to morpholine, consider increasing the reaction temperature or extending the reaction time.[1]

  • Optimize Catalyst: The choice of hydrogenation catalyst (e.g., nickel, copper, cobalt on an alumina carrier) is critical for selectivity and yield.[1] Catalyst deactivation by impurities or byproducts can also stall the reaction.[1] Consider catalyst regeneration or replacement.

  • Recycle AEE Stream: In an industrial setting, the AEE stream can be separated from the final product and recycled back into the reactor to improve overall process efficiency.[1]

Data Point: Effect of Temperature on Product Distribution

The following table, adapted from patent data, illustrates how increasing temperature can favor the formation of morpholine over the AEE intermediate in the reaction of DEG and ammonia.[1]

Temperature (°C)Diethylene Glycol (%)AEE (%)Morpholine (%)
19038.426.924.1
21520.319.844.7
23510.911.761.3
Question 3: I am synthesizing a morpholine derivative using a Palladium-catalyzed carboamination and getting a complex mixture of side-products. How can I improve selectivity?

Palladium-catalyzed methods are powerful for creating substituted morpholines, but their success is highly dependent on the electronic properties of the substrates.[2]

Root Cause Analysis:

  • Electronic Properties of Aryl Halides: The reaction generally works best with electron-rich or electron-neutral aryl halides. The use of electron-poor aryl bromides is a known cause for the formation of complex product mixtures.[2]

  • Competing Side Reactions: With certain substrates, especially those with electron-deficient N-aryl groups, competing side reactions such as Heck arylation can occur, leading to undesired byproducts.[2]

  • Suboptimal Catalyst System: The choice of palladium source and ligand is crucial. While a combination like Pd(OAc)₂ and P(2-furyl)₃ has proven effective, the optimal system may vary depending on the specific reactants.[2]

Troubleshooting Workflow:

cluster_inputs Reaction Inputs cluster_outputs Reaction Outcome ArylHalide Aryl Halide Electron-Rich/Neutral Electron-Poor Yield Yield of Morpholine Derivative ArylHalide:p1->Yield Favored SideProducts Formation of Side Products (e.g., Heck Arylation) ArylHalide:p2->SideProducts Disfavored Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Yield Substrate N-Aryl Ethanolamine Derivative Substrate->SideProducts If N-Aryl is Electron-Deficient

Caption: Factors influencing Pd-catalyzed morpholine synthesis.

Optimization Strategies:

  • Substrate Selection: If possible, opt for electron-rich or electron-neutral aryl halides to favor the desired carboamination pathway.

  • Catalyst Screening: Screen different palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands to find the optimal combination for your specific substrate.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants, base, and catalyst to avoid incomplete conversion and byproduct formation.

References

"stability issues of 4-(2-Piperidin-2-ylethyl)morpholine in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Introduction

Welcome to the technical support guide for 4-(2-Piperidin-2-ylethyl)morpholine. This document is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. While specific, peer-reviewed stability data for this molecule is not extensively published, this guide is built upon established principles of chemical kinetics and the known reactivity of its constituent piperidine and morpholine moieties. Our goal is to provide a robust framework for identifying, troubleshooting, and mitigating potential degradation, ensuring the integrity of your experimental outcomes.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. We will explore the underlying chemical reasons for instability and provide practical, step-by-step instructions for performing your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The chemical structure of this compound contains two tertiary/secondary amine functionalities within the morpholine and piperidine rings. These nitrogen atoms are nucleophilic and represent the most likely sites of degradation. The primary stability concern is oxidation , which can lead to the formation of N-oxides and other downstream degradation products. While generally stable against hydrolysis, the compound's stability can also be influenced by pH, temperature, and light exposure.

Q2: My solution of this compound has developed a yellow tint over time. What is the likely cause?

A gradual change in solution color, typically to a pale yellow or brown, is a common indicator of chemical degradation, particularly for compounds containing amine groups. This is most often attributed to oxidative degradation . Trace amounts of dissolved oxygen, exposure to light, or the presence of metal ion impurities can catalyze the oxidation of the nitrogen atoms, leading to the formation of chromophoric (color-producing) byproducts. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials can help minimize this issue.

Q3: How does the pH of the solvent system affect the stability of this compound?

The pH of the solution is a critical factor governing the stability of this compound.

  • In Acidic Conditions (pH < 7): Both the piperidine and morpholine nitrogens will be protonated, forming ammonium salts. This protonation generally protects the amines from oxidation, as the lone pair of electrons on the nitrogen is no longer available to react with oxidizing agents. Therefore, the compound is expected to be relatively stable in acidic solutions.

  • In Neutral to Basic Conditions (pH ≥ 7): In these conditions, a significant portion of the amine groups will be in their free base form. The non-protonated nitrogen atoms are electron-rich and thus more susceptible to oxidation. Stability may be compromised, especially if other stressors like heat or light are present.

For optimal stability in aqueous solutions, maintaining a slightly acidic pH (e.g., pH 4-6) through the use of a suitable buffer system (e.g., acetate or citrate) is recommended.

Q4: What are the recommended storage conditions for stock solutions of this compound?

To maximize the shelf-life of your solutions and ensure experimental reproducibility, we recommend the following storage conditions:

  • Temperature: Store solutions at 2-8°C (refrigerated). Avoid freeze-thaw cycles, as this can accelerate degradation. For long-term storage, consider aliquoting the stock solution into single-use vials.

  • Light: Protect solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil. Light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation pathways.

  • Atmosphere: For maximum stability, especially for long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Solvent: Use high-purity, degassed solvents for solution preparation. If using aqueous buffers, ensure they are prepared with purified water and filtered.

Q5: I suspect my compound has degraded. How can I analytically confirm this and identify the byproducts?

Visual inspection (e.g., color change, precipitation) is a first indicator, but analytical confirmation is necessary. The most effective way to assess stability is by developing a stability-indicating analytical method , typically using High-Performance Liquid Chromatography (HPLC).

A stability-indicating method is one that can accurately separate the intact parent compound from all potential degradation products, ensuring that the measurement of the parent compound is not affected by the presence of impurities. This is often achieved with a reverse-phase HPLC column coupled with a UV detector and, ideally, a mass spectrometer (LC-MS) to help identify the mass of any new peaks that appear, which aids in structural elucidation of the degradants. To develop such a method, a forced degradation study is highly recommended.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance. This protocol provides a general framework for subjecting this compound to various stress conditions.

Objective: To intentionally degrade the compound to generate potential degradation products, which can then be used to develop and validate a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Purified Water.

    • Photolytic Stress: Purified Water.

  • Incubation:

    • For Acid, Base, and Oxidative samples, incubate at 60°C for 24 hours.

    • For the Thermal sample, incubate at 80°C for 48 hours.

    • For the Photolytic sample, expose to a light source compliant with ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter) at room temperature.

    • Keep a control sample (1 mL stock + 1 mL water) protected from light at 2-8°C.

  • Sample Quenching & Analysis:

    • After the incubation period, cool samples to room temperature.

    • Neutralize the Acid and Base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze all samples by HPLC-UV/MS.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. The goal is to achieve 5-20% degradation of the active ingredient.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, 60°C) Stock->Oxidative Thermal Thermal (Water, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Control Control (2-8°C, Dark) Stock->Control Quench Quench / Neutralize Stressed Samples Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench Control->Quench Dilute Dilute All Samples to Final Concentration Quench->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Interpret Compare Chromatograms & Identify Degradants HPLC->Interpret

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway: Oxidation

Based on the chemistry of secondary and tertiary amines, the most probable degradation pathway in the presence of an oxidizing agent (like H₂O₂ or dissolved O₂) is the formation of N-oxides.

Degradation_Pathway Parent This compound (Parent Compound) Oxidant [ O ] (e.g., H₂O₂) Parent->Oxidant N_Oxide_Morpholine Morpholine N-oxide Degradant Oxidant->N_Oxide_Morpholine Oxidation at Morpholine N N_Oxide_Piperidine Piperidine N-oxide Degradant Oxidant->N_Oxide_Piperidine Oxidation at Piperidine N

"how to remove unreacted morpholine from a reaction mixture"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholine Removal

Welcome to the technical support guide for the effective removal of unreacted morpholine from reaction mixtures. This center provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and FAQs to address common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of morpholine that make its removal challenging?

Morpholine is a secondary amine that is fully miscible with water and many organic solvents.[1] Its relatively high boiling point and basicity are the primary properties that dictate the strategy for its removal. Understanding these characteristics is the first step in selecting an appropriate purification method.

Table 1: Physicochemical Properties of Morpholine

Property Value Significance for Removal
Boiling Point 129 °C (402 K)[2][3][4] Too high for easy removal by simple evaporation under reduced pressure, especially if the desired product is also a high-boiling liquid or a low-melting solid.
pKa (of conjugate acid) 8.36 - 8.49[2][4][5] Morpholine is a moderately strong base. This allows for its conversion into a water-soluble salt (morpholinium) by treatment with an acid, which is the basis for the most common removal technique.[4]
Solubility Miscible in water[1][2] Its high water solubility is exploited during aqueous workups but can make removal from aqueous product mixtures difficult without chemical modification (i.e., salt formation).

| Odor | Weak, ammonia- or fish-like[2][6] | A faint, characteristic odor can sometimes indicate its presence, though analytical confirmation is necessary. |

Troubleshooting & Method Selection Guide

The optimal method for removing morpholine depends critically on the stability and physical properties of your desired product. Use the following decision guide and detailed protocols to select the best approach for your specific system.

Decision-Making Workflow

This workflow helps you select the most appropriate method based on your product's characteristics.

G start Reaction Mixture Containing Morpholine acid_stable Is the Target Compound Stable to Acid? start->acid_stable high_bp Does the Target Compound have a High Boiling Point (e.g., >180 °C)? acid_stable->high_bp  No acid_wash Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction) acid_stable->acid_wash  Yes solvent_miscible Is the Target Compound Soluble in an Immiscible Organic Solvent? high_bp->solvent_miscible  No distillation Method 2: Distillation (Fractional or Azeotropic) high_bp->distillation  Yes complex_mixture Are Other Basic Impurities or Sensitive Functionalities Present? solvent_miscible->complex_mixture  Yes chromatography Method 4: Silica Gel Chromatography solvent_miscible->chromatography  No scavenger Method 3: Scavenger Resins complex_mixture->scavenger  Yes complex_mixture->chromatography  No

Caption: Decision workflow for selecting a morpholine removal method.

Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction)

Principle: This is the most common and often most efficient method. By washing the organic reaction mixture with a dilute aqueous acid, the basic morpholine (a secondary amine) is protonated to form a morpholinium salt.[7] This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer containing the desired product.

When to Use:

  • When your target compound is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene).

  • When your target compound is stable to dilute acid.

Detailed Protocol:

  • Solvent Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., 5-10 volumes of ethyl acetate).

  • First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5-10% aqueous citric acid).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain and collect the lower aqueous layer.

  • Repeat Washes: Repeat the acidic wash (Steps 2-4) two to three more times. The progress of the removal can be monitored by checking the pH of the aqueous layer after each wash; it should remain acidic.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

Causality and Expertise:

  • Choice of Acid: 1 M HCl is highly effective but may be too harsh for sensitive substrates. In such cases, a weaker organic acid like 10% citric acid is an excellent alternative.

  • Number of Washes: Multiple washes with smaller volumes of aqueous acid are more effective than a single wash with a large volume. This is a direct application of the principle of partition coefficients in liquid-liquid extraction.

  • Emulsion Formation: If an emulsion forms, adding brine can help to break it. Alternatively, allowing the mixture to stand for an extended period or filtering it through a pad of Celite® can resolve the issue.

Method 2: Scavenger Resins

Principle: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind specific types of molecules from a solution.[8] For morpholine, acidic resins (e.g., sulfonic acid-functionalized polystyrene) are highly effective. The resin-bound morpholinium salt is then removed by simple filtration.

When to Use:

  • When the target compound is sensitive to aqueous acids or is highly water-soluble, precluding an extractive workup.

  • For the final purification of a nearly pure product to remove trace amounts of morpholine.

  • In automated or high-throughput synthesis workflows.

Table 2: Common Scavenger Resins for Amine Removal

Resin Type Functional Group Mechanism Typical Solvents
Strongly Acidic Sulfonic Acid (e.g., MP-TsOH)[9] Ion-exchange: R-SO₃H + Morpholine → R-SO₃⁻ H₂N⁺(Morph) THF, DCM, Acetonitrile
Weakly Acidic Carboxylic Acid Ion-exchange: R-COOH + Morpholine → R-COO⁻ H₂N⁺(Morph) THF, DCM

| Electrophilic | Isocyanate | Covalent Bond: R-NCO + Morpholine → R-NH-C(O)-N(Morph) | DCM, Toluene |

Detailed Protocol (Using a Sulfonic Acid Resin):

  • Resin Selection: Choose a macroporous sulfonic acid resin (e.g., Biotage MP-TsOH or equivalent).[9] Use a 2-4 molar excess of resin-bound acid relative to the amount of morpholine to be removed.

  • Reaction Setup: Dissolve the crude reaction mixture in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Add the scavenger resin to the solution.

  • Scavenging: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the removal of morpholine by a suitable technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Causality and Expertise:

  • Stoichiometry: Using a sufficient excess of the scavenger resin is critical to drive the removal to completion.

  • Solvent Choice: The solvent must swell the polymer beads to ensure that the functional groups are accessible, but it should not react with the resin itself.[10]

  • Reaction Kinetics: Scavenging is often diffusion-controlled. Gentle agitation or stirring is necessary to ensure efficient contact between the morpholine in solution and the resin.

Method 3: Distillation

Principle: If there is a significant difference in boiling points between morpholine (129 °C) and the desired product, fractional distillation can be an effective, solvent-free purification method.[11] Additionally, azeotropic distillation can be employed by adding a solvent that forms a lower-boiling azeotrope with morpholine, facilitating its removal.

When to Use:

  • For large-scale reactions where extractive methods are impractical.

  • When the target compound is a high-boiling liquid or a thermally stable solid with a boiling point significantly different from morpholine's.

  • When the target compound is not sensitive to heat.

Expert Insights:

  • Fractional Distillation: A distillation column with high theoretical plates (e.g., a Vigreux or packed column) is necessary to achieve good separation due to the relatively high boiling point of morpholine.

  • Azeotropic Distillation: Adding a solvent like toluene can sometimes help in the removal of morpholine. However, morpholine's miscibility with water means it often forms complex distillation behaviors, and this method requires careful optimization.[11] The synthesis of N-formylmorpholine, for example, utilizes reactive-azeotropic distillation to remove water and drive the reaction.[12]

References

Technical Support Center: Scaling Up the Synthesis of 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 4-(2-Piperidin-2-ylethyl)morpholine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during scale-up. Our approach is grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound and which is most suitable for scale-up?

There are two principal routes for the synthesis of this target molecule:

  • Reductive Amination: This is often the preferred method for scale-up due to its operational simplicity and the frequent commercial availability of the starting materials.[1][2] The reaction involves coupling (piperidin-2-yl)acetaldehyde with morpholine in the presence of a reducing agent.

  • Direct N-Alkylation: This route involves the reaction of morpholine with a reactive derivative of 2-(2-hydroxyethyl)piperidine, such as 2-(2-chloroethyl)piperidine or 2-(2-tosyloxyethyl)piperidine. While direct, this method can be complicated by the stability of the alkylating agent and the potential for side reactions.[3]

For large-scale synthesis, Reductive Amination is generally recommended. It is typically a one-pot reaction, avoids the preparation of potentially unstable intermediates, and the reaction conditions are often milder and more controllable.[1]

Q2: What are the critical process parameters to control during the scale-up of the reductive amination route?

Several parameters are critical for safety, yield, and purity:

  • Temperature Control: The initial iminium ion formation is often exothermic, as is the subsequent reduction. A robust cooling system is essential to prevent temperature runaways, which can lead to side product formation and potential safety hazards.

  • Rate of Addition: Slow, controlled addition of the reducing agent is crucial. A rapid addition can cause a sharp exotherm and may lead to over-reduction or the formation of borane-amine complexes (if using borohydride reagents).

  • Stoichiometry: Precise control over the molar ratios of the aldehyde, morpholine, and reducing agent is key. An excess of morpholine can drive the reaction to completion but will complicate downstream purification.[1]

  • Solvent Selection: The solvent must be inert to the reaction conditions, capable of dissolving the reactants, and suitable for the reaction temperature. Alcohols like methanol or ethanol are common choices.[2]

  • Impurity Profile of Starting Materials: The purity of the (piperidin-2-yl)acetaldehyde is paramount. Aldehydes are prone to self-condensation (aldol reaction) or oxidation, and these impurities can lead to a complex product mixture.

Q3: How can I effectively protect the piperidine nitrogen during the synthesis?

Protecting the secondary amine of the piperidine ring is a crucial strategic decision. The Boc (tert-butyloxycarbonyl) group is highly recommended.[4] It is stable under the reductive amination conditions and can be efficiently removed under acidic conditions post-synthesis.[4] Using an N-Boc protected piperidine starting material prevents side reactions at the piperidine nitrogen, such as competitive reaction with the aldehyde or alkylating agent, simplifying the purification process significantly.

Troubleshooting Guide

Problem 1: Low or Inconsistent Reaction Yield

  • Potential Cause 1: Degradation of Aldehyde Starting Material

    • Explanation: (Piperidin-2-yl)acetaldehyde is susceptible to oligomerization, aldol condensation, or oxidation to the corresponding carboxylic acid. Using aged or improperly stored aldehyde is a common cause of low yield.

    • Solution:

      • Verify Purity: Always check the purity of the aldehyde by ¹H NMR or GC-MS before use.

      • Fresh Preparation: If possible, generate the aldehyde in situ from a more stable precursor, such as through the oxidation of 2-(piperidin-2-yl)ethanol, immediately before the reductive amination step.

      • Storage: Store the aldehyde under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C).

  • Potential Cause 2: Inefficient Iminium Ion Formation

    • Explanation: The formation of the intermediate iminium ion is a reversible equilibrium reaction. If water is not effectively removed or if the pH is not optimal, the equilibrium may not favor the iminium ion, leading to a stalled reaction.

    • Solution:

      • Dehydrating Agent: While not always necessary, adding a mild dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium.

      • pH Control: The reaction is often acid-catalyzed. A small amount of a weak acid like acetic acid can facilitate iminium ion formation. However, strong acids can protonate the morpholine, rendering it non-nucleophilic. The optimal pH is typically between 5 and 7.

  • Potential Cause 3: Inactive Reducing Agent

    • Explanation: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) can degrade upon exposure to moisture.

    • Solution: Use a freshly opened bottle of the reducing agent or a batch that has been stored in a desiccator. Perform a small-scale test reaction to confirm its activity. For scale-up, STAB is often preferred as it is less sensitive to acidic conditions and provides a more controlled reduction.

Problem 2: Formation of Significant Side Products

  • Potential Cause 1: Over-alkylation or Dimerization

    • Explanation: The product, this compound, contains two basic nitrogen atoms. The morpholine nitrogen can react with a second molecule of the aldehyde, or the product can undergo other side reactions if conditions are too harsh.

    • Solution:

      • Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) relative to the aldehyde to minimize self-condensation of the aldehyde.

      • Controlled Addition: Add the aldehyde slowly to a solution of morpholine to maintain a high concentration of the amine relative to the aldehyde throughout the addition.

  • Potential Cause 2: Formation of Bis-piperidine Impurity

    • Explanation: If an unprotected piperidine starting material is used, the piperidine nitrogen of one molecule can react with the aldehyde, leading to a dimer.

    • Solution: Employ an N-Boc protected piperidine precursor as recommended in the FAQs. This is the most robust solution to prevent this side reaction.

Problem 3: Difficulties in Product Purification

  • Potential Cause 1: Removal of Excess Morpholine

    • Explanation: Morpholine has a relatively high boiling point (129°C) and is water-soluble, making its removal from the product challenging, especially on a large scale.[1]

    • Solution:

      • Acid/Base Extraction: After the reaction, acidify the mixture (e.g., with 1M HCl) to protonate all amine products and unreacted morpholine, making them water-soluble. Wash with an organic solvent (e.g., MTBE or EtOAc) to remove non-polar impurities. Then, carefully basify the aqueous layer (e.g., with NaOH) to pH > 12 and extract the free-base product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective for separating the product from residual morpholine. This is a common industrial purification method.[1]

  • Potential Cause 2: Product is an Oil or Difficult to Crystallize

    • Explanation: Many amine products are oils at room temperature. Obtaining a crystalline solid for purification can be difficult.

    • Solution:

      • Salt Formation: Convert the final product into a hydrochloride (HCl) or other salt. Amine salts are typically crystalline solids that are much easier to handle, purify by recrystallization, and store.[5] Dissolve the crude free-base in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.

      • Column Chromatography: While less ideal for very large scales, silica gel chromatography is a viable option for purifying the free-base product if other methods fail. A gradient elution system, often involving DCM/Methanol with a small amount of triethylamine or ammonium hydroxide, is typically used to prevent the amine from streaking on the silica.

Visualized Workflows and Pathways

Synthetic Pathway: Reductive Amination

The diagram below illustrates the N-Boc protected reductive amination pathway for the synthesis.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Products A N-Boc-2-(2-oxoethyl)piperidine (Aldehyde) C Iminium Ion Intermediate A->C + Morpholine - H₂O B Morpholine B->C E N-Boc-4-(2-Piperidin-2-ylethyl)morpholine (Protected Product) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Deprotection (e.g., HCl in Dioxane) E->F G This compound (Final Product) F->G

Caption: Reductive amination workflow for target molecule synthesis.

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical sequence for diagnosing the root cause of low product yield during the synthesis.

G start Problem: Low Yield check_sm Step 1: Verify Purity of Starting Materials (Aldehyde, Amine) start->check_sm sm_ok Purity OK? check_sm->sm_ok analyze_crude Step 2: Analyze Crude Reaction Mixture (TLC, LC-MS) sm_ok->analyze_crude Yes sm_bad Action: Purify or Resynthesize Starting Materials sm_ok->sm_bad No reaction_complete Reaction Complete? analyze_crude->reaction_complete incomplete_rxn Potential Causes: - Inactive Reagents - Poor Temp Control - Incorrect Stoichiometry reaction_complete->incomplete_rxn No side_products Side Products Observed? reaction_complete->side_products Yes optimize_cond Step 3: Optimize Reaction Conditions adjust_params Action: Adjust Stoichiometry, Temperature, or Addition Rate optimize_cond->adjust_params incomplete_rxn->optimize_cond side_products->adjust_params Yes no_side_products Action: Increase Reaction Time or Check Reducing Agent Activity side_products->no_side_products No

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(2-piperidin-2-ylethyl)morpholine via Reductive Amination

This protocol is a representative procedure and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • N-Boc-2-(2-oxoethyl)piperidine (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of aldehyde)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a clean, dry, inerted reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge the N-Boc-2-(2-oxoethyl)piperidine and anhydrous DCM.

  • Add morpholine to the solution and stir for 15-20 minutes at room temperature (20-25°C). If desired, a catalytic amount of acetic acid can be added to facilitate iminium formation.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

Protocol 2: Deprotection and Salt Formation

Materials:

  • Crude N-Boc-4-(2-piperidin-2-ylethyl)morpholine (1.0 eq)

  • 4M HCl in 1,4-Dioxane (4-5 eq)

  • Methanol or Isopropanol

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the crude N-Boc protected product in a minimal amount of methanol or isopropanol.

  • Cool the solution to 0-5°C.

  • Slowly add the 4M HCl in dioxane solution. A precipitate should begin to form.

  • Stir the resulting slurry at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, add MTBE to the slurry to further precipitate the product and facilitate filtration.

  • Filter the solid product, wash the filter cake with cold MTBE, and dry under vacuum to yield this compound as its dihydrochloride salt.

  • The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/MTBE).

Data Summary

Synthetic RouteKey ReagentsTypical YieldScalability ProsScalability Cons
Reductive Amination Aldehyde, Morpholine, STAB/NaBH₄65-85%One-pot process, mild conditions, good functional group tolerance.[6]Aldehyde stability can be an issue; requires careful temperature control.
Direct N-Alkylation 2-(2-chloroethyl)piperidine, Morpholine, Base (e.g., K₂CO₃)40-60%Conceptually simple.Alkylating agent may be unstable; risk of over-alkylation (quaternary salt formation); often requires higher temperatures.[3]

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their biological assays. Inconsistent results can be a significant source of frustration, leading to wasted resources and delays in research progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and address the root causes of variability, ensuring the reliability and reproducibility of your experimental data.

I. Core Principles of Assay Consistency

Before delving into specific troubleshooting scenarios, it's essential to understand the foundational pillars that uphold assay consistency. Biological assays are complex systems susceptible to variability from multiple sources.[1] A robust assay is built on the principles of meticulous planning, validated reagents, and standardized procedures.

The Three Pillars of Reproducibility:
  • Operator and Technique: Even with a perfect protocol, subtle differences in execution can introduce significant variability.[2]

  • Reagents and Materials: The quality, consistency, and handling of all biological and chemical components are paramount.[3][4][5]

  • Environment and Equipment: The physical conditions of the laboratory and the performance of your instruments can profoundly impact assay outcomes.[6]

This guide is structured to address each of these areas, providing a systematic approach to troubleshooting.

II. Troubleshooting Guides: A Symptom-Based Approach

This section is organized by common problems encountered in various biological assays. Each guide follows a question-and-answer format to provide direct solutions.

Guide 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are a cornerstone of many research labs, but their multi-step nature presents numerous opportunities for error.

Question: Why am I seeing high variability between my duplicate or triplicate wells (high Coefficient of Variation - CV)?

Answer: High CVs are a common frustration in ELISAs and typically point to inconsistencies in liquid handling or washing steps.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary culprit.[7]

    • Causality: Small volume errors in standards, samples, or reagents are magnified throughout the assay, leading to significant differences in the final signal.

    • Solution:

      • Ensure your pipettes are calibrated regularly.

      • Use the correct pipette for the volume you are dispensing.[8]

      • Always change pipette tips between different samples and reagents to prevent cross-contamination.[7][8]

      • When adding reagents to the plate, pipette onto the side of the well to avoid splashing.[8]

      • Ensure complete mixing of standards and samples before plating.[7]

  • Washing Technique: Insufficient or uneven washing can leave behind unbound reagents, leading to high background and inconsistent results.[7][8]

    • Causality: Residual unbound enzyme-conjugated antibodies will react with the substrate, generating a false positive signal.

    • Solution:

      • Increase the number of wash cycles or the soaking time for each wash.[7][8]

      • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.[8]

      • If using an automated plate washer, ensure all nozzles are dispensing and aspirating evenly.

  • Edge Effects: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can lead to inconsistent results.[7]

    • Causality: Temperature gradients across the plate can affect the kinetics of enzymatic reactions, while evaporation can concentrate reagents in the outer wells.

    • Solution:

      • Avoid using the outer wells for critical samples or standards.[7]

      • Use plate sealers during incubation steps to minimize evaporation.[9]

      • Ensure the incubator provides uniform temperature distribution.

Question: My standard curve is poor or non-existent. What should I do?

Answer: A poor standard curve can be caused by several factors, from improper preparation of standards to degraded reagents.

  • Improper Dilution Series: Errors in calculating or performing the serial dilutions are a frequent cause.

    • Causality: An inaccurate dilution series will not produce the expected dose-response curve, making it impossible to accurately quantify your samples.

    • Solution:

      • Double-check all calculations for your serial dilutions.

      • Ensure you are thoroughly mixing each standard before proceeding to the next dilution.

      • Use calibrated pipettes and fresh tips for each dilution step.[8]

  • Reagent Issues: The quality and storage of your reagents are critical.

    • Causality: Expired or improperly stored antibodies, standards, or substrates can lose activity, leading to a weak or absent signal.[7][8]

    • Solution:

      • Check the expiration dates of all kit components.[8]

      • Store all reagents at the recommended temperatures.[8]

      • Avoid repeated freeze-thaw cycles of antibodies and standards.[7]

Guide 2: Cell-Based Assays

The inherent biological variability of cells adds a layer of complexity to troubleshooting.

Question: I'm seeing inconsistent cell growth and responses across different experiments. What are the likely causes?

Answer: Consistency in cell culture practices is the key to reproducible cell-based assays.

  • Cell Passage Number: Cells can undergo phenotypic and genotypic changes at high passage numbers.[10]

    • Causality: This "phenotypic drift" can alter cellular responses to stimuli, leading to inconsistent results over time.[11]

    • Solution:

      • Establish a cell banking system with low-passage cells.

      • Thaw a new vial of cells after a defined number of passages.

      • Record the passage number for every experiment.

  • Cell Seeding Density: The density at which you plate your cells can significantly impact their health and responsiveness.[12]

    • Causality: Overly confluent or sparse cultures can exhibit altered metabolic rates and signaling pathways.

    • Solution:

      • Develop and adhere to a strict cell counting and seeding protocol.

      • Ensure a single-cell suspension before counting to get an accurate cell number.

      • Always allow cells to attach and recover for a consistent period before starting your experiment.

  • Inconsistent Culture Conditions: Minor variations in the cell culture environment can lead to significant differences in experimental outcomes.

    • Causality: Factors like CO2 levels, temperature, and media composition directly influence cell health and behavior.[11]

    • Solution:

      • Use the same batch of media and supplements for the duration of an experiment.

      • Regularly calibrate incubators for temperature and CO2 levels.

      • Standardize the timing of media changes and passaging.[11]

Question: Why is there high variability in my 96-well plate-based cell assay?

Answer: In addition to the cell culture practices mentioned above, technical aspects of the plate setup are crucial.

  • Uneven Cell Distribution: Improper mixing of the cell suspension before and during plating can lead to an unequal number of cells in each well.

    • Causality: A different starting number of cells per well will naturally lead to different endpoint measurements.

    • Solution:

      • Gently swirl the cell suspension flask before taking an aliquot for plating.

      • If plating a large number of wells, periodically re-suspend the cells in the reservoir to prevent settling.

      • Use a multichannel pipette for more consistent seeding across the plate.

  • Edge Effects: Similar to ELISAs, the outer wells are prone to evaporation, which can be detrimental in long-term cell-based assays.

    • Causality: Increased media evaporation in the outer wells can lead to hyperosmotic stress and cell death.

    • Solution:

      • Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.

      • Ensure a proper seal with the plate lid and consider using a plate sealer for long incubations.

Guide 3: Western Blotting

Western blotting is a semi-quantitative technique where consistency is key to reliable data interpretation.

Question: My protein bands are inconsistent between blots, even when I load the same amount of protein. Why?

Answer: Inconsistent band intensity in Western blotting can arise from multiple stages of the workflow.

  • Sample Preparation and Storage: The integrity of your protein samples is the foundation of a good Western blot.

    • Causality: Protein degradation due to improper sample handling or repeated freeze-thaw cycles will result in lower amounts of your target protein.[13]

    • Solution:

      • Always prepare lysates on ice and add protease and phosphatase inhibitors.[14]

      • Aliquot your samples after the initial preparation to avoid multiple freeze-thaw cycles.[13]

      • Store samples at -80°C for long-term stability.[13]

  • Protein Transfer: Inefficient or uneven transfer of proteins from the gel to the membrane is a common source of variability.

    • Causality: If the transfer is not uniform across the gel, different lanes will show different amounts of protein on the membrane, even if the initial loading was equal.

    • Solution:

      • Ensure the gel and membrane are in close contact with no air bubbles.

      • Optimize the transfer time and voltage for your specific protein of interest (larger proteins may require longer transfer times).

      • Use a total protein stain on the membrane after transfer to visualize the uniformity of the transfer.

  • Antibody Incubation: The concentration and incubation conditions of your primary and secondary antibodies are critical.

    • Causality: Insufficient antibody concentration or incubation time can lead to weak signals, while excessive concentrations can result in high background and non-specific bands.[13]

    • Solution:

      • Titrate your primary antibody to determine the optimal concentration for your experimental setup.[15]

      • Use the same antibody dilution and incubation time for all blots that you intend to compare.

      • Ensure the membrane is completely submerged and agitated during antibody incubations for even binding.

Guide 4: Polymerase Chain Reaction (PCR) and qPCR

PCR-based assays are highly sensitive, making them susceptible to variability from even minor inconsistencies.

Question: I'm seeing significant variation in the Cq values between my technical replicates in qPCR. What's going on?

Answer: Variability in Cq values for technical replicates usually points to pipetting inaccuracies or issues with the reaction mix.

  • Pipetting Errors: Given the small volumes used in qPCR, even minor pipetting errors can have a large impact.

    • Causality: Inaccurate pipetting of the template DNA, primers, or master mix will alter the reaction kinetics and lead to shifts in Cq values.

    • Solution:

      • Use low-retention pipette tips.

      • Prepare a master mix containing all common reagents (except the template) to minimize pipetting steps and ensure consistency across wells.

      • Visually inspect the wells after pipetting to ensure equal volumes.

  • Poorly Mixed Reaction Components: An inhomogeneous reaction mix can lead to variable results.

    • Causality: If the master mix is not thoroughly mixed, different wells will receive different concentrations of essential components like polymerase or dNTPs.

    • Solution:

      • Gently vortex and centrifuge the master mix before aliquoting it into the wells.

      • After adding the template to the master mix in each well, briefly centrifuge the plate to ensure all components are at the bottom and mixed.

  • Template Quality: The purity and integrity of your DNA/RNA template are crucial.

    • Causality: Contaminants in the template preparation can inhibit the PCR reaction, leading to delayed or absent amplification.

    • Solution:

      • Use a reputable kit for nucleic acid extraction.

      • Assess the purity of your template using a spectrophotometer (A260/280 and A260/230 ratios).

      • If inhibition is suspected, try diluting your template, as this can dilute the inhibitors to a level that no longer affects the reaction.[16]

III. Frequently Asked Questions (FAQs)

Q1: How can I minimize operator-to-operator variability?

A1: Standard Operating Procedures (SOPs) are essential for reducing variability between different users.[10] A detailed SOP should be created for every assay, outlining each step with precision. All laboratory personnel should be thoroughly trained on these SOPs. Regular proficiency testing, where different operators run the same samples, can also help identify and correct for individual variations in technique.

Q2: My results seem to drift over the course of a long experiment or high-throughput screen. What causes this?

A2: Assay drift can be caused by several factors, including reagent instability and temperature fluctuations.

  • Reagent Stability: Some reagents may not be stable at room temperature for the duration of a long experiment.[17] Prepare fresh reagents as needed and keep stock solutions on ice.

  • Temperature Gradients: If you are processing many plates, the first plate may be at a different temperature than the last when a particular step is initiated. This can be critical for temperature-sensitive enzymatic reactions. Using automated liquid handling systems can help minimize this by standardizing the timing of reagent additions.[18]

  • Substrate Depletion: In kinetic assays, the substrate may be consumed over time, leading to a decrease in the reaction rate. Ensure your assay is designed to be read within the linear range of the reaction.

Q3: How do I properly validate a new lot of a critical reagent, like an antibody or a cell line?

A3: New lots of critical reagents should always be validated to ensure they perform similarly to the previous lot.[19]

  • Antibodies: For a new lot of an antibody, you should perform a side-by-side comparison with the old lot. This typically involves running a Western blot or ELISA with both lots of the antibody at the same concentration to ensure similar signal intensity and specificity.[14]

  • Cell Lines: When thawing a new vial of a cell line, you should perform basic quality control checks. This includes verifying the growth rate, morphology, and expression of key markers. You should also run a standard positive and negative control experiment to ensure the new vial of cells responds as expected.

  • Other Reagents: For other critical reagents, such as enzymes or recombinant proteins, a functional assay should be performed to compare the activity of the new lot to the old lot.

Q4: What are some simple statistical tools I can use to identify inconsistency in my data?

A4: Several basic statistical methods can help you assess the variability in your data.

  • Coefficient of Variation (CV): The CV (Standard Deviation / Mean) is a standardized measure of dispersion. It is particularly useful for comparing the variability between different datasets, even if their means are different.

  • Bland-Altman Plot: This plot is used to compare two different methods of measurement.[20] It can help you identify systematic bias or outliers between two different assays or two different lots of a reagent.

  • Analysis of Variance (ANOVA): ANOVA is a statistical test used to determine if there are any statistically significant differences between the means of two or more independent groups.[21] This can be useful for identifying if a particular factor (e.g., different operators, different batches of reagents) is contributing to the variability in your results.

IV. Experimental Protocols and Workflows

Protocol 1: Validating a New Lot of Primary Antibody for Western Blotting
  • Prepare Identical Samples: Prepare lysates from a cell line or tissue known to express your protein of interest. Quantify the protein concentration and prepare aliquots to ensure the same amount of protein is loaded for each condition.

  • Run Parallel Gels: Load the same amount of protein lysate in multiple lanes on two separate SDS-PAGE gels. Include a molecular weight marker.

  • Transfer: Transfer the proteins from both gels to identical membranes (e.g., PVDF) using the same transfer conditions.

  • Block: Block both membranes simultaneously in the same blocking buffer for the same amount of time.

  • Primary Antibody Incubation: Prepare dilutions of the "old" and "new" lots of the primary antibody at the manufacturer's recommended concentration. Incubate one membrane with the old lot and the other with the new lot overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash both membranes with the same wash buffer for the same number of times and duration. Incubate both membranes with the same dilution of the same secondary antibody.

  • Detection: Add the chemiluminescent substrate to both membranes at the same time and image them using the same exposure time.

  • Analysis: Compare the band intensity and any non-specific bands between the two membranes. The new lot should produce a similar band intensity and background as the old lot to be considered validated.

Workflow: Troubleshooting High-Throughput Screening (HTS) Variability

High-throughput screening involves the rapid testing of large numbers of compounds, where consistency is critical to avoid false positives or negatives.[18][22]

Diagram: HTS Troubleshooting Workflow

HTS_Troubleshooting Start Inconsistent HTS Results Check_Z_Factor Is the Z'-factor consistently > 0.5? Start->Check_Z_Factor Optimize_Assay Re-optimize assay parameters: - Reagent concentrations - Incubation times - Signal window Check_Z_Factor->Optimize_Assay No Check_Dispensing Evaluate liquid handling precision (e.g., dye dispense test) Check_Z_Factor->Check_Dispensing Yes Optimize_Assay->Check_Z_Factor Calibrate_Handler Calibrate or service liquid handler Check_Dispensing->Calibrate_Handler No Check_Plates Investigate plate-to-plate and within-plate variability (e.g., uniformity test) Check_Dispensing->Check_Plates Yes Calibrate_Handler->Check_Dispensing Address_Edge_Effects Implement strategies to mitigate edge effects (e.g., use of barrier wells) Check_Plates->Address_Edge_Effects No Check_Reagents Assess reagent stability over the screen duration Check_Plates->Check_Reagents Yes Address_Edge_Effects->Check_Plates Prepare_Fresh_Reagents Prepare fresh reagents more frequently Check_Reagents->Prepare_Fresh_Reagents No Success Consistent Results Check_Reagents->Success Yes Prepare_Fresh_Reagents->Check_Reagents

Caption: A decision tree for systematically troubleshooting inconsistent HTS results.

V. Data Presentation

Table 1: Common Pipetting Errors and Their Impact
Error TypePotential CauseImpact on Assay ResultsPrevention Strategy
Inaccuracy Incorrect pipette calibration, using pipette outside of its optimal range.Skewed standard curve, inaccurate quantification of samples.Regular pipette calibration, selecting the appropriate pipette for the volume.
Imprecision Inconsistent pipetting rhythm, variation in tip immersion depth.High coefficient of variation (CV) between replicates.Standardized pipetting technique, consistent speed and pressure.
Cross-contamination Reusing pipette tips between different samples or reagents.False positives, high background signal.Changing pipette tips for every new sample or reagent.[8]
Air Bubbles Drawing up liquid too quickly, faulty pipette or tip.Dispensing a lower volume than intended, leading to lower signal.Aspirate and dispense liquid slowly and smoothly, ensure a good seal between the pipette and tip.[8]

VI. Conclusion

VII. References

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References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with piperidine-containing compounds. The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] However, translating the promising in vitro activity of these compounds into in vivo efficacy requires a nuanced and systematic approach to dosage optimization.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during in vivo studies with piperidine derivatives. Our focus is on the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Dosing

This section addresses fundamental questions that form the basis of a sound in vivo dosing strategy.

Q1: How do I determine a safe and effective starting dose for my novel piperidine compound?

A1: Establishing an appropriate starting dose is a critical step to ensure both animal welfare and the generation of meaningful data. A multi-pronged approach is highly recommended, integrating data from various sources.[4]

  • Thorough Literature Review: Investigate in vivo data for structurally analogous piperidine compounds. Focus on reported efficacious dose ranges, pharmacokinetic profiles, and any observed toxicities.[4]

  • In Vitro to In Vivo Extrapolation (IVIVE): While not a direct translation, in vitro potency (e.g., IC50 or EC50 values) can provide a preliminary guide for dose range prioritization.[4]

  • Allometric Scaling: This method uses pharmacokinetic data from multiple animal species to predict human PK parameters and inform first-in-human dose selection.[5][6] It can also be adapted for interspecies scaling in preclinical studies. The fundamental principle is that many physiological parameters, including drug clearance, scale with body weight to a certain exponent.[7]

  • No Observed Adverse Effect Level (NOAEL): This is the highest dose at which no adverse effects are observed in a toxicology study.[8][9] The NOAEL from the most sensitive species is often used to calculate the Human Equivalent Dose (HED) by applying a body surface area normalization factor.[5][9] A safety factor (typically 10) is then applied to the HED to determine the Maximum Recommended Starting Dose (MRSD) for clinical trials.[8][9] This principle can be adapted for preclinical studies to set a conservative upper limit for initial efficacy studies.

Table 1: Comparison of Starting Dose Estimation Methods

MethodPrincipleAdvantagesDisadvantages
Literature Review Leverages existing data on similar compounds.Rapid and cost-effective.Data may not be available for novel scaffolds.
In Vitro to In Vivo Extrapolation Uses in vitro potency as a guide.Helps in prioritizing dose ranges.Poor correlation due to complex in vivo factors.
Allometric Scaling Scales PK parameters across species based on body weight.Provides a data-driven prediction of PK.[5]Requires PK data from multiple species.
NOAEL-Based Calculation Uses toxicology data to determine a safe starting dose.Emphasizes safety.Can be overly conservative, potentially missing the therapeutic window.
Q2: My piperidine compound is highly potent in vitro but shows no efficacy in vivo. What are the likely causes?

A2: This is a frequent and challenging scenario in drug development. The transition from a simplified in vitro system to a complex living organism introduces numerous variables that can impact a compound's activity.

  • Poor Pharmacokinetics (PK): The compound may not be reaching or maintaining a sufficient concentration at the target site.[4] Key PK issues include:

    • Low Bioavailability: Poor absorption from the administration site (e.g., oral gavage).

    • Rapid Metabolism: The piperidine ring and its substituents can be susceptible to metabolism by cytochrome P450 enzymes.[10]

    • Rapid Excretion: The compound may be cleared from the body too quickly.

  • Inadequate Target Engagement: The compound may not be effectively binding to its intended target in vivo due to factors like high plasma protein binding or poor tissue penetration.[4]

  • Formulation and Solubility Issues: The compound's poor solubility in the dosing vehicle can lead to precipitation and a lack of absorption.[11] The often lipophilic nature of substituted piperidine rings can contribute to this challenge.[11]

  • Compound Aggregation: Some compounds can form colloidal aggregates in solution, leading to false-positive results in in vitro assays through non-specific inhibition.[12] This artifactual activity does not translate to the in vivo setting.

Diagram 1: Troubleshooting Workflow for Lack of In Vivo Efficacy

G start In Vitro Potency High, In Vivo Efficacy Low pk_study Conduct Preliminary PK Study start->pk_study formulation Assess Formulation & Solubility start->formulation target_engagement Measure Target Engagement start->target_engagement aggregation Test for Compound Aggregation start->aggregation bioavailability Low Bioavailability? pk_study->bioavailability Analyze metabolism Rapid Metabolism? pk_study->metabolism Analyze excretion Rapid Excretion? pk_study->excretion Analyze solubility_issue Solubility Issue? formulation->solubility_issue Check for Precipitation tissue_penetration Poor Tissue Penetration? target_engagement->tissue_penetration Investigate protein_binding High Plasma Protein Binding? target_engagement->protein_binding Investigate dls Aggregation Confirmed? aggregation->dls Perform DLS or Detergent Assay improve_formulation Optimize Formulation (e.g., co-solvents, pH) bioavailability->improve_formulation Yes structural_modification Consider Structural Modification metabolism->structural_modification Yes excretion->structural_modification Yes solubility_issue->improve_formulation Yes tissue_penetration->structural_modification Yes protein_binding->structural_modification Yes dls->structural_modification Yes

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Part 2: Troubleshooting Guides - Navigating Experimental Hurdles

This section provides practical, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: My animals are showing signs of toxicity. How do I adjust the dose?

Observing toxicity is a critical juncture. The immediate priority is to ensure animal welfare, followed by a systematic adjustment of the dosing regimen.

Step 1: Immediate Actions

  • Halt dosing in the affected cohort.

  • Provide supportive care as per veterinary recommendations.

  • Document all clinical signs of toxicity (e.g., weight loss, lethargy, piloerection, respiratory distress).[13]

Step 2: Dose De-escalation

  • Reduce the dose by a significant margin (e.g., 50%) in a new cohort of animals.

  • If toxicity persists, continue with dose reductions until a well-tolerated dose is identified. This dose is the Maximum Tolerated Dose (MTD).

Step 3: Refine the Dosing Schedule

  • Consider less frequent dosing (e.g., every other day instead of daily) to reduce drug accumulation.

  • Evaluate if the toxicity is related to the peak concentration (Cmax) or total exposure (AUC). A different dosing schedule might mitigate Cmax-related toxicity while maintaining the desired AUC.

Step 4: Re-evaluate the Therapeutic Window

  • Once the MTD is established, determine if there is a sufficient therapeutic window between the toxic dose and the anticipated efficacious dose. If the window is narrow, the compound may have limited clinical utility.

Guide 2: How can I improve the solubility of my piperidine compound for in vivo administration?

Poor solubility is a common hurdle for piperidine-containing compounds, which can be lipophilic.[11]

Step 1: Physicochemical Characterization

  • Determine the pKa of your compound. Most piperidines are basic and will be more soluble at a lower pH due to the formation of a positively charged piperidinium ion.[11]

  • Experimentally measure the solubility in a range of pharmaceutically acceptable solvents and buffers.

Step 2: Simple Formulation Approaches

  • pH Adjustment: For basic piperidines, using an acidic vehicle (e.g., citrate buffer at pH 3-4) can significantly increase solubility.[11]

  • Co-solvents: Employ water-miscible organic co-solvents such as polyethylene glycols (PEGs), propylene glycol, or DMSO.[11] Ensure the final concentration of the co-solvent is well-tolerated by the animal model.

Step 3: Advanced Formulation Strategies

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[11]

  • Salt Formation: Creating a salt form of the piperidine compound is a robust method to improve solubility and dissolution rates.[11]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution.

Table 2: Common Vehicles for In Vivo Administration of Piperidine Compounds

VehicleCompositionPropertiesBest For
Saline 0.9% NaCl in waterIsotonic, well-tolerated.Highly water-soluble compounds.
PBS Phosphate-Buffered SalineBuffered, physiological pH.Compounds soluble at neutral pH.
5% Dextrose in Water (D5W) 5% DextroseIsotonic.Compounds sensitive to salts.
PEG 400/Saline e.g., 30% PEG 400 in salineCo-solvent system.Moderately soluble compounds.
0.5% Methylcellulose in Water 0.5% w/v MethylcelluloseSuspension agent.Poorly soluble, crystalline compounds.

Part 3: Experimental Protocols - A Practical Framework

This section provides standardized protocols for key experiments in dosage optimization.

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of a piperidine compound and identify a dose range for subsequent efficacy studies.

Materials:

  • Test compound

  • Appropriate vehicle

  • Animal model (e.g., mice or rats)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal balance

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week.

  • Dose Selection: Based on preliminary data (literature, in vitro potency), select a starting dose and at least 3-4 escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).

  • Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group), including a vehicle control group.

  • Dosing: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, and 48 hours post-dose) and daily for up to 14 days.

  • Data Collection: Record body weights daily. Note any signs of toxicity, morbidity, or mortality.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic PK parameters (Cmax, Tmax, AUC, half-life) of a piperidine compound after a single dose.

Materials:

  • Test compound formulated in a suitable vehicle

  • Animal model (e.g., cannulated rats for serial blood sampling)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the compound to a cohort of animals (n=3-5) at a dose level expected to be in the therapeutic range.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.[10]

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[10]

  • PK Analysis: Use pharmacokinetic software to calculate key PK parameters from the plasma concentration-time data.

Diagram 2: The Interplay of PK/PD in Dose Optimization

PKPD cluster_optimization Optimization Cycle Dose Dosing Regimen (Dose, Frequency) PK Pharmacokinetics (PK) 'What the body does to the drug' Dose->PK ADME (Absorption, Distribution, Metabolism, Excretion) PK->Dose Feedback to adjust dosing regimen PD Pharmacodynamics (PD) 'What the drug does to the body' PK->PD Drug Concentration at Target Site Response Therapeutic & Toxic Responses PD->Response Mechanism of Action Response->Dose Feedback to define therapeutic window

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

By systematically addressing these questions and employing these troubleshooting guides and protocols, researchers can develop a robust and rational dosing strategy for their piperidine compounds, increasing the likelihood of a successful transition from in vitro discovery to in vivo validation.

References

Validation & Comparative

A Methodological Guide for the Comparative Analysis of 4-(2-Piperidin-2-ylethyl)morpholine and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine and morpholine heterocycles are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" for their frequent appearance in a wide array of biologically active compounds.[1][2][3] Molecules incorporating these rings often exhibit desirable therapeutic properties and improved pharmacokinetic profiles.[4][5] The title compound, 4-(2-Piperidin-2-ylethyl)morpholine, combines these two key pharmacophores, suggesting a potential for biological activity worthy of systematic investigation.

This guide provides a comprehensive framework for synthesizing and conducting a comparative analysis of this compound and a rationally designed library of its analogues. The objective is to elucidate structure-activity relationships (SAR) and identify candidates with optimized pharmacological and drug-like properties. The narrative explains the causality behind experimental choices, providing a self-validating system for researchers embarking on a drug discovery program centered on this chemical series.

Part 1: Rational Design and Synthesis of an Analogue Library

A systematic exploration of chemical space around the parent compound is crucial for understanding its biological potential. The proposed analogue library is designed to probe the importance of the piperidine ring, the ethyl linker, and the morpholine ring.

Proposed Synthesis of the Parent Compound

A plausible synthetic route to this compound (Compound 3 ) can be envisioned starting from commercially available 2-(2-chloroethyl)piperidine hydrochloride (1 ) and morpholine (2 ). This nucleophilic substitution reaction provides a straightforward and efficient method for accessing the target molecule.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product r1 2-(2-Chloroethyl)piperidine HCl (1) process Nucleophilic Substitution Base (e.g., K2CO3) Solvent (e.g., ACN) r1->process r2 Morpholine (2) r2->process p1 This compound (3) process->p1 Yields

Caption: Proposed synthesis of the parent compound.

Analogue Design Strategy

To build a robust SAR, analogues will be designed by systematically modifying three key regions of the parent molecule: the piperidine nitrogen, the ethyl linker, and the morpholine ring.

Analogue_Design_Strategy cluster_A Set A: Piperidine N-Substitution cluster_B Set B: Linker Modification cluster_C Set C: Morpholine Bioisosteres center Parent Scaffold This compound A1 N-Methyl center->A1 A2 N-Benzyl center->A2 A3 N-Acetyl center->A3 B1 Propyl Linker (Homologation) center->B1 B2 Methyl Linker center->B2 C1 Thiomorpholine center->C1 C2 N-Methylpiperazine center->C2 C3 Pyrrolidine center->C3

Caption: Strategy for rational analogue design.

Part 2: Comparative Physicochemical and In Vitro Profiling

A multi-parametric approach is essential to build a comprehensive profile for each compound, covering its fundamental chemical properties and its interaction with biological systems.[6][7][8] This workflow ensures that promising candidates are selected based on a holistic assessment of their properties.[9][10]

Experimental_Workflow cluster_physchem Physicochemical Profiling cluster_pharm Pharmacological Evaluation cluster_adme In Vitro ADME/Tox start Synthesized Analogue Library sol Aqueous Solubility start->sol lipo Lipophilicity (LogD) start->lipo pka pKa start->pka binding Primary Screen: Receptor Binding Assay sol->binding end Data Analysis & SAR Elucidation sol->end lipo->binding lipo->end pka->binding pka->end func SecondaryScreen: cAMPFunctionalAssay binding->func metstab Metabolic Stability (Liver Microsomes) func->metstab func->end cyto Cytotoxicity (MTT Assay) metstab->cyto cyto->end

Caption: Integrated workflow for comparative analysis.

Physicochemical Characterization

Understanding the physicochemical properties of a compound is fundamental to interpreting its biological activity and predicting its pharmacokinetic behavior.[11][12][13]

  • Aqueous Solubility: Determines the concentration of a compound achievable in aqueous media, impacting absorption and formulation.[14]

  • Lipophilicity (LogD): Measures the compound's distribution between an aqueous and an organic phase at physiological pH. It is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance.[9]

  • Ionization Constant (pKa): The pKa influences a compound's charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.[11]

Table 1: Physicochemical Data Summary (Hypothetical)

Compound ID Modification Solubility (µM) LogD (pH 7.4) pKa (basic)
Parent - 150 1.8 8.9
A1 N-Methyl 180 1.9 9.1
A2 N-Benzyl 25 3.5 8.5
B1 Propyl Linker 120 2.3 8.9
C1 Thiomorpholine 135 2.1 8.7

| C2 | N-Me-Piperazine | 250 | 1.5 | 8.8, 4.5 |

Pharmacological Evaluation

Given that piperidine and morpholine scaffolds are common in central nervous system (CNS) active agents, a logical starting point for pharmacological evaluation is a panel of G-protein coupled receptors (GPCRs) implicated in neurotransmission, such as dopamine or serotonin receptors.[5][15][16][17]

This primary assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[18][19][20]

  • Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., Dopamine D2 receptor).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[21]

This secondary assay determines whether a compound that binds to the receptor acts as an agonist or an antagonist by measuring its effect on the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).[22][23][24][25][26]

  • Cell Culture: Plate cells expressing the target receptor (e.g., a Gi-coupled receptor) in a 96-well plate and grow overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a known concentration of an agonist (for antagonist mode) or assay buffer (for agonist mode) along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, BRET, or ELISA-based).

  • Data Analysis: Plot the cAMP response against the logarithm of the test compound concentration. For agonists, calculate the EC₅₀ (concentration for 50% of maximal response). For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

Table 2: Pharmacological Data Summary (Hypothetical)

Compound ID D2 Receptor Ki (nM) Functional Activity D2 EC₅₀/IC₅₀ (nM)
Parent 85 Antagonist IC₅₀ = 120
A1 70 Antagonist IC₅₀ = 95
A2 250 Weak Antagonist IC₅₀ = 500
B1 65 Antagonist IC₅₀ = 80
C1 90 Antagonist IC₅₀ = 130

| C2 | 45 | Partial Agonist | EC₅₀ = 75 (40% max) |

In Vitro ADME/Tox Screening

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is critical to eliminate compounds with unfavorable profiles, reducing late-stage attrition.[7][10][27]

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[28][29][30][31][32]

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (at a final concentration of ~1 µM) to the pre-warmed reaction mixture to start the reaction.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[30]

The MTT assay is a colorimetric method used to assess cell viability and provides a measure of a compound's general cytotoxicity.[33][34][35][36]

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability against the logarithm of the compound concentration to determine the CC₅₀ (concentration that causes 50% reduction in cell viability).

Table 3: In Vitro ADME/Tox Data Summary (Hypothetical)

Compound ID Metabolic Stability (t½, min) Cytotoxicity (HepG2 CC₅₀, µM)
Parent 45 > 50
A1 55 > 50
A2 15 28
B1 40 > 50
C1 42 > 50

| C2 | > 60 | 45 |

Part 3: Data Analysis and SAR Elucidation

By integrating the data from physicochemical, pharmacological, and ADME/Tox assays, a structure-activity relationship (SAR) can be established. This analysis reveals how specific structural modifications impact the desired and undesired properties of the molecules.

Key Insights from Hypothetical Data:

  • Piperidine N-Substitution (Set A): Small alkyl substitution (A1) is well-tolerated and slightly improves potency. Bulky aromatic substitution (A2) significantly reduces potency and metabolic stability while introducing cytotoxicity.

  • Linker Modification (Set B): Extending the linker by one carbon (B1) slightly improves potency, suggesting the binding pocket can accommodate this change.

  • Morpholine Bioisosteres (Set C): Replacing the morpholine oxygen with sulfur (C1) has a neutral effect. However, replacement with N-methylpiperazine (C2) significantly improves potency, increases metabolic stability, and critically, switches the functional activity from antagonist to partial agonist. This is a significant finding and highlights the N-methylpiperazine moiety as a key pharmacophore for further optimization.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the comparative analysis of this compound and its analogues. The integrated workflow, from rational design and synthesis to multi-parametric in vitro profiling, provides a clear path to understanding the compound's SAR and identifying leads with promising therapeutic potential.

Based on the hypothetical data, compound C2 emerges as the most promising lead, demonstrating improved potency, a switch to a potentially more desirable functional profile (partial agonism), and enhanced metabolic stability. Future directions would involve synthesizing a focused library around the N-methylpiperazine scaffold to further optimize agonist activity and selectivity, followed by pharmacokinetic studies and in vivo efficacy models for the most promising candidates.

References

Validating the Biological Activity of Novel Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Morpholine, a versatile heterocyclic scaffold, is a cornerstone in medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[1][2] Its integration into molecular structures often enhances biological activity, leading to a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory roles.[2][3][4][5] This guide provides a comprehensive framework for validating the biological activity of novel morpholine derivatives, offering a comparative analysis of their performance against established standards. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for robust data interpretation.

The Rationale for a Multi-Faceted Validation Approach

Validating a novel chemical entity requires a systematic and multi-pronged approach. A single assay provides only a snapshot of a compound's potential. Therefore, a well-designed validation workflow should interrogate the compound's activity across different biological contexts. This guide will focus on a tiered approach, beginning with broad cytotoxicity screening, followed by specific assays for antimicrobial and enzyme inhibitory activities. This tiered strategy allows for early identification of general toxicity and subsequent investigation into specific mechanisms of action.

G cluster_0 Initial Screening cluster_1 Targeted Activity Assays cluster_2 Mechanism of Action Studies Novel Morpholine Derivative Novel Morpholine Derivative Cytotoxicity Assays (MTT/XTT) Cytotoxicity Assays (MTT/XTT) Novel Morpholine Derivative->Cytotoxicity Assays (MTT/XTT) Determine general cellular toxicity Antimicrobial Assays (MIC/MBC) Antimicrobial Assays (MIC/MBC) Cytotoxicity Assays (MTT/XTT)->Antimicrobial Assays (MIC/MBC) If low cytotoxicity, proceed Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assays (MTT/XTT)->Enzyme Inhibition Assays If low cytotoxicity, proceed Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Elucidate molecular mechanism Data Analysis & SAR Data Analysis & SAR Signaling Pathway Analysis->Data Analysis & SAR Structure-Activity Relationship G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Novel Morpholine Derivative Novel Morpholine Derivative Novel Morpholine Derivative->PI3K Inhibition

References

A Comparative Guide to Sigma Receptor Ligands: Profiling 4-(2-Piperidin-2-ylethyl)morpholine through Structural Analogy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Enigma of Sigma Receptors

Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a unique class of intracellular chaperone proteins with significant therapeutic potential.[1] Comprising two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), these receptors are implicated in a wide array of cellular functions and are considered promising targets for a variety of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction. The σ₁ receptor, in particular, is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[2][3] The σ₂ receptor, now identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation and is a biomarker in proliferating tumors.[4][5]

The development of selective ligands for these receptors is a key objective in medicinal chemistry. The piperidine and morpholine scaffolds are considered "privileged structures" due to their frequent appearance in biologically active compounds, including high-affinity sigma receptor ligands. This guide provides a comparative analysis of a molecule incorporating both these key pharmacophores, 4-(2-Piperidin-2-ylethyl)morpholine , against a panel of well-characterized sigma receptor ligands. As specific experimental data for this compound is not prominently available in the public domain, this analysis will be grounded in the principles of structure-activity relationships (SAR), offering a scientifically reasoned projection of its potential pharmacological profile.

Comparative Analysis of Sigma Receptor Ligands

The affinity and selectivity of a ligand for its target are fundamental parameters in drug development. The following table summarizes the binding affinities (Ki) of several standard sigma receptor ligands for both σ₁ and σ₂ receptors. This data provides a benchmark against which we can compare the predicted profile of this compound.

Ligandσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)Primary Functional Activity
This compound Predicted High AffinityPredicted Moderate to Low AffinityPredicted σ₁-SelectivePredicted Agonist/Modulator
(+)-Pentazocine~3-15[6][7]>10,000>660σ₁ Agonist
Haloperidol~2-4[8][9]~20-500~10-140σ₁ Antagonist / Inverse Agonist
1,3-di-o-tolyl-guanidine (DTG)~10-70[10][11]~12-40[10][12]~0.2-4 (Non-selective)σ₁/σ₂ Agonist
SA4503 (Cutamesine)~4.6-17.4[13][14][15][16]~63-1784[13][15][16]~14-103σ₁ Agonist

Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The values presented are a representative range from the cited literature.

Structure-Activity Relationship (SAR) Analysis of this compound

The structure of this compound contains two key pharmacophoric elements: a piperidine ring and a morpholine ring, connected by an ethyl linker.

  • The Piperidine Moiety: The piperidine ring is a common feature in many high-affinity σ₁ receptor ligands. The basic nitrogen atom within this ring is crucial for interaction with the receptor's binding site. The substitution pattern on the piperidine ring significantly influences affinity and selectivity.

  • The Morpholine Moiety: The morpholine ring is also a prevalent feature in CNS-active compounds, often improving pharmacokinetic properties such as solubility and blood-brain barrier permeability.[17][18] In the context of sigma receptors, it can contribute to the overall binding affinity and modulate selectivity.

  • The Ethyl Linker: The length and nature of the linker between the two cyclic moieties are critical for orienting the pharmacophores correctly within the binding pocket of the sigma receptor.

Based on these structural features, it is reasonable to predict that This compound would exhibit a notable affinity for the σ₁ receptor. The combination of the well-established piperidine pharmacophore with the favorable properties of the morpholine ring suggests a compound with the potential for high σ₁ selectivity over the σ₂ receptor.

Experimental Methodologies for Ligand Characterization

To experimentally determine the binding affinity and functional activity of a novel compound like this compound, a series of standardized in vitro assays are employed.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis tissue Tissue Homogenate (e.g., Guinea Pig Liver) membranes Membrane Preparation (Centrifugation) tissue->membranes protein Protein Quantification (e.g., Bradford Assay) membranes->protein incubation Incubation (Receptor + Radioligand + Competitor) protein->incubation radioligand Radioligand (e.g., 3H-Pentazocine for σ₁) (e.g., [3H]DTG for σ₂) radioligand->incubation masking Masking Ligand (for σ₂) (e.g., (+)-Pentazocine) masking->incubation competitor Test Compound (e.g., this compound) (Varying Concentrations) competitor->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation ic50 IC50 Determination (Non-linear regression) scintillation->ic50 ki Ki Calculation (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for determining ligand binding affinity.

Detailed Protocol for σ₁ Receptor Binding Assay: [6][18][19][20]

  • Membrane Preparation: Homogenize guinea pig liver tissue, a rich source of σ₁ receptors, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[6] Centrifuge the homogenate to pellet the membranes, which are then resuspended in fresh buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a series of tubes, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of the radioligand --INVALID-LINK---pentazocine (a selective σ₁ ligand, used at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the unlabeled test compound (e.g., this compound).[21]

  • Determination of Non-specific Binding: A parallel set of tubes containing a high concentration of a known σ₁ ligand (e.g., 10 µM Haloperidol) is included to determine the amount of non-specific binding of the radioligand.[22]

  • Incubation: Incubate the tubes at 37°C for a sufficient time to reach equilibrium (e.g., 120-150 minutes).[22]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Detailed Protocol for σ₂ Receptor Binding Assay: [6][18]

The protocol for the σ₂ receptor binding assay is similar to that for the σ₁ receptor, with the following key differences:

  • Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG) is commonly used. As DTG binds to both σ₁ and σ₂ receptors, a "masking" ligand is required.

  • Masking Ligand: A high concentration of a selective σ₁ ligand, such as (+)-pentazocine (e.g., 200-500 nM), is included in all tubes to saturate the σ₁ receptors, ensuring that the [³H]DTG binding measured is specific to the σ₂ receptors.[16][19]

  • Non-specific Binding: Defined using a high concentration of an unlabeled non-selective sigma ligand like Haloperidol or DTG itself.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).

  • For σ₁ Receptors: A common method involves assessing the ligand's effect on the binding of a known σ₁ agonist in the presence of phenytoin, an allosteric modulator. Phenytoin potentiates the binding of σ₁ agonists but not antagonists.[23] Other functional assays can measure downstream effects of σ₁ receptor activation, such as modulation of ion channel activity or changes in intracellular calcium levels.

  • For σ₂ Receptors: Functional characterization is often based on the ligand's effect on cell viability and apoptosis in cancer cell lines, as σ₂ receptor agonists are known to induce cell death.[24]

Sigma-1 Receptor Signaling Pathways

Activation of the σ₁ receptor by an agonist initiates a complex cascade of intracellular events. The σ₁ receptor acts as a chaperone protein, translocating from the mitochondria-associated membrane to other cellular compartments to interact with and modulate the function of various client proteins.

G cluster_er Endoplasmic Reticulum cluster_effects Downstream Effects s1r_bip σ₁R-BiP Complex (Inactive) s1r_active Active σ₁R s1r_bip->s1r_active ip3r IP3 Receptor ca_signaling Ca2+ Signaling (ER to Mitochondria) ip3r->ca_signaling agonist Agonist Ligand agonist->s1r_bip Binding s1r_active->ip3r Stabilization ion_channels Modulation of Ion Channels (K+, Na+, Ca2+) s1r_active->ion_channels er_stress ER Stress Response s1r_active->er_stress nrf2 Nrf2 Pathway (Antioxidant Response) s1r_active->nrf2 neuronal_plasticity Neuronal Plasticity & Neuroprotection ion_channels->neuronal_plasticity ca_signaling->neuronal_plasticity er_stress->neuronal_plasticity nrf2->neuronal_plasticity

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Upon binding of an agonist, the σ₁ receptor dissociates from its binding partner BiP and can then interact with various effector proteins, including the IP₃ receptor, to modulate calcium signaling between the endoplasmic reticulum and mitochondria.[2][25] This modulation of calcium homeostasis, along with interactions with various ion channels and other signaling proteins, underlies the neuroprotective and neuromodulatory effects of σ₁ receptor agonists.[26][27]

Conclusion and Future Directions

While direct experimental evidence for the pharmacological profile of This compound is not yet available in the public literature, a thorough analysis of its structural components provides a strong basis for predicting its activity. The presence of both the piperidine and morpholine moieties, known to be favorable for sigma receptor binding, suggests that this compound is a promising candidate for a high-affinity and selective σ₁ receptor ligand.

The next critical step is the empirical validation of these predictions. The synthesis of this compound followed by its characterization using the detailed radioligand binding and functional assays outlined in this guide will be essential to definitively establish its binding profile and functional activity. Such studies will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern ligand recognition at sigma receptors, paving the way for the development of novel therapeutics for a range of debilitating neurological and psychiatric conditions.

References

A Senior Application Scientist's Guide to the Metabolic Stability of Morpholine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. A critical hurdle is achieving a suitable pharmacokinetic profile, where metabolic stability plays a pivotal role. The rate at which a drug is metabolized determines its half-life, exposure, and ultimately, its efficacy and safety profile. Among the vast arsenal of chemical scaffolds available to medicinal chemists, saturated six-membered heterocycles like piperidine and morpholine are ubiquitous. While structurally similar, the simple substitution of a methylene group (-CH₂) in piperidine with an oxygen atom in morpholine introduces profound differences in their metabolic fate.

This guide provides an in-depth, objective comparison of the metabolic stability of morpholine versus piperidine analogs, grounded in mechanistic principles and supported by established experimental protocols. As Senior Application Scientists, our goal is to not only present data but to elucidate the underlying causality, empowering researchers to make rational, data-driven decisions in drug design and lead optimization.

The Foundation of Stability: Physicochemical and Electronic Differences

The metabolic destinies of morpholine and piperidine are largely dictated by their fundamental electronic and structural properties. The key distinction is the presence of the oxygen atom in the morpholine ring.

  • Basicity (pKa): Piperidine is a significantly stronger base (pKa ≈ 11.2) than morpholine (pKa ≈ 8.5).[1] The electron-withdrawing inductive effect of the morpholine oxygen atom reduces the electron density on the nitrogen, making its lone pair less available for protonation. This lower basicity can decrease the affinity for the active sites of certain metabolizing enzymes.

  • Electronic Profile: The oxygen atom in morpholine also deactivates the adjacent α-carbons, making them less susceptible to oxidative attack by cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism.[2][3] In contrast, the α-carbons in piperidine are common "soft spots" for metabolic oxidation.[4]

This fundamental difference is the primary reason why replacing a piperidine ring with a morpholine is a common strategy in medicinal chemistry to block metabolism and improve a compound's pharmacokinetic profile.[4][5]

Metabolic Fates: A Tale of Two Rings

The structural differences manifest in distinct and predictable metabolic pathways. While both rings can undergo various biotransformations, the prevalence and rate of these reactions differ significantly.

Piperidine Metabolism: A Ring of Vulnerability

The piperidine moiety is susceptible to a range of metabolic transformations, often leading to rapid clearance of the parent drug.[2] The primary metabolic routes are catalyzed by CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C19.[6][7][8]

  • C-Oxidation: The most common metabolic pathway is the oxidation of the carbon atoms alpha to the nitrogen. This can lead to the formation of an unstable carbinolamine intermediate, which then opens to an aldehyde or rearranges to form a stable lactam metabolite.[2]

  • N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a frequent metabolic route.

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring, drastically altering the molecule's structure and activity.[2]

  • Ring Contraction: In some cases, P450-mediated metabolism can lead to a ring contraction, transforming the piperidine into a pyrrolidine derivative.[7][9]

  • N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.[2]

Morpholine Metabolism: A More Resilient Scaffold

The morpholine ring is generally considered more metabolically stable than piperidine.[2] However, it is not inert. Metabolism, though often slower, still occurs via several pathways.[10][11]

  • Ring Oxidation: Hydroxylation can occur, typically at the carbon atoms beta to the nitrogen, which are less deactivated by the oxygen atom. This can be followed by ring cleavage.

  • N-Dealkylation: Similar to piperidine, this is a common pathway for N-substituted morpholines.

  • N-Oxidation: The formation of a morpholine N-oxide is also a possible metabolic route.

  • C-N Bond Cleavage: Cytochrome P450 enzymes can catalyze the cleavage of the C-N bond, leading to ring opening.[11]

The following diagram illustrates the comparative metabolic pathways.

G cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Metabolism P Piperidine Analog P_COx Cα-Oxidation (Lactam Formation) P->P_COx CYPs (e.g., 3A4) P_NDealk N-Dealkylation P->P_NDealk P_RO Ring Opening P->P_RO P_RC Ring Contraction (Pyrrolidine) P->P_RC CYPs P_NOx N-Oxidation P->P_NOx M Morpholine Analog M_ROx Ring Oxidation (β-Hydroxylation) M->M_ROx M_NDealk N-Dealkylation M->M_NDealk M_NOx N-Oxidation M->M_NOx M_CNC C-N Bond Cleavage (Ring Opening) M->M_CNC CYPs

Comparative metabolic pathways of piperidine and morpholine.

Quantitative Comparison: Interpreting In Vitro Stability Data

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[12][13] The rate of disappearance of the parent compound over time is measured to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (Clint).

The table below presents illustrative data from a hypothetical head-to-head microsomal stability assay comparing a set of piperidine analogs with their direct morpholine bioisosteres.

Compound IDScaffoldIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
Compound A1 Piperidine1592.4
Compound A2 Morpholine5525.2
Compound B1 Piperidine< 5> 277.0
Compound B2 Morpholine2849.5
Compound C1 Piperidine3243.3
Compound C2 Morpholine> 90< 15.4

Interpreting the Data:

  • Half-Life (t½): A longer half-life indicates greater stability. In all cases (A, B, and C), switching from a piperidine to a morpholine analog resulted in a significant increase in the metabolic half-life.

  • Intrinsic Clearance (Clint): This parameter reflects the ability of the liver enzymes to metabolize the drug without limitations from blood flow. A lower Clint value signifies greater metabolic stability. The data clearly shows that the morpholine analogs (A2, B2, C2) have substantially lower intrinsic clearance compared to their piperidine counterparts (A1, B1, C1).

This type of data provides compelling evidence for the stabilizing effect of the morpholine ring and is crucial for ranking compounds and guiding the next design cycle in a drug discovery project.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a robust, self-validating system for determining the metabolic stability of test compounds. The inclusion of positive controls (compounds with known metabolic fates) and negative controls (minus cofactor) is essential for validating the results of each experiment.

I. Materials & Reagents
  • Biological Material: Pooled Human Liver Microsomes (HLMs), stored at -80°C.

  • Cofactor System: NADPH Regenerating System (e.g., solutions containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]

  • Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4.[15]

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Positive Control Compounds:

    • High Clearance Control (e.g., Verapamil, Dextromethorphan).[15]

    • Low Clearance Control (e.g., Warfarin).

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for analytical quantification.

  • Equipment: 96-well plates, multi-channel pipette, incubator shaker (37°C), centrifuge, UPLC-MS/MS system.[16]

II. Experimental Workflow

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_analysis 3. Analysis Phase A Prepare Master Mix: Phosphate Buffer + HLM B Prepare NADPH Regenerating System C Prepare Compound Plate: Test & Control Compounds in DMSO/Buffer D Pre-warm Master Mix & Compound Plate to 37°C (5-10 min) C->D E Initiate Reaction: Add NADPH System to Master Mix + Compounds D->E F Incubate at 37°C with shaking. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add cold ACN + Internal Standard to samples F->G H Centrifuge to precipitate protein G->H I Transfer supernatant for UPLC-MS/MS analysis H->I J Quantify remaining parent compound vs. Time 0 I->J

Workflow for the in vitro liver microsomal stability assay.
III. Step-by-Step Methodology

Causality Note: This procedure is designed to mimic the enzymatic conditions within the liver's endoplasmic reticulum. The NADPH regenerating system is critical as it provides the necessary reducing equivalents for CYP450 enzyme function. The reaction is run at physiological temperature (37°C) to ensure relevant enzyme activity.

  • Preparation of Solutions (on ice):

    • Thaw pooled human liver microsomes rapidly in a 37°C water bath and immediately place on ice.[17]

    • Prepare the main incubation mixture by diluting the HLM stock into 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the reaction well.[12]

    • Prepare the test and control compound working solutions (e.g., 2 µM) by diluting the 10 mM DMSO stocks. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.[15]

  • Incubation Procedure:

    • Aliquot the HLM/buffer mixture into a 96-well plate.

    • Add the compound working solutions to the wells. Include "minus cofactor" control wells where the NADPH system will be replaced by buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls). The t=0 sample is immediately transferred to a separate plate containing the cold quenching solution.

    • Incubate the reaction plate at 37°C with constant shaking.[14]

  • Time Point Sampling & Quenching:

    • At designated time points (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a new 96-well plate containing a sufficient volume (e.g., 4 volumes) of cold acetonitrile with the internal standard.[12][14]

    • Causality Note: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates the proteins out of the solution. The internal standard is essential for accurate quantification, correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated UPLC-MS/MS method to determine the concentration of the parent compound remaining at each time point relative to the t=0 sample.[16][18][19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line via linear regression. The slope (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomes).

Conclusion and Strategic Insights

For drug development professionals, the strategic replacement of a piperidine with a morpholine ring is a powerful and well-established tactic to address metabolic liabilities.[4][5] This "metabolic block" can lead to:

  • Increased half-life and drug exposure.

  • Reduced patient-to-patient variability in drug levels.

  • A lower potential for drug-drug interactions.

  • Improved oral bioavailability.

However, this is not a universal solution. The introduction of the morpholine oxygen also alters other physicochemical properties, such as polarity, hydrogen bonding capacity, and conformation, which could impact target affinity or other ADME (Absorption, Distribution, Metabolism, Excretion) properties. Therefore, the decision to perform this bioisosteric replacement must be made in the context of a holistic, multi-parameter optimization approach, guided by the robust in vitro assays detailed in this guide.

References

Introduction: Understanding Mechanical Allodynia and the Role of the von Frey Test

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vivo Validation of Antiallodynic Effects Using the von Frey Test

Mechanical allodynia, a central feature of neuropathic pain, is the perception of pain from a stimulus that is not normally painful[1]. For researchers in drug development, accurately quantifying this sensory abnormality in preclinical models is paramount for validating the efficacy of novel analgesic compounds. The von Frey test stands as the gold standard for assessing mechanical sensitivity in rodents, providing a reliable measure of the mechanical withdrawal threshold (MWT)[2][3].

This guide provides an in-depth comparison framework for validating the antiallodynic properties of a novel therapeutic, "Compound X," against the clinically established drug, Gabapentin. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present comparative data to demonstrate robust in vivo validation.

The Principle of von Frey Testing: A Mechanistic Overview

The von Frey test utilizes a series of calibrated monofilaments that exert a specific force when bent. The core principle involves applying these filaments to the plantar surface of a rodent's paw to determine the minimal force required to elicit a withdrawal reflex. A reduction in this force threshold in a disease model (e.g., after nerve injury) compared to baseline or sham controls indicates mechanical allodynia. An effective antiallodynic agent will reverse this effect, significantly increasing the force required to elicit a withdrawal response.

Experimental Workflow: From Acclimation to Analysis

A successful and reproducible von Frey experiment hinges on a meticulously planned workflow. Each phase is designed to minimize stress and variability, ensuring that the observed responses are a true reflection of nociceptive thresholds.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Testing Phase cluster_post Analysis Phase acclimate 1. Animal Acclimation & Habituation (2-3 days) baseline 2. Baseline MWT Measurement (Day -1) acclimate->baseline Establish stable baseline grouping 3. Randomization into Treatment Groups baseline->grouping Ensure no pre-existing differences admin 4. Compound Administration (Vehicle, Gabapentin, Compound X) grouping->admin Blinded administration post_test 5. Post-Treatment MWT Measurement (e.g., 1, 2, 4, 8 hours post-dose) admin->post_test Time-course evaluation analysis 6. Data Analysis (50% Withdrawal Threshold Calculation) post_test->analysis Using Up-Down Method comparison 7. Comparative Efficacy Evaluation analysis->comparison Statistical analysis

Caption: Experimental workflow for von Frey testing.

Detailed Experimental Protocol: Ensuring Rigor and Reproducibility

This protocol is designed as a self-validating system, incorporating essential controls and procedures to ensure the trustworthiness of the data.

Materials:

  • Sprague Dawley rats (200-250g) with a neuropathic pain model induced (e.g., Spared Nerve Injury, SNI)[4].

  • Von Frey monofilaments (e.g., Stoelting)[3].

  • Elevated wire mesh platform with individual Plexiglas chambers[3][5].

  • Test compounds: Vehicle, Gabapentin (positive control), Compound X.

Step-by-Step Methodology:

  • Acclimation and Habituation (2-3 Days):

    • Action: Place animals in the testing chambers on the wire mesh for 1-2 hours daily for 2-3 days prior to baseline testing.

    • Causality: This step is critical to minimize stress-induced responses and allow the animals to become accustomed to the testing environment and experimenter. Acclimation ensures that withdrawal responses are due to the stimulus and not anxiety or exploratory behavior[6].

  • Baseline Paw Withdrawal Threshold (PWT) Measurement (Day -1):

    • Action: Using the "up-down method" described by Chaplan et al., determine the 50% PWT for the ipsilateral (injured) paw[3][7]. Start with a mid-range filament (e.g., 4.0g) and apply it perpendicularly to the plantar surface until it buckles. A positive response is a sharp withdrawal, licking, or flinching of the paw.

    • Causality: The up-down method is an efficient and widely validated statistical method to determine the 50% response threshold, providing a robust baseline against which post-treatment effects can be measured[8][9]. Establishing a stable baseline is essential for validating any subsequent drug-induced changes.

  • Animal Grouping and Drug Administration (Day 0):

    • Action: Randomize animals into treatment groups (e.g., n=8-10 per group) based on their baseline PWTs to ensure no significant pre-existing differences between groups. Administer Vehicle, Gabapentin (e.g., 30-100 mg/kg, i.p.), or Compound X (at desired doses) in a blinded manner.

    • Causality: Randomization and blinding are cornerstones of unbiased research, preventing experimenter bias from influencing the results. Including a vehicle group controls for any effects of the injection procedure or solution, while a positive control like Gabapentin validates the model's sensitivity to clinically effective drugs[10][11].

  • Post-Treatment PWT Measurement (Time-Course):

    • Action: Measure the PWT at multiple time points after administration (e.g., 30, 60, 120, and 240 minutes).

    • Causality: A time-course evaluation is necessary to determine the onset, peak efficacy, and duration of the antiallodynic effect, providing crucial pharmacokinetic and pharmacodynamic insights.

  • Data Analysis:

    • Action: Calculate the 50% PWT for each animal at each time point using the formula from Chaplan et al. or available online algorithms[3][12][13]. Data are typically expressed as the PWT in grams or as a percentage of the maximum possible effect (%MPE).

    • Causality: Proper statistical analysis (e.g., two-way repeated measures ANOVA) is required to determine if the observed changes in PWT are statistically significant compared to the vehicle control group[14].

Comparative Performance Analysis: Compound X vs. Gabapentin

To validate the efficacy of a novel compound, its performance must be objectively compared against a standard-of-care treatment. The data below represents a typical outcome for a successful antiallodynic compound.

Table 1: Comparative Antiallodynic Effects in SNI Rat Model

Treatment Group (Dose, i.p.)Baseline PWT (g)1-hr Post-Dose PWT (g)2-hr Post-Dose PWT (g)4-hr Post-Dose PWT (g)
Vehicle 2.1 ± 0.32.3 ± 0.42.2 ± 0.32.1 ± 0.4
Gabapentin (100 mg/kg) 2.3 ± 0.28.5 ± 1.110.2 ± 1.56.8 ± 0.9
Compound X (30 mg/kg) 2.2 ± 0.39.8 ± 1.312.5 ± 1.8#9.5 ± 1.2

*Data are presented as Mean ± SEM. p<0.05 vs. Vehicle. #p<0.05 vs. Gabapentin (Two-way RM ANOVA followed by Bonferroni's post-hoc test).

Interpretation of Results:

  • Vehicle Control: The vehicle group shows no significant change from baseline, confirming that the testing procedure itself does not alter the pain threshold.

  • Gabapentin (Positive Control): As expected, Gabapentin significantly increased the paw withdrawal threshold, with a peak effect at 2 hours post-administration[15][16]. This validates the sensitivity of the assay to a clinically relevant analgesic.

  • Compound X: Compound X demonstrates a robust, dose-dependent antiallodynic effect. At 30 mg/kg, its efficacy is not only statistically significant compared to the vehicle but also shows a superior peak effect compared to a high dose of Gabapentin, suggesting a potent analgesic profile.

Conclusion: A Framework for Confident Validation

The in vivo validation of antiallodynic compounds using the von Frey test is a nuanced process that demands meticulous attention to protocol and experimental design. By implementing a self-validating workflow that includes proper acclimation, blinded administration, appropriate controls (vehicle and positive), and robust statistical analysis, researchers can generate trustworthy and reproducible data. The comparative framework presented here, benchmarking a novel agent against a standard-of-care drug like Gabapentin, provides a clear and objective pathway for assessing therapeutic potential and making confident decisions in the drug development pipeline.

References

A Comparative Efficacy Analysis of Novel Piperidine-Morpholine Derivatives Against Standard Antipsychotic Agents: A Hypothetical Case Study of 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics for psychiatric disorders necessitates the exploration of new chemical entities that may offer improved efficacy, selectivity, and safety profiles over existing treatments. The piperidine and morpholine heterocyclic systems are well-established pharmacophores in medicinal chemistry, frequently incorporated into centrally active agents to modulate pharmacological activity and pharmacokinetic properties.[1][2][3][4][5] This guide presents a hypothetical framework for evaluating the efficacy of a novel compound, 4-(2-Piperidin-2-ylethyl)morpholine (herein designated as "Compound X"), as a potential antipsychotic agent.

Due to the novelty of Compound X, direct experimental data on its biological activity is not publicly available. Therefore, this document serves as a strategic guide for researchers and drug development professionals, outlining the essential experimental workflows required to characterize its efficacy in comparison to established first- and second-generation antipsychotic drugs. We will use Pimozide, a typical antipsychotic of the diphenylbutylpiperidine class, and Risperidone, a widely prescribed atypical antipsychotic, as our primary comparators.[6][7][8]

The central hypothesis is that the piperidine moiety of Compound X may confer affinity for dopamine receptors, particularly the D2 subtype, a primary target for antipsychotic medications.[9][10] The morpholine group may serve to optimize physicochemical properties, potentially influencing blood-brain barrier permeability and metabolic stability.[4][5] This guide will detail the logical progression of in vitro and in vivo studies designed to test this hypothesis and build a comprehensive efficacy profile for this novel chemical scaffold.

Pillar 1: Target Engagement and In Vitro Selectivity Profiling

The foundational step in characterizing any potential antipsychotic is to determine its binding affinity and functional activity at the primary molecular targets implicated in psychosis. The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly at the D2 receptor, contributes to positive symptoms like hallucinations and delusions.[9] Therefore, our initial investigations will focus on quantifying the interaction of Compound X with dopamine D2 receptors.

Experimental Design: Receptor Binding and Functional Assays

To establish a baseline for comparison, we will assess the binding affinity (Ki) and functional potency (IC50 or EC50) of Compound X, Pimozide, and Risperidone across a panel of key CNS receptors. This allows for an early assessment of both on-target potency and off-target liabilities that could predict side effects.

Experimental Workflow: In Vitro Receptor Profiling

G cluster_0 Step 1: Primary Binding Assays cluster_1 Step 2: Functional Activity Assays cluster_2 Step 3: Selectivity Profiling cluster_3 Step 4: Data Analysis a Compound X, Pimozide, Risperidone b Radioligand Binding Assay Target: Dopamine D2 Receptor a->b c Determine Binding Affinity (Ki) b->c d cAMP Accumulation Assay (Gi/o-coupled receptors) c->d e Determine Functional Potency (IC50) (Antagonist activity) d->e f Extended Receptor Panel Binding (e.g., 5-HT2A, D3, H1, α1) e->f g Assess Off-Target Affinities f->g h Compare Ki and IC50 values g->h i Calculate Selectivity Ratios (e.g., Ki 5-HT2A / Ki D2) h->i G cluster_0 Step 1: Pharmacokinetic & Dosing Study cluster_1 Step 2: Positive Symptom Models cluster_2 Step 3: Side Effect Liability Models cluster_3 Step 4: Comparative Analysis a Administer Compound X to rodents (IV, PO, IP) b Measure plasma and brain concentrations over time a->b c Determine brain penetration and select doses for behavioral studies b->c d Amphetamine- or PCP-Induced Hyperlocomotion c->d e Prepulse Inhibition (PPI) of Startle c->e f Measure reversal of psychostimulant effects d->f e->f g Catalepsy Test (Bar test) f->g h Measure induction of motor rigidity (EPS liability) g->h i Generate dose-response curves for Compound X, Pimozide, and Risperidone h->i j Calculate Therapeutic Index (Catalepsy ED50 / PPI ED50) i->j

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Piperidin-2-ylethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational design. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising, albeit hypothetically explored, chemical series: 4-(2-Piperidin-2-ylethyl)morpholine derivatives . While direct, extensive SAR studies on this specific scaffold are not yet prevalent in published literature, we can construct a robust, predictive comparison by drawing upon established principles from closely related chemical series and the well-documented roles of piperidine and morpholine moieties in medicinal chemistry.[1][2][3] This guide will dissect the probable contributions of each structural component to biological activity, offering a predictive framework for designing novel CNS-active agents.

The Core Scaffold: A Union of CNS-Privileged Moieties

The this compound scaffold represents a thoughtful hybridization of two key pharmacophoric elements frequently found in CNS-active compounds: a piperidine ring and a morpholine ring, connected by a flexible ethyl linker.[1][3] This arrangement offers a unique combination of physicochemical properties that can be finely tuned to optimize potency, selectivity, and pharmacokinetic profiles.

The morpholine moiety, with its ether oxygen, generally imparts favorable properties such as improved metabolic stability and aqueous solubility, which can enhance blood-brain barrier (BBB) penetration.[1] Conversely, the piperidine ring provides a basic nitrogen center, crucial for interactions with various CNS targets, and a lipophilic character that can be systematically modified.[2] The ethyl linker allows for appropriate spatial orientation of these two key heterocyclic systems to engage with biological targets.

Comparative Analysis: Piperidine vs. Morpholine in CNS Drug Design

The choice between a piperidine and a morpholine ring in a lead optimization campaign is a critical decision that can significantly impact a compound's overall profile. The replacement of a methylene group in piperidine with an oxygen atom in morpholine introduces key differences:

  • Basicity and pKa: The morpholine nitrogen is less basic than the piperidine nitrogen due to the electron-withdrawing effect of the ether oxygen. This can influence the ionization state of the molecule at physiological pH, affecting target engagement and off-target activities.

  • Lipophilicity: Morpholine is generally more hydrophilic than piperidine, which can be advantageous for improving solubility and reducing metabolic liabilities. However, a certain degree of lipophilicity is often required for passive diffusion across the BBB.

  • Metabolic Stability: The morpholine ring is often considered more metabolically stable than the piperidine ring, which is susceptible to oxidation at the carbons adjacent to the nitrogen.[1]

  • Target Interactions: The ether oxygen of the morpholine can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in piperidine analogues.

A study comparing N-(2-(Piperidin-1-yl)ethyl)- and N-(2-Morpholinoethyl)-linked molecules in the context of liver cancer has provided computational insights into the differing electronic and binding properties conferred by these two moieties, highlighting the nuanced impact of this substitution.

Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

Based on established SAR principles for related piperidine and morpholine-containing CNS agents, particularly those targeting sigma receptors, we can propose a hypothetical SAR for the this compound scaffold.[4][5]

Modifications of the Piperidine Ring

The piperidine moiety offers several avenues for substitution to modulate activity and selectivity.

  • N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification.

    • Small Alkyl Groups (e.g., Methyl, Ethyl): These are expected to maintain or slightly enhance affinity for many CNS targets, such as the sigma-1 receptor, by providing favorable lipophilic interactions.[4]

    • Bulky Substituents (e.g., Benzyl, Phenethyl): Larger aromatic groups can significantly increase potency by engaging with hydrophobic pockets in the target protein. For instance, N-benzyl substitution is a common feature in high-affinity sigma-1 receptor ligands.[6]

    • Polar Substituents: Introduction of polar groups on the N-substituent could be explored to fine-tune solubility and pharmacokinetic properties.

  • Ring Substitution: Substitution on the carbon atoms of the piperidine ring can influence both potency and selectivity.

    • Small Alkyl or Fluoro Groups: These can be used to probe the steric and electronic requirements of the binding site and may block metabolic hotspots.

Modifications of the Morpholine Ring

While often incorporated for its favorable physicochemical properties, the morpholine ring can also be a site for optimization.

  • Substitutions on the Morpholine Ring: Introducing small alkyl groups on the carbon atoms of the morpholine ring could provide additional hydrophobic interactions. However, care must be taken as this may also alter the ring conformation and impact binding.

Modifications of the Ethyl Linker

The two-carbon linker provides conformational flexibility. Altering its length or rigidity can have a profound impact on activity.

  • Chain Length: Shortening or lengthening the ethyl chain would alter the distance between the piperidine and morpholine nitrogens, which is often critical for optimal interaction with the target.

  • Introduction of Rigidity: Incorporating a double bond or a cyclopropyl group into the linker could restrict the conformational freedom, potentially leading to higher affinity and selectivity if the resulting conformation is optimal for binding.

Data Presentation: A Comparative Table of Hypothetical Derivatives

To illustrate the potential SAR, the following table presents a hypothetical series of this compound derivatives and their predicted affinities based on data from analogous series targeting the sigma-1 receptor.

Compound IDR1 (Piperidine-N)R2 (Piperidine Ring)R3 (Morpholine Ring)Predicted Sigma-1 Affinity (Ki, nM)Rationale
Parent HHHModerateBaseline affinity of the core scaffold.
1a CH₃HHHighSmall alkyl group enhances lipophilic interactions.[4]
1b BenzylHHVery HighAromatic group engages hydrophobic pocket.[6]
1c H4-FluoroHModerate-HighFluoro substitution can improve metabolic stability and binding.
1d CH₃H3-MethylHighSmall substitution on morpholine may offer additional interactions.

Experimental Protocols

General Synthetic Scheme for this compound Derivatives

The synthesis of the target compounds would likely commence from commercially available 2-(2-hydroxyethyl)piperidine. A multi-step synthesis can be envisioned as follows:

  • Protection of the Piperidine Nitrogen: The secondary amine of 2-(2-hydroxyethyl)piperidine is protected with a suitable protecting group, such as a Boc group.

  • Activation of the Hydroxyl Group: The primary alcohol is converted to a good leaving group, for example, by mesylation or tosylation.

  • Nucleophilic Substitution with Morpholine: The protected and activated intermediate is reacted with morpholine to form the core scaffold.

  • Deprotection of the Piperidine Nitrogen: The protecting group is removed to yield the parent scaffold.

  • N-Alkylation/Arylation of the Piperidine: The secondary amine of the parent scaffold is reacted with various alkyl or aryl halides to generate the final derivatives.

Synthetic_Scheme cluster_0 Synthesis of this compound Derivatives Start 2-(2-Hydroxyethyl)piperidine Step1 N-Protection (e.g., Boc) Start->Step1 Boc₂O, Et₃N Step2 Hydroxyl Activation (e.g., MsCl) Step1->Step2 MsCl, Et₃N Step3 Nucleophilic Substitution with Morpholine Step2->Step3 Morpholine, Base Step4 N-Deprotection (e.g., TFA) Step3->Step4 TFA or HCl Step5 N-Alkylation/Arylation (R-X) Step4->Step5 R-X, Base Product Final Derivatives Step5->Product

A generalized synthetic workflow for the target compounds.
Sigma-1 Receptor Binding Assay

The affinity of the synthesized compounds for the sigma-1 receptor can be determined using a competitive radioligand binding assay.

  • Preparation of Membranes: Guinea pig brain membranes are prepared as a source of sigma-1 receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compounds.

  • Filtration and Washing: The incubation mixture is filtered through glass fiber filters to separate bound from unbound radioligand. The filters are then washed to remove non-specific binding.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_1 Sigma-1 Receptor Binding Assay Workflow Start Prepare Guinea Pig Brain Membranes Incubate Incubate membranes with [³H](+)-pentazocine and test compound Start->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity with liquid scintillation counter Wash->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze

Workflow for the sigma-1 receptor binding assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. By leveraging the distinct and complementary properties of the piperidine and morpholine rings, medicinal chemists can explore a rich chemical space to optimize biological activity and drug-like properties. The hypothetical SAR presented in this guide, based on established principles from related compound series, provides a valuable starting point for the rational design and synthesis of new derivatives. Future experimental work is necessary to validate these predictions and to fully elucidate the therapeutic potential of this intriguing chemical class.

References

A Comparative Guide to Benchmarking the Purity of Synthesized 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for establishing the purity of synthesized 4-(2-Piperidin-2-ylethyl)morpholine, a crucial intermediate in pharmaceutical development. Ensuring the purity of such compounds is paramount for the safety, efficacy, and quality of the final drug product. This document outlines a multi-pronged analytical approach, leveraging orthogonal techniques to create a robust and self-validating system for purity assessment. We will delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and present comparative data to guide researchers and drug development professionals in their analytical strategy.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product, potentially leading to adverse patient outcomes and regulatory hurdles. Therefore, a rigorous and well-validated analytical strategy to determine the purity of this intermediate is not just a quality control measure but a fundamental aspect of drug development.

This guide will compare and contrast the most effective analytical techniques for this purpose, providing the scientific reasoning behind the chosen methodologies. The goal is to equip researchers with the knowledge to implement a comprehensive purity testing protocol that is both scientifically sound and compliant with regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).

Strategic Selection of Orthogonal Analytical Techniques

A cornerstone of robust purity analysis is the use of orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, a tertiary amine with a specific polarity and volatility, a combination of chromatographic and spectroscopic methods is recommended.

Logical Workflow for Purity Assessment:

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the gold standard for pharmaceutical impurity analysis due to its high resolving power, sensitivity, and versatility. For a polar, basic compound like this compound, a reversed-phase HPLC method is a suitable starting point.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for a broad range of organic molecules.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is employed to protonate the amine groups on the analyte and any basic impurities. This minimizes peak tailing and improves chromatographic resolution.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is selected to ensure the detection of the analyte and potential impurities that may lack a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities and Providing Structural Confirmation

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Given the amine nature of the target compound, direct analysis can be challenging due to its polarity. Derivatization is often employed to enhance volatility and improve chromatographic performance.

Causality Behind Experimental Choices:

  • Derivatization: While direct injection is possible, derivatization, for instance by reacting with a suitable agent to form a less polar and more volatile derivative, can significantly improve peak shape and sensitivity. For morpholine derivatives, nitrosation has been a documented method.

  • Mass Spectrometry Detection: The mass spectrometer provides structural information about the separated components, aiding in the unequivocal identification of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination

Unlike chromatographic techniques that provide a relative purity value (area percent), qNMR can determine the absolute purity of a compound without the need for a reference standard of the analyte itself. This makes it a powerful, orthogonal technique for validating the results obtained from HPLC and GC-MS.

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard with known purity and concentration is used. The purity of the analyte is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from the internal standard.

  • Non-destructive: qNMR is a non-destructive technique, which is advantageous when dealing with precious or limited quantities of the synthesized compound.

Experimental Protocols

The following protocols are provided as a starting point and should be validated for the specific instrumentation and sample matrix in your laboratory.

Protocol 1: Reversed-Phase HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min, hold for 5 minutes

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-550

  • Sample Preparation:

    • Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

    • If derivatization is necessary, follow an established protocol for amine derivatization.

  • Data Analysis:

    • Identify peaks corresponding to impurities by comparing their mass spectra to a library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Protocol 3: Quantitative ¹H NMR Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Accurately weigh the synthesized this compound and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Comparative Data and Interpretation

To illustrate the power of this multi-faceted approach, a hypothetical batch of synthesized this compound was analyzed. The results are summarized below.

Table 1: Comparative Purity Analysis of a Synthesized Batch

Analytical TechniquePurity (%)Key Findings
HPLC-UV 98.5% (Area Percent)Two minor impurities detected at 0.8% and 0.7%.
GC-MS >99% (for non-volatiles)Detected residual dichloromethane (0.05%) and an unidentified volatile impurity (0.1%).
qNMR 98.2% (w/w)Confirmed the presence of non-volatile impurities. The structure of the main component was consistent with this compound.

Interpretation of Results:

The HPLC-UV analysis provided an initial assessment of purity, indicating the presence of two non-volatile impurities. GC-MS analysis complemented this by identifying a residual solvent and another volatile impurity not detected by HPLC. The qNMR result, being an absolute measurement, provided a more accurate purity value and corroborated the findings from the chromatographic techniques. The slight discrepancy between HPLC area percent and qNMR w/w percent is expected, as response factors in UV detection can vary between the main compound and its impurities.

Workflow for Method Validation:

Caption: Key parameters for analytical method validation.

Conclusion and Recommendations

Benchmarking the purity of synthesized this compound requires a comprehensive and orthogonal analytical strategy. No single technique can provide a complete picture of a sample's purity. We strongly recommend a tripartite approach utilizing HPLC for primary purity assessment and impurity profiling, GC-MS for the analysis of volatile components, and qNMR for absolute purity determination and structural confirmation. This self-validating system provides a high degree of confidence in the quality of the pharmaceutical intermediate, ensuring a solid foundation for subsequent stages of drug development. All analytical methods employed for final purity assessment must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(2-Piperidin-2-ylethyl)morpholine and structurally related amine compounds. As a Senior Application Scientist, my objective is to synthesize regulatory standards with practical laboratory experience to ensure your operational safety and compliance. The protocols outlined herein are designed to be self-validating, emphasizing the scientific rationale behind each critical step.

A Note on Chemical Identification: Specific safety data for this compound is not extensively available. Therefore, this guidance is built upon the established hazard profiles of its core structural motifs—piperidine and morpholine—and closely related, well-documented analogs like 4-(Piperidin-4-yl)morpholine (CAS 53617-35-9). This conservative approach ensures that all potential hazards are addressed.

Core Hazard Analysis and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound, as a substituted diamine, is classified as an irritant and potentially corrosive substance, with notable environmental considerations. The primary risks stem from direct contact and improper release.

These hazards mandate that the compound never be disposed of via standard laboratory drains or in general waste.[1] Improper disposal can lead to severe environmental damage, compromise the safety of personnel, and result in significant regulatory violations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3]

Table 1: Summary of GHS Hazard Classifications (Based on Analog Data)

Hazard ClassGHS CodeDescriptionRationale for Disposal Protocol
Skin Irritation/CorrosionH315 / H314Causes skin irritation and potentially severe burns.[1][4]Prevents chemical burns to personnel during handling and disposal. Requires specific PPE.
Serious Eye Damage/IrritationH319 / H318Causes serious eye irritation or irreversible damage.[1][4]Mandates the use of chemical splash goggles to prevent permanent eye injury.
Respiratory IrritationH335May cause respiratory irritation.[1][5]Necessitates handling within a well-ventilated area or chemical fume hood to avoid inhalation.
Aquatic HazardChronic 3Harmful to aquatic life with long-lasting effects.[4]Prohibits disposal into waterways or drains to prevent ecological damage.[1]

Mandatory Personal Protective Equipment (PPE) and Safety Measures

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Hand Protection: Wear nitrile or neoprene gloves. Avoid latex, as it may offer insufficient protection. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a high risk of splashing.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, impervious clothing or a chemical-resistant apron is necessary.[4]

  • Respiratory Protection: All handling of open containers or waste transfer should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][6]

Step-by-Step Waste Accumulation and Segregation Protocol

The proper collection of chemical waste is a systematic process governed by federal and state regulations.[2][7] Adherence to this protocol is essential for maintaining a safe and compliant laboratory environment.

Step 1: Waste Characterization All waste containing this compound must be classified as "Hazardous Waste." Due to its chemical nature, it falls into the category of organic amine waste.

Step 2: Select a Compatible Waste Container Choose a container made of high-density polyethylene (HDPE) or another chemically compatible material. The original product container is often a suitable choice.[7] The container must have a screw-top or other securely sealing lid to prevent leaks and vapor release.[2][8] Never use metal containers for amine waste due to the risk of corrosion.[7]

Step 3: Affix a Hazardous Waste Label From the moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "HAZARDOUS WASTE" [7]

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

  • The approximate percentage of each component.

  • The relevant hazard pictograms (e.g., Corrosion, Irritant, Environmental Hazard).

Step 4: Practice Strict Waste Segregation This step is critical to prevent dangerous chemical reactions. Store the this compound waste container separately from incompatible materials. The primary incompatibilities for amines are:

  • Acids and Acid Anhydrides: Violent neutralization reactions can occur.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1][9]

  • Acid Chlorides [9]

Causality: Commingling incompatible waste streams is a leading cause of laboratory accidents, including fires, explosions, and the release of toxic gases. Segregation is a fundamental principle of chemical safety.[3]

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA) The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[7] The container must be kept tightly closed at all times, except when actively adding waste.[2][10]

Emergency Procedures for Spills and Exposures

All personnel who handle this chemical must be trained on emergency response procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[11][12]

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain: Prevent the spill from spreading or entering drains using inert absorbent materials like vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the cleanup debris as hazardous waste for proper disposal.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][13]

Final Disposal Pathway: A Mandated Workflow

Under EPA regulations, laboratories are considered hazardous waste generators and are responsible for the waste from "cradle to grave."[2] On-site treatment or disposal of this chemical without the proper permits is illegal.[14] The only compliant disposal method is through a licensed hazardous waste disposal service.

The workflow is as follows:

  • Accumulate Waste: Collect and store the waste as described in Section 3.

  • Coordinate Pickup: Once the container is full or has been in storage for the maximum allowable time per your facility's generator status, contact your institution's Environmental Health & Safety (EH&S) department.

  • Manifest and Transport: Your EH&S office will arrange for a licensed hazardous waste hauler to pick up the waste. A Uniform Hazardous Waste Manifest will be completed to track the waste to its final destination.[10][14]

  • Final Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated or otherwise treated in a compliant manner.

Diagram 1: Disposal Workflow for this compound

G cluster_lab Laboratory Operations cluster_disposal Disposal Operations A Waste Generation (Lab Experiment) B Don Mandatory PPE (Section 2) A->B C Select & Label Waste Container (Section 3) B->C D Segregate from Incompatibles (Acids, Oxidizers) C->D E Store in Satellite Accumulation Area (SAA) (Keep Container Closed) D->E F Contact EH&S for Waste Pickup E->F Container Full or Max Storage Time G Licensed Vendor Picks Up Waste (Manifest Tracking) F->G H Transport to Permitted TSDF Facility G->H I Final Compliant Disposal (e.g., Incineration) H->I

Caption: Workflow from waste generation to final compliant disposal.

References

A Guide to Personal Protective Equipment for Handling 4-(2-Piperidin-2-ylethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Need for Protection

While specific toxicological data for 4-(2-Piperidin-2-ylethyl)morpholine is not extensively published, analysis of structurally similar compounds, such as 4-(Piperidin-4-yl)morpholine and 4-(2-Aminoethyl)morpholine, is critical for a comprehensive hazard assessment. These related molecules are classified as causing skin corrosion or irritation, serious eye damage, and potential respiratory irritation[1][2][3]. Therefore, a cautious approach is mandated, assuming this compound presents similar hazards.

The primary routes of exposure are inhalation, skin contact, and eye contact[2]. The morpholine and piperidine functional groups can cause chemical burns and severe irritation upon contact. The causality for stringent PPE requirements is rooted in these potential corrosive effects. Failure to use adequate protection can result in serious injury, including chemical burns, irreversible eye damage, and respiratory distress[3][4][5].

Core Protective Equipment: A Multi-Layered Defense

A foundational principle of laboratory safety is that engineering controls, such as fume hoods, are the first line of defense. However, for handling compounds like this compound, these must be supplemented with a robust selection of Personal Protective Equipment (PPE).

Eye and Face Protection

Given the high risk of serious eye damage, standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting, chemical splash-resistant safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards[1][2].

  • Recommended for High-Risk Operations: During procedures with a high risk of splashing (e.g., large-volume transfers, heating), a full-face shield should be worn in addition to safety goggles to protect the entire face[6].

Skin and Body Protection

The potential for skin corrosion necessitates comprehensive body protection.

  • Laboratory Coat: A standard lab coat is the minimum requirement. However, for any task beyond handling milligram quantities, a chemically resistant lab coat is recommended.

  • Impervious Clothing: For larger scale work or in the event of a spill, wear fire/flame-resistant and impervious clothing[1]. Coveralls or "bunny suits" can provide head-to-toe protection and minimize cross-contamination[7].

  • Footwear: Closed-toe shoes are mandatory at all times. For enhanced protection, chemically resistant shoe covers should be worn, especially in areas where spills may occur[7].

Hand Protection

Gloves are a critical barrier against dermal exposure.

  • Material: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use[1].

  • Technique: Double-gloving is a best practice, particularly when handling concentrated solutions. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Frequency of Change: Gloves should be changed frequently, with recommendations typically ranging from every 30 to 60 minutes, or immediately if known contact with the chemical occurs[6].

Respiratory Protection

Engineering controls like a chemical fume hood are the primary method for preventing inhalation exposure.

  • Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection is not typically required.

  • High-Risk Scenarios: If engineering controls are not available or in the case of a large spill or aerosol generation, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate chemical cartridge should be used[2][6]. All personnel requiring a respirator must be fit-tested and trained in accordance with OSHA standards.

Operational and Disposal Plans: Step-by-Step Protocols

Procedural discipline is as crucial as the equipment itself. The following workflows are designed to be self-validating systems, minimizing the risk of exposure and contamination.

Experimental Workflow: PPE Selection Logic

The selection of PPE is dynamic and should be tailored to the specific experimental conditions. The following diagram illustrates a logical workflow for determining the appropriate level of protection.

PPE_Workflow start Start: Prepare to handle This compound task_assessment Assess Task: - Quantity - Concentration - Potential for splash/aerosol start->task_assessment small_scale Routine Handling (<1g, low concentration) task_assessment->small_scale Low Risk large_scale High-Risk Task (>1g, high concentration, splash risk) task_assessment->large_scale High Risk ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves (single pair) - Lab Coat - Work in Fume Hood small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Apron/Gown - Work in Fume Hood large_scale->ppe_enhanced spill_check Is there a spill or ventilation failure? ppe_standard->spill_check ppe_enhanced->spill_check ppe_spill Spill/Emergency PPE: - Full-face Respirator - Impervious Coveralls - Heavy-duty Gloves - Shoe Covers end End: Task Complete Proceed to Doffing ppe_spill->end spill_check->ppe_spill Yes spill_check->end No, Proceed with Task

Caption: PPE selection workflow based on task-specific risk assessment.

Protocol for Donning PPE

A consistent sequence for putting on PPE is essential to ensure complete coverage.

  • Hand Hygiene: Wash hands thoroughly.

  • Body Protection: Don lab coat or coveralls and shoe covers.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Protocol for Doffing (Removing) PPE

The removal process is critical to prevent cross-contamination from the "dirty" exterior of the PPE to your skin or the surrounding environment.

  • Outer Gloves: If double-gloved, remove the outer pair first.

  • Body Protection: Remove the lab coat or coveralls by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Hand Hygiene: Wash hands.

  • Eye/Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator, if worn.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside-out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Collection: Immediately place all used gloves, gowns, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container[2][8].

  • Disposal: The container should be disposed of through an approved waste disposal plant or licensed contractor, in accordance with all local, state, and federal regulations[1][3]. Do not mix with general laboratory trash.

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][3].
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if skin irritation or a rash occurs[1][2].
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate emergency medical help[1][2].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][3].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.